molecular formula C5H2BrCl2N B1372647 4-Bromo-2,3-dichloropyridine CAS No. 1020717-98-9

4-Bromo-2,3-dichloropyridine

Cat. No.: B1372647
CAS No.: 1020717-98-9
M. Wt: 226.88 g/mol
InChI Key: YQIJTLBBAZBULT-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichloropyridine is a useful research compound. Its molecular formula is C5H2BrCl2N and its molecular weight is 226.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIJTLBBAZBULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652028
Record name 4-Bromo-2,3-dichloropyridine
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Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020717-98-9
Record name 4-Bromo-2,3-dichloropyridine
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Record name 4-Bromo-2,3-dichloropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Bromo-2,3-dichloropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and versatile reactivity make it a privileged structure in a vast array of biologically active compounds and functional materials. Within this class, halogenated pyridines are of particular significance, serving as highly adaptable building blocks for complex molecular architectures. This compound, a polysubstituted pyridine, represents a key intermediate, offering multiple, distinct reaction sites for synthetic elaboration. The strategic placement of its chloro and bromo substituents allows for selective and sequential transformations, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for its effective utilization in research and development.

I. Synthetic Pathways to this compound: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, scalability, and desired purity of the final product. Two principal and logically sound methods are the direct bromination of a pre-existing dichloropyridine and the Sandmeyer reaction of an amino-dichloropyridine precursor.

Direct Bromination of 2,3-Dichloropyridine

The direct bromination of 2,3-dichloropyridine is a common and industrially preferred method due to its straightforward nature.[1] This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyridine ring. The position of bromination is directed by the existing chloro substituents.

Reaction Causality: The chlorine atoms are deactivating, electron-withdrawing groups, which also direct incoming electrophiles to the meta position. In the case of 2,3-dichloropyridine, the C-4 and C-5 positions are the most likely sites for electrophilic attack. The regioselectivity can be influenced by the reaction conditions.

Experimental Protocol: A Self-Validating System

A robust protocol for the direct bromination of 2,3-dichloropyridine involves the use of a brominating agent in the presence of a suitable solvent.

Materials:

  • 2,3-Dichloropyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or another suitable solvent

  • Dichloromethane or other appropriate extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • In a well-ventilated fume hood, dissolve 2,3-dichloropyridine in a suitable solvent such as concentrated sulfuric acid.

  • Cool the reaction mixture in an ice bath to maintain a low temperature.

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to control the reaction exotherm.

  • Allow the reaction to stir at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Diagram of Synthetic Workflow: Direct Bromination

G start Start: 2,3-Dichloropyridine step1 Dissolve in Sulfuric Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add N-Bromosuccinimide step2->step3 step4 Stir at Controlled Temperature (Monitor by TLC/GC-MS) step3->step4 step5 Quench with Ice step4->step5 step6 Neutralize with NaHCO3 step5->step6 step7 Extract with Dichloromethane step6->step7 step8 Dry, Filter, Concentrate step7->step8 purification Purification (Recrystallization/Chromatography) step8->purification product Product: this compound purification->product

Caption: Workflow for the direct bromination of 2,3-dichloropyridine.

Sandmeyer Reaction of 4-Amino-2,3-dichloropyridine

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3] This approach offers a high degree of regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material. A similar methodology has been successfully employed for the synthesis of the isomeric 5-Bromo-2,4-dichloropyridine.[4]

Reaction Causality: The reaction proceeds in two key stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid). In the second stage, the diazonium group is displaced by a bromide ion, a transformation catalyzed by a copper(I) bromide salt. The nitrogen gas evolved during this step drives the reaction to completion.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a similar, well-established procedure for a related isomer and represents a reliable method for the synthesis of this compound.[4]

Materials:

  • 4-Amino-2,3-dichloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Amino-2,3-dichloropyridine in concentrated hydrochloric acid.

    • Cool the mixture to a low temperature (typically below 0 °C) using an appropriate cooling bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature to ensure the stability of the diazonium salt. Stir for a designated period.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Diagram of Synthetic Workflow: Sandmeyer Reaction

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start_diaz Start: 4-Amino-2,3-dichloropyridine step1_diaz Dissolve in conc. HCl start_diaz->step1_diaz step2_diaz Cool to < 0 °C step1_diaz->step2_diaz step3_diaz Add NaNO2 solution step2_diaz->step3_diaz product_diaz Diazonium Salt Intermediate step3_diaz->product_diaz step1_sand Add Diazonium Salt product_diaz->step1_sand start_sand CuBr solution start_sand->step1_sand step2_sand Warm to RT (Monitor by TLC/GC-MS) step1_sand->step2_sand product_sand Crude this compound step2_sand->product_sand step1_workup Neutralize & Extract product_sand->step1_workup step2_workup Dry, Filter, Concentrate step1_workup->step2_workup purification Purification step2_workup->purification final_product Final Product purification->final_product

Caption: Step-wise workflow for the synthesis via Sandmeyer reaction.

II. Comprehensive Characterization of this compound

Thorough characterization of the synthesized this compound is paramount to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyValueSource
Molecular Formula C₅H₂BrCl₂NPubChem
Molecular Weight 226.89 g/mol PubChem
Appearance White to off-white crystalline solid[1]
Melting Point 54-57 °C[1]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents.

  • Expected Chemical Shifts (δ): The protons at C-5 and C-6 are expected to resonate in the aromatic region, likely between 7.0 and 8.5 ppm. The exact shifts will depend on the deshielding effects of the adjacent halogen and nitrogen atoms.

  • Expected Coupling: The two protons will likely exhibit doublet splitting due to coupling with each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide direct information about the carbon skeleton. Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring.

  • Expected Chemical Shifts (δ): The chemical shifts of the carbon atoms will be influenced by the attached halogens. Carbons bearing a halogen atom will be significantly shifted. The expected range for the carbon signals is between 110 and 160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.

  • Expected Absorption Bands (cm⁻¹):

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • Pyridine ring vibrations: ~1400-1600 cm⁻¹

    • C-Cl stretching: ~600-800 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.

  • Molecular Ion Peak (M⁺): A characteristic isotopic cluster for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of halogen atoms.[1] The relative stability of the resulting fragments will dictate the observed fragmentation pattern.[1]

III. Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different halogenated positions.

  • Pharmaceutical Development: This compound serves as a key building block for the synthesis of novel drug candidates. The halogen atoms can be replaced by various functional groups through nucleophilic substitution or can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds for therapeutic targets.

  • Agrochemicals: In the agrochemical industry, halogenated pyridines are precursors to a variety of herbicides, fungicides, and insecticides. The presence of multiple halogen atoms in this compound allows for the synthesis of agrochemicals with enhanced biological activity and specific modes of action.

  • Materials Science: The pyridine core and the reactive halogen substituents make this compound a useful monomer or precursor for the synthesis of specialty polymers and functional materials with tailored electronic and physical properties.

IV. Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

V. Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and applications of this compound. The detailed synthetic protocols for both direct bromination and the Sandmeyer reaction offer researchers reliable methods for obtaining this valuable intermediate. The outlined characterization data, while predictive in some aspects due to the limited availability of public experimental spectra, provides a solid framework for identity and purity confirmation. The versatile reactivity of this compound underscores its importance as a key building block in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials.

References

A Technical Guide to 4-Bromo-2,3-dichloropyridine (CAS: 1020717-98-9): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2,3-dichloropyridine is a tri-halogenated heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms on an electron-deficient pyridine core, imparts a rich and tunable reactivity profile. This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail robust methodologies for its synthesis, and conduct a thorough analysis of its chemical reactivity, with a focus on regioselective transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Furthermore, this guide will highlight its strategic applications in the synthesis of complex molecular architectures for the pharmaceutical, agrochemical, and material science sectors.

Physicochemical and Structural Properties

This compound (IUPAC Name: this compound) is a solid at room temperature, characterized by the structural and physical properties summarized below. The presence of three halogen atoms results in significant lipophilicity, as indicated by a calculated XLogP3-AA value of 3.1, suggesting good solubility in common organic solvents.[1]

PropertyValueSource(s)
CAS Number 1020717-98-9[1]
Molecular Formula C₅H₂BrCl₂N[1][2]
Molecular Weight 226.88 g/mol [1]
Appearance SolidN/A
Melting Point 54-57 °C[1]
Boiling Point Not AvailableN/A
Calculated XLogP3-AA 3.1[1][2]
Topological Polar Surface Area 12.9 Ų[1][2][3]
SMILES C1=CN=C(C(=C1Br)Cl)Cl[1][2]
InChIKey YQIJTLBBAZBULT-UHFFFAOYSA-N[1]

Synthesis Methodology: The Sandmeyer Approach

While several synthetic routes to this compound exist, a common and effective strategy involves a Sandmeyer-type reaction starting from a suitably substituted aminopyridine precursor.[1] This classic transformation allows for the robust conversion of an aromatic amine into a halide via a diazonium salt intermediate.[4][5][6] The general workflow involves diazotization of the amino group under cold, acidic conditions, followed by a copper(I) chloride-mediated displacement to install the chloro group.

A plausible precursor for this synthesis is 2-amino-4-bromo-3-chloropyridine. The synthesis can be logically broken down into two key stages: diazotization and chloro-dediazoniation.

G cluster_0 Synthesis Workflow A Precursor: 2-Amino-4-bromo-3-chloropyridine B Diazotization NaNO₂, aq. HCl 0-5 °C A->B Step 1 C Intermediate: Aryl Diazonium Salt B->C Formation D Chloro-dediazoniation (Sandmeyer Reaction) CuCl, heat C->D Step 2 E Product: This compound D->E F Workup & Purification (Extraction, Chromatography) E->F G Final Product F->G

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Diazotization and Sandmeyer Reaction

The following is a representative protocol based on established Sandmeyer reaction procedures for heteroaromatic amines.[5][7][8] Researchers should perform their own risk assessment and optimization.

Materials:

  • 2-Amino-4-bromo-3-chloropyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Suspend 2-amino-4-bromo-3-chloropyridine (1.0 eq) in an aqueous solution of concentrated HCl in a reaction vessel.

    • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the NaNO₂ solution dropwise to the cooled amine suspension, ensuring the internal temperature is maintained below 5 °C. A color change and gas evolution may be observed.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete formation.[8]

  • Sandmeyer Reaction (Chloro-dediazoniation):

    • In a separate, larger reaction vessel, dissolve or suspend copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold, freshly prepared diazonium salt solution to the CuCl mixture with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C for 1-2 hours, or until the evolution of N₂ gas ceases.[8]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Neutralize the mixture carefully with a base (e.g., aq. NaOH or NaHCO₃) to a pH of ~7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the nature and position of its three halogen substituents. The electron-deficient pyridine ring is activated towards nucleophilic attack, while the carbon-halogen bonds serve as versatile handles for palladium-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

A foundational principle in planning synthetic routes is the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond strength decreases, and thus oxidative addition reactivity increases, in the order C-Cl < C-Br < C-I.[9] For this compound, this provides a powerful tool for regioselective functionalization. The C4-Br bond is significantly more reactive than the C2-Cl and C3-Cl bonds, allowing for selective coupling at the 4-position while preserving the chloro substituents for subsequent transformations.[9][10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Using this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Product) RE->Product Start This compound (R¹-Br) Start->OA Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronic->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at C4

This generalized protocol is based on standard conditions for Suzuki couplings of heteroaryl bromides. Optimization of catalyst, ligand, base, and solvent is often necessary.

  • To a reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

  • Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue by chromatography to obtain the 4-aryl-2,3-dichloropyridine product.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of pharmaceutical and agrochemical targets, the formation of carbon-nitrogen bonds is critical. The Buchwald-Hartwig amination provides a powerful method to couple primary or secondary amines with the C4 position of this compound, again exploiting the higher reactivity of the C-Br bond.

Protocol: Selective Buchwald-Hartwig Amination at C4

This protocol is adapted from established procedures for the amination of aryl bromides. The choice of ligand is critical and must be matched to the substrates.

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq).

  • Add the this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. The resulting 4-amino-2,3-dichloropyridine derivative is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a property that is amplified by the three electron-withdrawing halogen substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While cross-coupling typically occurs at the C4-Br bond, SNAr reactions on highly activated pyridines often favor the C2 and C4 positions. This is because nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

G cluster_0 SNAr Mechanism at C4 Start This compound Attack Nucleophilic Attack (Rate-determining step) Start->Attack Nuc Nucleophile (Nu⁻) Nuc->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elim Elimination of Leaving Group (Br⁻) Meisenheimer->Elim Aromaticity Restored Product 4-Nu-2,3-dichloropyridine Elim->Product

Caption: Key steps in the SNAr mechanism at the C4 position.

In the case of this compound, the C4 position is activated for SNAr. However, competition with the C2 position is possible. The outcome of an SNAr reaction (C4 vs. C2 substitution) versus a palladium-catalyzed coupling (C4 substitution) depends heavily on the chosen reaction conditions and reagents. Generally, strong, hard nucleophiles (e.g., alkoxides, amines) under thermal conditions without a palladium catalyst will favor the SNAr pathway.

Applications in Synthesis

The true value of this compound lies in its role as a versatile scaffold. Selective functionalization at the C4 position provides an intermediate that retains two chlorine atoms, which can be targeted in subsequent reactions or remain as key structural elements in the final product. This modular approach is highly prized in discovery chemistry.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Substitution Core This compound S1 4-Aryl-2,3-dichloropyridine Core->S1 Ar-B(OH)₂ Pd Catalyst B1 4-Amino-2,3-dichloropyridine Core->B1 R₂NH Pd Catalyst N1 4-Alkoxy-2,3-dichloropyridine Core->N1 RO⁻ / Heat S2 Pharmaceuticals (e.g., Kinase Inhibitors) S1->S2 Further Modification B2 Agrochemicals (e.g., Herbicides) B1->B2 Further Modification N2 Material Science (e.g., Ligands, Dyes) N1->N2 Further Modification

References

An In-depth Technical Guide to 4-Bromo-2,3-dichloropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3-dichloropyridine, a tri-halogenated pyridine derivative of significant interest to the pharmaceutical, agrochemical, and material science sectors. This document delves into the compound's core physical and chemical properties, reactivity profile, potential synthetic pathways, and key applications. With its strategically positioned halogen atoms, this compound serves as a versatile and highly reactive intermediate for the synthesis of complex, high-value molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this compound.

Compound Identification and Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and structure. This compound is a distinct isomer within the family of halogenated pyridines, characterized by a bromine atom at the C4 position and chlorine atoms at the C2 and C3 positions of the pyridine ring.

dot

Caption: Molecular Structure of this compound.

This specific arrangement of electron-withdrawing halogen atoms significantly influences the electron density of the pyridine ring, dictating its reactivity and utility as a synthetic building block.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name This compound [1]
CAS Number 1020717-98-9 [1]
Molecular Formula C₅H₂BrCl₂N [1][2]
Molecular Weight 226.88 g/mol [1][2]
InChI Key YQIJTLBBAZBULT-UHFFFAOYSA-N [1]

| Canonical SMILES | C1=CN=C(C(=C1Br)Cl)Cl |[1] |

Physical and Chemical Properties

While specific, experimentally verified physical property data for this compound is not extensively documented in readily available literature, predictions and data from closely related isomers provide valuable context for handling and reaction planning.

Table 2: Physical Properties of Halogenated Pyridines

Property This compound 4-Bromo-2-chloropyridine (Isomer) 4-Bromo-3-chloropyridine (Isomer)
Appearance Solid (Predicted) Gray-white crystal / Low-melting solid[3] White to light yellow crystal solid[4]
Melting Point Data not available 27°C[3] 70-74°C[5]
Boiling Point Data not available 70°C[3] 219.8±20.0 °C (Predicted)[5]

| Solubility | Data not available | Soluble in common organic solvents | Soluble in common organic solvents[5] |

Disclaimer: Data for isomeric compounds are provided for illustrative purposes only and should not be considered as verified data for this compound.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While a dedicated public spectrum for this compound is not available, the expected spectral characteristics can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the adjacent halogen atoms.

    • ¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts indicative of their halogenated and aromatic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the pyridine ring, as well as C-Cl and C-Br stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes, which is a powerful tool for confirming the compound's elemental composition.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the three halogens, makes it susceptible to nucleophilic attack. Furthermore, the carbon-halogen bonds provide versatile handles for cross-coupling reactions.

Key Reactive Sites:

  • C2 and C4 Positions: The chlorine at C2 and the bromine at C4 are the most activated sites for nucleophilic aromatic substitution (SNAr) . The choice of nucleophile and reaction conditions can often allow for selective substitution at one of these positions.

  • C-Br and C-Cl Bonds: All three carbon-halogen bonds can participate in metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[3][6] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.[6] The relative reactivity in these reactions often follows the order C-Br > C-Cl, allowing for sequential, site-selective functionalization.

dot

Reactivity_of_4_Bromo_2_3_dichloropyridine main This compound sub Nucleophilic Aromatic Substitution (SNAr) main->sub Nucleophiles (RO-, R2NH) cross Metal-Catalyzed Cross-Coupling main->cross Pd or Cu catalysts + Coupling Partner sub_prod Substituted Pyridines (e.g., ethers, amines) sub->sub_prod cross_prod Functionalized Pyridines (e.g., biaryls, alkynes) cross->cross_prod

Caption: Key reaction pathways for this compound.

Synthesis

The synthesis of poly-halogenated pyridines often involves multi-step sequences starting from more common pyridine precursors. A plausible and common strategy for synthesizing compounds like this compound involves the diazotization of an amino-dihalopyridine precursor.

Exemplary Synthetic Protocol (Sandmeyer-type Reaction): This protocol is based on established methods for converting amino-pyridines to halo-pyridines.[7]

  • Diazotization:

    • Dissolve the starting material, 4-Amino-2,3-dichloropyridine, in a strong acid like hydrobromic acid (HBr) at a low temperature (typically 0 to -5 °C).

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture. This in-situ reaction forms a diazonium salt intermediate (Ar-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.

  • Displacement (Sandmeyer Reaction):

    • Introduce a copper(I) bromide (CuBr) catalyst to the cold diazonium salt solution.

    • The catalyst facilitates the displacement of the diazonium group by a bromide ion, releasing nitrogen gas and forming the final this compound product.

  • Work-up and Purification:

    • Allow the reaction to warm to room temperature.

    • Neutralize the excess acid with a base (e.g., NaOH or NaHCO₃).

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the final product with high purity.

Applications in Research and Development

The versatility of this compound makes it a valuable intermediate in several high-value chemical industries.

  • Pharmaceutical Development: Halogenated pyridines are integral scaffolds in medicinal chemistry.[4] This compound serves as a key starting material for synthesizing a wide array of drug candidates. The halogen atoms act as synthetic handles to introduce various functional groups, enabling chemists to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties (ADME). It is particularly relevant in the development of novel anti-inflammatory and antimicrobial agents.[4]

  • Agrochemicals: In the agrochemical sector, this compound is a precursor for advanced herbicides, fungicides, and pesticides.[6] The specific halogenation pattern can impart potent biological activity against agricultural pests and diseases, contributing to improved crop protection and yields.[6]

  • Material Science: The pyridine core and its potential for functionalization make this compound a candidate for the synthesis of specialty polymers and organic electronic materials where specific thermal, optical, or conductive properties are required.

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, the hazards are expected to be similar to its isomers.

  • Hazard Classification (based on related compounds):

    • Harmful if swallowed, in contact with skin, or if inhaled.[8]

    • Causes skin irritation and serious eye irritation/damage.[9]

    • May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, chemical safety goggles, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for synthetic innovation. Its unique reactivity profile, governed by the three distinct carbon-halogen bonds, offers chemists a powerful tool for constructing complex molecular architectures. While publicly available data on its specific physical properties are limited, its utility as a building block in the pharmaceutical and agrochemical industries is well-established through the study of related compounds. Proper understanding of its reactivity and adherence to stringent safety protocols are paramount to successfully and safely leveraging this versatile compound in research and development.

References

4-Bromo-2,3-dichloropyridine spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2,3-dichloropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for this compound, a key halogenated pyridine intermediate in pharmaceutical and agrochemical research. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive reference, synthesizing data from analogous structures and first principles of spectroscopic interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents a unique spectroscopic challenge due to its low proton count and heavy halogen substitution. Understanding this structure is paramount to interpreting its spectral data.

The pyridine ring is an electron-deficient aromatic system, and the presence of three powerful electron-withdrawing halogens (two chlorine, one bromine) further deshields the ring's protons and carbons. This substitution pattern dictates the chemical shifts in NMR, the fragmentation patterns in mass spectrometry, and the vibrational modes in infrared spectroscopy.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Expertise & Experience: Predicting the NMR Landscape

The choice of NMR solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm. For less soluble compounds, DMSO-d₆ (residual peak at ~2.50 ppm) is a suitable alternative.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The structure contains only two protons, located at the C5 and C6 positions. Their environment is influenced by the adjacent nitrogen and halogen atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-68.20 - 8.35Doublet (d)~5.0Proton adjacent to N
H-57.45 - 7.60Doublet (d)~5.0Proton adjacent to C-Br

Causality Behind Predictions:

  • H-6: This proton is ortho to the electronegative nitrogen atom, resulting in a significant downfield shift into the δ 8.2-8.35 ppm range.

  • H-5: This proton is further from the nitrogen but is influenced by the adjacent halogens. Its chemical shift is expected to be less downfield than H-6.

  • Coupling: The two protons are ortho to each other, which typically results in a coupling constant (³JHH) of approximately 5.0 Hz in pyridine systems.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons.

Predicted SignalChemical Shift (δ, ppm)Assignment
C-2150 - 153C-Cl (adjacent to N)
C-6148 - 151C-H (adjacent to N)
C-3140 - 143C-Cl
C-5128 - 131C-H
C-4118 - 122C-Br

Causality Behind Predictions:

  • C-2 and C-6: These carbons are adjacent to the nitrogen and are the most deshielded, appearing furthest downfield. The C-2, being substituted with a chlorine, is expected to be slightly more downfield.

  • C-3, C-4, C-5: The chemical shifts are dictated by the attached halogen and their position relative to the nitrogen. Carbons directly bonded to halogens (C-3, C-4) are significantly influenced. The C-Br bond typically shifts the carbon resonance to a more shielded (upfield) position compared to a C-Cl bond at a similar position.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a spectrum with 16-32 scans.

    • Set a spectral width of 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a spectrum with 1024-2048 scans, or until a sufficient signal-to-noise ratio is achieved.

    • Set a spectral width of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive "fingerprint" due to isotopic patterns.

Expertise & Experience: The Isotopic Signature

The most common ionization technique for a small, thermally stable organic molecule is Electron Impact (EI).[1] EI is a "hard" ionization technique, meaning it not only generates a molecular ion but also causes predictable fragmentation, which provides structural clues.[2][3] The electron energy is typically set to 70 eV to generate reproducible spectra.[1]

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance) creates a highly characteristic molecular ion cluster.

Predicted Mass Spectrum Data (EI-MS)
m/z (Mass-to-Charge)Predicted Relative Intensity (%)Assignment
225, 227, 229, 231~75:100:48:8[M]⁺ Molecular Ion Cluster
190, 192, 194Variable[M-Cl]⁺ Fragment
148, 150Variable[M-Br]⁺ Fragment
113Variable[M-Br-Cl]⁺ or [M-Cl-Br]⁺ Fragment

Causality Behind Predictions:

  • Molecular Ion [M]⁺: The monoisotopic mass is 224.87 g/mol .[4][5] The cluster of peaks arises from the different combinations of Br and Cl isotopes. The most intense peak ([M+2]⁺) will correspond to the combination of one ⁸¹Br and two ³⁵Cl atoms or one ⁷⁹Br, one ³⁵Cl, and one ³⁷Cl.

  • Fragmentation: EI ionization imparts significant energy, leading to bond cleavage.[2] The weakest bonds, typically the C-Br and C-Cl bonds, are expected to cleave first, leading to the loss of a bromine or chlorine radical.

Fragmentation_Pathway M [C₅H₂⁷⁹Br³⁵Cl₂N]⁺ m/z = 225 M_Cl [M-Cl]⁺ m/z = 190 M->M_Cl - Cl• M_Br [M-Br]⁺ m/z = 148 M->M_Br - Br• M_Br_Cl [M-Br-Cl]⁺ m/z = 113 M_Cl->M_Br_Cl - Br• M_Br->M_Br_Cl - Cl•

Caption: A plausible EI-MS fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample (sub-microgram) into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatography (GC) inlet if purity is a concern.[6]

  • Ionization: Utilize an Electron Impact (EI) source with a standard electron energy of 70 eV.[1]

  • Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Detection: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the elemental formula and the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule.

Expertise & Experience: Interpreting the Vibrational Fingerprint

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets due to its simplicity and speed, requiring minimal sample preparation.[7] The sample is placed directly on an ATR crystal (like diamond or ZnSe), and pressure is applied to ensure good contact.[8]

Predicted IR Absorption Bands (ATR-FTIR)
Wavenumber (cm⁻¹)Predicted IntensityAssignment of Vibrational Mode
3050 - 3100WeakAromatic C-H Stretch
1540 - 1580Medium - StrongAromatic C=C and C=N Ring Stretch
1400 - 1450MediumAromatic C=C and C=N Ring Stretch
1000 - 1100MediumRing Breathing Modes
750 - 850StrongC-Cl Stretch
550 - 650Medium - StrongC-Br Stretch

Causality Behind Predictions:

  • Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

  • Ring Stretching: The absorptions in the 1400-1600 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • C-X Stretch: The strong absorptions in the fingerprint region (< 1000 cm⁻¹) are highly diagnostic. The C-Cl and C-Br stretching frequencies are found at lower wavenumbers due to the heavier mass of the halogen atoms. Their precise position confirms the presence of these bonds.

Experimental Protocol: IR Data Acquisition (ATR)
  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[8]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, MS, and IR to build an unassailable structural proof.

Integrated_Analysis cluster_0 Primary Analysis cluster_1 Data Interpretation MS Mass Spec (MS) MS_data Molecular Formula (from M⁺ Isotopic Cluster) MS->MS_data NMR NMR ('H, 'C) NMR_data Connectivity & Skeleton (from Shifts & Coupling) NMR->NMR_data IR Infrared (IR) IR_data Functional Groups (C=N, C-Cl, C-Br) IR->IR_data Confirmation Structural Confirmation of This compound MS_data->Confirmation NMR_data->Confirmation IR_data->Confirmation

References

A Technical Guide to 4-Bromo-2,3-dichloropyridine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 4-Bromo-2,3-dichloropyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document details its commercial availability, chemical properties, handling and safety, and its applications, with a focus on providing practical insights for laboratory use.

Introduction and Significance

This compound (CAS No. 1020717-98-9) is a tri-halogenated pyridine, a class of heterocyclic compounds widely recognized as crucial building blocks in the synthesis of complex organic molecules. The strategic placement of bromine and chlorine atoms on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for introducing the pyridyl moiety into a wide range of molecular scaffolds.[1][2] Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals, where the pyridine core is a common feature in biologically active compounds.[2]

The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring makes the carbon atoms susceptible to nucleophilic substitution. Furthermore, the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This multi-faceted reactivity allows for the construction of diverse and complex molecular architectures.

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. Its availability as a stock item indicates its utility and demand within the scientific community.

SupplierAvailabilityPurityNotes
SmoleculeIn StockNot specifiedCatalog No. S808136.
ChemUniverseBy QuotePurity can be specifiedQuote request form available online.[2]

When procuring this reagent, it is crucial to request a certificate of analysis to verify its purity and identity. Given the existence of numerous isomers, such as 5-Bromo-2,4-dichloropyridine and 4-Bromo-3,5-dichloropyridine, analytical confirmation is a critical first step upon receipt of the material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
CAS Number 1020717-98-9
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.88 g/mol
IUPAC Name This compound
SMILES C1=CN=C(C(=C1Br)Cl)Cl
InChI Key YQIJTLBBAZBULT-UHFFFAOYSA-N

Handling, Safety, and Storage

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Toxicity Profile (Inferred from Related Compounds):

Halogenated pyridines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[3][6] They can cause skin and eye irritation, as well as respiratory tract irritation.[3][4]

Synthetic Applications in Research

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom at the 4-position is generally more susceptible to metal-catalyzed cross-coupling reactions compared to the chlorine atoms. This allows for selective functionalization of the pyridine ring.

A general workflow for the utilization of this compound in a typical cross-coupling reaction is illustrated below.

References

A Strategic Guide to the Structural and Reactivity Analysis of 4-Bromo-2,3-dichloropyridine: A Key Intermediate for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-2,3-dichloropyridine is a tri-halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique substitution pattern offers multiple, distinct reaction sites, enabling selective functionalization. However, a comprehensive public repository of its empirical structural data and validated reactivity protocols remains notably sparse. This technical guide provides researchers, chemists, and drug development professionals with a robust framework for the complete structural elucidation and reactivity profiling of this compound. Adopting a first-principles approach, this document outlines the logical workflow for characterization, from fundamental physicochemical property determination to advanced spectroscopic analysis and predictive reactivity studies for key cross-coupling reactions.

Foundational Characterization: Identity and Physicochemical Properties

The initial step in analyzing any chemical entity is to confirm its identity and fundamental properties. This establishes a baseline for all subsequent analytical work and ensures sample purity.

Molecular Identity

The foundational identity of this compound is established by its molecular formula and mass. This information is critical for mass spectrometry analysis and serves as the primary identifier in chemical databases.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1020717-98-9N/A
Molecular Formula C₅H₂BrCl₂NN/A
Molecular Weight 226.88 g/mol N/A
Monoisotopic Mass 224.87477 DaN/A
SMILES C1=CN=C(C(=C1Br)Cl)ClN/A
InChIKey YQIJTLBBAZBULT-UHFFFAOYSA-NN/A
Physicochemical Properties (Predictive vs. Experimental)

While predicted data offers a useful starting point, empirical determination of properties like melting and boiling points is essential for practical handling, reaction setup, and purity assessment. The table below should be populated by the researcher upon experimental analysis.

PropertyPredicted ValueExperimental ValueMethodology
Melting Point (°C) N/ATo Be DeterminedCapillary Melting Point Apparatus (e.g., Büchi M-565)
Boiling Point (°C) N/ATo Be DeterminedVacuum Distillation
Solubility Soluble in common organic solvents (predicted)To Be DeterminedGravimetric analysis in various solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂, MeOH, H₂O)
XlogP 3.1N/AN/A

The Workflow for Structural Elucidation

A multi-technique approach is non-negotiable for the unambiguous structural confirmation of a molecule like this compound. The following workflow ensures that each aspect of the molecular structure is rigorously validated.

G cluster_0 Analytical Workflow MS Mass Spectrometry (MS) Confirm Mass & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map Connectivity MS->NMR Confirms Formula FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Validates Bonds XRAY X-Ray Crystallography (If solid) Define 3D Structure NMR->XRAY Solution vs. Solid State

Caption: Logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Causality: MS provides the most direct confirmation of molecular weight and the elemental composition through isotopic patterns. For a molecule containing both bromine (isotopes ⁷⁹Br, ⁸¹Br) and chlorine (isotopes ³⁵Cl, ³⁷Cl), the isotopic distribution is a highly characteristic signature that confirms the presence and number of these halogen atoms.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Analysis: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes.

  • Data Interpretation:

    • Look for the protonated molecule [M+H]⁺.

    • Crucially, analyze the isotopic cluster. The complex pattern arising from the combination of Br and Cl isotopes should match the theoretical distribution for C₅H₂BrCl₂N.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural analysis, providing definitive information about the carbon-hydrogen framework and the electronic environment of each nucleus. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum: The pyridine ring contains two protons.

  • H-5: Expected to be a doublet, coupled to H-6. Its chemical shift will be influenced by the adjacent chlorine at C-3 and bromine at C-4.

  • H-6: Expected to be a doublet, coupled to H-5. Its chemical shift will be influenced by the adjacent nitrogen and the chlorine at C-2.

Predicted ¹³C NMR Spectrum: Five distinct carbon signals are expected.

  • C-2, C-3, C-4: These carbons, directly bonded to halogens, will show significant downfield shifts. Their precise chemical shifts are sensitive to the specific halogen.

  • C-5, C-6: These carbons, bonded to hydrogen, will appear further upfield.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional but Recommended): Run 2D experiments like COSY (to confirm H-5/H-6 coupling) and HSQC/HMBC (to correlate protons to their respective carbons and map long-range connectivity).

  • Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations to the predicted spectrum to confirm the 2,3,4-substitution pattern.

Reactivity Profiling: Gateway to Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three halogen substituents in cross-coupling reactions. The C-Br bond is typically more reactive than C-Cl bonds in palladium-catalyzed reactions, offering a handle for selective functionalization.[3]

G cluster_1 Synthetic Pathways Start This compound Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki ArB(OH)₂, Pd Catalyst [10] Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Amine, Pd Catalyst [4] Product_C C4-Arylated Product Suzuki->Product_C Product_N C4-Aminated Product Buchwald->Product_N

Caption: Key cross-coupling reactions for functionalizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

Causality: This reaction is a powerful method for creating aryl-aryl bonds, fundamental in the synthesis of biaryl compounds common in pharmaceuticals.[4][5] The higher reactivity of the C-Br bond at the C-4 position should allow for selective coupling, leaving the C-2 and C-3 chloro substituents available for subsequent transformations.

Baseline Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[4]

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Reaction Conditions: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.

  • Validation: Confirm the structure of the product using the analytical workflow described in Section 2.

Buchwald-Hartwig Amination: C-N Bond Formation

Causality: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[6] This reaction provides a direct route to introduce amine functionalities, which are prevalent in active pharmaceutical ingredients (APIs). Again, selectivity for the C-4 position is anticipated.

Baseline Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base such as NaOtBu or K₃PO₄ (1.4-2.2 eq.).[7]

  • Solvent: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture with stirring, typically between 80-110 °C. Monitor for the disappearance of the starting material.

  • Workup & Purification: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.

  • Validation: Confirm the product structure via NMR and MS analysis.

Applications and Future Outlook

Halogenated pyridines are established intermediates in the synthesis of high-value chemicals.[1][8][9] Based on the reactivity profile, this compound is an ideal precursor for:

  • Pharmaceuticals: Building complex, multi-substituted heterocyclic cores for kinase inhibitors, GPCR modulators, and other drug candidates.

  • Agrochemicals: Synthesizing novel herbicides, fungicides, and pesticides where the pyridine scaffold is a known pharmacophore.[2]

  • Materials Science: Creating functional organic materials for applications in electronics and polymer science.

The ability to selectively functionalize the C-4 position first, followed by potential subsequent reactions at the C-2 or C-3 positions, opens a pathway for the rapid generation of diverse molecular libraries, making this compound a highly valuable tool for discovery chemistry.

References

solubility of 4-Bromo-2,3-dichloropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dichloropyridine in Organic Solvents

Executive Summary

This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for synthesizing complex, biologically active molecules. The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of the compound's solubility profile. However, quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature.

This technical guide, written from the perspective of a Senior Application Scientist, addresses this knowledge gap. It provides a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. More critically, it delivers a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, a gold standard in the field.[1][2] This document is designed to empower researchers, chemists, and drug development professionals to generate reliable, reproducible solubility data, thereby mitigating risks in process development, ensuring reaction efficiency, and accelerating the path to discovery.

Compound Profile: this compound

Understanding the inherent physicochemical properties of this compound is the first step in predicting and interpreting its solubility behavior. The molecule's structure is characterized by a pyridine ring, a polar heterocyclic aromatic system, which is heavily substituted with three electron-withdrawing halogen atoms (one bromine, two chlorine).

The nitrogen atom in the pyridine ring provides a site for hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.[3][4] However, the bulky and nonpolar halogen substituents significantly increase the molecular weight and surface area, introducing strong van der Waals forces and reducing the molecule's ability to be effectively solvated by highly polar, hydrogen-bond-donating solvents like water. This structural combination suggests a nuanced solubility profile, with preferential solubility in solvents of moderate to low polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (Related Compound: 2,3-Dichloropyridine)Source
Molecular Formula C₅H₂BrCl₂NC₅H₃Cl₂NCalculated
Molecular Weight 226.89 g/mol 147.99 g/mol Calculated
Appearance White to light yellow crystalline solid (Predicted)Beige Powder Solid[5][6]
Melting Point Not available67 - 70 °C[5]
Boiling Point Not availableNot available
Predicted Polarity Moderately PolarModerately PolarInferred

Note: Experimental data for the target compound is limited. Properties are predicted or supplemented with data from structurally similar compounds to provide context.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This is practically understood through the adage, "Like dissolves like." [7][8] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents have large dipole moments and can engage in hydrogen bonding. They are most effective at dissolving polar solutes. While this compound possesses a polar pyridine backbone, the extensive halogenation may limit its solubility in highly polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving compounds with significant dipole moments through dipole-dipole interactions. This class of solvents is predicted to be effective for this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. They are best for dissolving nonpolar solutes. The large, halogenated, and somewhat nonpolar character of the molecule suggests it will have some solubility in these solvents, particularly those with aromatic character like toluene that can engage in π-stacking interactions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Equilibrium Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound.[1][9] It involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring equilibrium is reached.

The following diagram illustrates the comprehensive workflow for solubility determination.

G Workflow for Experimental Solubility Determination cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vial securely B->C D Agitate at constant temp. (e.g., 25°C) for 24-48h in a shaking incubator C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter to remove undissolved particles F->G H Quantify concentration of the clear filtrate (e.g., via HPLC or UV-Vis) G->H I Calculate solubility (mg/mL or mol/L) H->I G Quantitative Analysis Workflow via HPLC-UV cluster_cal Part 1: Calibration cluster_sample Part 2: Sample Analysis cluster_calc Part 3: Calculation A Prepare high-concentration stock solution of known concentration (e.g., 1 mg/mL) B Perform serial dilutions to create a set of 5-7 calibration standards A->B C Inject standards into HPLC and record peak area B->C D Plot Peak Area vs. Concentration and perform linear regression (y = mx + c, R² > 0.99) C->D G Use calibration curve equation to calculate concentration of the diluted sample D->G Use Equation E Dilute filtered saturated solution with solvent to fall within the calibration range H Apply dilution factor to find the original concentration in the saturated solution (Solubility) E->H Use Factor F Inject diluted sample into HPLC and record peak area F->G G->H

References

Navigating the Labyrinth: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

4-Bromo-2,3-dichloropyridine stands as a pivotal, albeit challenging, scaffold in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its highly halogenated and electron-deficient nature presents a unique landscape for chemical transformations. This in-depth technical guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound. Moving beyond a mere recitation of protocols, this guide delves into the core electronic principles governing its reactivity, predicts regiochemical outcomes, and offers field-proven insights into the causality behind experimental choices. We will explore the nuances of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, grounded in authoritative references and theoretical considerations.

The Electronic Topography of a Challenging Substrate: this compound

The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the greater electronegativity of the nitrogen atom. This intrinsic property deactivates the ring towards electrophilic attack compared to its carbocyclic counterpart.[1][2] The introduction of three halogen substituents—two chlorine atoms at the 2- and 3-positions and a bromine atom at the 4-position—dramatically amplifies this deactivation.

All three halogens exert a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the pyridine ring. While they also possess a resonance-donating mesomeric effect (+M) through their lone pairs, the inductive effect is generally considered to be dominant for halogens in aromatic systems.[1] This profound electron deficiency dictates that electrophilic substitution on this compound is an energetically demanding process, often requiring harsh reaction conditions.[2][3]

The nitrogen atom's deactivating influence is most pronounced at the α (C2, C6) and γ (C4) positions.[1] In our subject molecule, the C2 and C4 positions are already substituted. The remaining open positions for electrophilic attack are C5 and C6.

Regioselectivity: A Tug-of-War of Directing Effects

The regiochemical outcome of any potential electrophilic substitution is governed by the directing effects of the existing substituents.

  • Chloro and Bromo Groups: As ortho-, para-directors, the chloro and bromo substituents would favor substitution at positions ortho or para relative to themselves.[4]

    • The 2-chloro group directs towards C3 (occupied) and C1 (nitrogen).

    • The 3-chloro group directs towards C2 (occupied) and C4 (occupied).

    • The 4-bromo group directs towards C3 (occupied) and C5.

  • Pyridine Nitrogen: The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. Electrophilic attack at these positions would lead to a highly unstable cationic intermediate where the positive charge is placed on the carbon adjacent to the electronegative nitrogen.[5][6] Therefore, substitution is generally favored at the meta positions (C3, C5).

Considering these competing effects, the most likely position for electrophilic attack on this compound is the C5 position . This position is meta to the deactivating nitrogen atom and is also activated by the para-directing effect of the 4-bromo substituent. Attack at C6 is highly disfavored due to its ortho-position relative to the strongly deactivating ring nitrogen.

Caption: Analysis of directing effects on this compound.

Nitration: A Battle Against Deactivation

The nitration of pyridine itself requires harsh conditions, and the presence of three deactivating halogen substituents makes this reaction even more challenging for this compound.[2] Standard nitrating mixtures (HNO₃/H₂SO₄) will likely require high temperatures to proceed, if at all.

A significant hurdle in the nitration of pyridines is the protonation of the ring nitrogen in the strongly acidic medium.[7][8] The resulting pyridinium ion is even more deactivated towards electrophilic attack.

Predicted Outcome: Should the reaction proceed, the electrophile (NO₂⁺) is expected to add to the C5 position, yielding 4-Bromo-2,3-dichloro-5-nitropyridine .

Causality Behind Experimental Choices:

  • Reagents: A potent nitrating system, such as fuming nitric acid in the presence of a strong dehydrating agent like oleum or trifluoroacetic anhydride, would be necessary to generate a sufficiently high concentration of the nitronium ion.

  • Temperature: Elevated temperatures (potentially >100 °C) would likely be required to overcome the high activation energy barrier.[3]

  • Reaction Time: A prolonged reaction time is anticipated due to the low reactivity of the substrate.

ReactionReagentsPredicted Major ProductExpected Yield
Nitration Fuming HNO₃ / H₂SO₄ (oleum)4-Bromo-2,3-dichloro-5-nitropyridineLow to moderate

Halogenation: Introducing Another Halogen

Further halogenation of this compound is also an uphill battle due to the already high degree of halogenation and the deactivated nature of the ring. However, with the appropriate choice of halogenating agent and catalyst, this transformation may be feasible.

Predicted Outcome: Similar to nitration, halogenation is predicted to occur at the C5 position, leading to 4-Bromo-2,3,5-trichloropyridine or 4,5-Dibromo-2,3-dichloropyridine .

Causality Behind Experimental Choices:

  • Chlorination: Stronger chlorinating agents such as chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or N-chlorosuccinimide (NCS) under forcing conditions might be effective.

  • Bromination: Molecular bromine with a Lewis acid catalyst or N-bromosuccinimide (NBS) are the reagents of choice. The conditions would need to be more vigorous than those used for less deactivated aromatic systems.

ReactionReagentsPredicted Major ProductExpected Yield
Chlorination Cl₂ / FeCl₃4-Bromo-2,3,5-trichloropyridineLow
Bromination Br₂ / FeBr₃4,5-Dibromo-2,3-dichloropyridineLow

Sulfonation: A Reversible Challenge

Sulfonation of pyridine is known to be difficult and often requires high temperatures with fuming sulfuric acid (oleum).[2] The reaction is also reversible, which can further complicate the isolation of the product.

Predicted Outcome: If successful, sulfonation would yield This compound-5-sulfonic acid .

Causality Behind Experimental Choices:

  • Reagents: Concentrated sulfuric acid or oleum (H₂SO₄ containing dissolved SO₃) would be the required sulfonating agent.

  • Temperature: High temperatures are a prerequisite for the sulfonation of deactivated pyridines.[9]

  • Work-up: Careful work-up is necessary to isolate the sulfonic acid product, which is often a zwitterion and highly soluble in water.

ReactionReagentsPredicted Major ProductExpected Yield
Sulfonation H₂SO₄ / SO₃ (oleum)This compound-5-sulfonic acidVery Low

Friedel-Crafts Reactions: A Likely Dead End

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. However, they are notoriously ineffective on strongly deactivated aromatic rings.[10][11] The pyridine ring itself is generally unreactive under Friedel-Crafts conditions.[2] The presence of three deactivating halogens on this compound makes the success of these reactions highly improbable.

Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions can coordinate with the lone pair of electrons on the pyridine nitrogen. This coordination forms a complex that further deactivates the ring, effectively shutting down any potential for electrophilic substitution.

Friedel_Crafts_Limitation Substrate This compound Coordination N-Lewis Acid Complex Formation Substrate->Coordination Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Coordination Deactivation Extreme Ring Deactivation Coordination->Deactivation No_Reaction No Friedel-Crafts Reaction Deactivation->No_Reaction

Caption: The futility of Friedel-Crafts reactions on the substrate.

Predicted Outcome: No reaction is expected for both Friedel-Crafts alkylation and acylation.

Experimental Protocols: A Predictive Approach

While specific, validated protocols for electrophilic substitution on this compound are scarce in the literature, the following represents a generalized, predictive protocol for a nitration attempt, based on established procedures for other deactivated pyridines.

Protocol: Attempted Nitration of this compound

Materials:

  • This compound

  • Fuming Nitric Acid (90%)

  • Oleum (20% SO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a thick-walled, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add this compound (1.0 eq).

  • Cool the flask in an ice bath and slowly add oleum (5-10 eq).

  • With vigorous stirring, add fuming nitric acid (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion (or no further change), cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nitration_Workflow Start Start Reactants Combine Substrate, Oleum, and Fuming HNO₃ at 0-10°C Start->Reactants Heating Heat to 100-120°C for 12-24h Reactants->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Pour onto Ice and Neutralize Monitoring->Quenching Reaction Complete Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography / Recrystallization Drying->Purification Product 4-Bromo-2,3-dichloro-5-nitropyridine Purification->Product

Caption: A generalized workflow for the attempted nitration.

Conclusion and Future Outlook

The electrophilic substitution of this compound is a formidable challenge for the synthetic chemist. The confluence of the intrinsic electron deficiency of the pyridine ring and the strong inductive deactivation by three halogen atoms renders the substrate highly unreactive. Theoretical considerations and data from analogous systems strongly predict that if any substitution were to occur, it would be at the C5 position. Friedel-Crafts reactions are anticipated to be entirely unsuccessful.

For drug development professionals and researchers, this guide underscores the necessity of considering alternative synthetic strategies for the functionalization of this scaffold. Nucleophilic aromatic substitution and modern cross-coupling reactions are likely to be far more fruitful avenues for derivatization. Future research could focus on the use of highly activated electrophiles or novel catalytic systems to overcome the inherent inertness of this molecule towards electrophilic attack.

References

The Strategic Utility of 4-Bromo-2,3-dichloropyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in numerous approved drugs. The strategic introduction of halogen atoms onto this ring system further enhances its utility, providing medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties. This technical guide delves into the latent potential of 4-Bromo-2,3-dichloropyridine, a triply halogenated pyridine, as a versatile intermediate for the synthesis of complex, biologically active molecules. While direct biological activities of this compound are not extensively documented, its true value lies in the differential reactivity of its halogen substituents, which opens a gateway to a vast and underexplored chemical space. This guide will explore its physicochemical properties, key synthetic transformations, and the potential therapeutic applications of the resulting molecular architectures, with a focus on kinase inhibition and other areas of significant pharmacological interest.

Introduction: The Power of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in a multitude of natural products and synthetic pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts a degree of water solubility, often improving the pharmacokinetic profile of drug candidates.[2] The addition of halogen atoms to this scaffold serves several critical functions in drug design:

  • Modulation of Physicochemical Properties: Halogens can fine-tune a molecule's lipophilicity, metabolic stability, and bioavailability.[3]

  • Enhanced Binding Affinity: The unique electronic nature of halogens can lead to specific interactions with protein targets, such as halogen bonding, which can significantly increase binding affinity and selectivity.

  • Synthetic Handles: Halogen atoms are exceptional synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[2] This allows for the systematic exploration of a molecule's structure-activity relationship (SAR).

This compound is a prime example of a polyhalogenated pyridine that offers a rich platform for synthetic diversification. Understanding the distinct reactivity of each halogen is paramount to unlocking its potential in drug discovery programs.

Physicochemical Properties and Strategic Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms. This reactivity is governed by the electronic nature of the pyridine ring and the position of each halogen.

PropertyValueSource
Molecular Formula C₅H₂BrCl₂NN/A (Calculated)
Molecular Weight 227.89 g/mol N/A (Calculated)
Appearance White to light yellow crystal solid[4]
Reactivity Hotspots C4-Br > C2-Cl > C3-ClInferred from cross-coupling principles[5]

The bromine atom at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This is due to the general reactivity trend of halogens in these reactions (I > Br > Cl) and the electronic environment of the C4 position.[2][] The chlorine atom at the 2-position is the next most reactive site, being more susceptible to both cross-coupling and nucleophilic aromatic substitution (SNAr) than the chlorine at the 3-position. This hierarchical reactivity allows for sequential, site-selective functionalization, enabling the construction of highly complex and diverse molecular scaffolds from a single starting material.

Synthetic Pathways to Bioactive Scaffolds

The true potential of this compound is realized when it is used as a foundational building block in multi-step synthetic sequences. Its ability to undergo sequential cross-coupling reactions makes it an ideal starting point for creating libraries of compounds for high-throughput screening.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron reagent and a halide. For this compound, the initial Suzuki coupling would preferentially occur at the C4-bromo position.

General Protocol: Site-Selective Suzuki-Miyaura Coupling at C4

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This initial coupling yields a 4-aryl-2,3-dichloropyridine, which retains the two chlorine atoms for subsequent functionalization, allowing for the synthesis of complex bi-aryl and hetero-aryl structures.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines. These alkynyl moieties are themselves versatile intermediates for further transformations or can be key components of pharmacophores.[7][8]

General Protocol: Site-Selective Sonogashira Coupling at C4

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[7]

  • Solvent and Reagent Addition: Add an anhydrous amine base solvent such as triethylamine or a mixture of a solvent like THF with an amine base. Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the amine hydrohalide salt. Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[9][10] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyridine ring.

General Protocol: Site-Selective Buchwald-Hartwig Amination at C4

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Solvent and Reaction Execution: Add an anhydrous solvent such as toluene or dioxane and heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. The crude product is then purified by column chromatography or crystallization.

G cluster_start Starting Material cluster_reactions Site-Selective C4 Functionalization cluster_intermediates Key Intermediates cluster_potential Potential Bioactive Scaffolds start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Catalyst, Ligand, Base int1 4-Aryl-2,3-dichloropyridine suzuki->int1 int2 4-Alkynyl-2,3-dichloropyridine sonogashira->int2 int3 4-Amino-2,3-dichloropyridine buchwald->int3 scaffold1 Further Functionalization (e.g., at C2/C3) int1->scaffold1 int2->scaffold1 int3->scaffold1 scaffold2 Complex Heterocycles (e.g., Kinase Inhibitors) scaffold1->scaffold2 Cyclization, etc.

Potential Biological Activities and Therapeutic Applications

While this compound is a synthetic intermediate, the scaffolds derived from it are prevalent in molecules with significant biological activity. By examining the activities of compounds built upon the core 2,3-dichloropyridine framework, we can infer the potential therapeutic areas that can be explored using this versatile starting material.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] The pyridine and fused-pyridine scaffolds are common features in many approved kinase inhibitors. Notably, derivatives of the closely related 2,3-dichloropyridine have been used to synthesize potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancers such as breast and liver cancer.[3][12]

  • PIM-1 Kinase Inhibition: The synthesis of pyrido[2,3-d]pyrimidine scaffolds, which are potent PIM-1 inhibitors, often starts from 2,3-dichloropyridine.[3] The synthetic strategy involves an initial nucleophilic substitution or amination at the C2 position, followed by cyclization reactions. The presence of a bromine atom at the C4 position in this compound offers a strategic entry point to first introduce diversity at this position via cross-coupling, before proceeding with the chemistry at C2 and C3 to build the fused ring system. This could lead to novel PIM-1 inhibitors with unique SAR profiles. For instance, compound 4 in a referenced study, derived from a 2,3-dichloropyridine precursor, showed an IC₅₀ of 0.57 µM against the MCF-7 breast cancer cell line.[3][12]

G cluster_workflow Kinase Inhibitor Discovery Workflow start This compound step1 C4 Suzuki/Sonogashira/ Buchwald-Hartwig Coupling start->step1 step2 Library of 4-Substituted 2,3-Dichloropyridines step1->step2 step3 C2 Amination & Cyclization step2->step3 step4 Library of Fused Pyridine Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) step3->step4 step5 High-Throughput Screening (e.g., PIM-1 Kinase Assay) step4->step5 step6 Hit Identification & SAR Optimization step5->step6

Antiviral Agents

The pyridine nucleus is a key component of many antiviral drugs.[1][2] The non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used for the treatment of HIV-1, is synthesized from a 2,3-dichloropyridine precursor.[3][13] The synthesis involves the creation of a key 2-chloro-3-aminopyridine intermediate. The strategic placement of a bromine atom at the 4-position of this compound could be leveraged to synthesize novel Nevirapine analogues or other antiviral compounds with potentially improved resistance profiles or pharmacokinetic properties. Halogenated compounds in general have shown promise against a range of viruses by interfering with various stages of the viral life cycle.[3]

Agrochemicals

Beyond pharmaceuticals, halogenated pyridines are crucial intermediates in the agrochemical industry.[2][4][14] They are used as precursors for a variety of herbicides, fungicides, and pesticides. The specific substitution pattern of this compound makes it a candidate for the synthesis of new agrochemicals where the combination of halogens could lead to enhanced biological activity and target specificity.[2]

Conclusion and Future Outlook

This compound represents a synthetically rich and underexplored starting material for drug discovery and agrochemical development. While it may not possess significant intrinsic biological activity, its value as a chemical intermediate is immense. The differential reactivity of its three halogen atoms provides a robust platform for controlled, site-selective functionalization, enabling the efficient construction of diverse and complex molecular architectures.

Future research should focus on systematically exploring the synthetic transformations of this building block, particularly in the context of creating libraries for screening against high-value biological targets like kinases, G-protein coupled receptors (GPCRs), and viral enzymes. The development of novel, one-pot, multi-reaction sequences starting from this compound could significantly accelerate the discovery of new lead compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of versatile building blocks like this compound will be indispensable to the modern medicinal chemist.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials.[1][2] The targeted synthesis of highly functionalized pyridines is therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[1][2][3] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 4-Bromo-2,3-dichloropyridine, a challenging yet valuable substrate for the synthesis of complex molecules.

The presence of multiple halogen atoms on the pyridine ring offers opportunities for selective and sequential cross-coupling reactions, allowing for the construction of intricate molecular architectures.[4][5] However, the electronic properties of the polychlorinated pyridine ring and the potential for competing reactions necessitate a carefully optimized protocol. This guide is designed to provide researchers with a reliable method, grounded in mechanistic understanding, to achieve high yields and selectivity.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the this compound, forming a Pd(II) intermediate.[3][6][7]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is crucial and is facilitated by a base.[6][8][9] The base activates the organoboron compound, making it more nucleophilic and promoting the transfer of the organic moiety to the palladium complex.[8][9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Halide Ar-Pd(II)L2-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R'-B(OR)2 + Base PdII_Aryl Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArylHalide This compound (Ar-X) BoronicAcid Arylboronic Acid (R'-B(OR)2)

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Researchers should note that reaction conditions may require further optimization depending on the specific boronic acid used.

Materials and Reagents
ReagentFormulaM.W.Amount (mmol)Equivalents
This compoundC₅H₂BrCl₂N226.891.01.0
Arylboronic AcidArB(OH)₂-1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.115 mL-
WaterH₂O18.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol). The use of a glovebox is recommended for this step to minimize catalyst deactivation.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. The solvent mixture should be degassed prior to use to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-aryl-2,3-dichloropyridine.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - K2CO3 start->setup catalyst Add Pd(PPh3)4 (Inert Atmosphere) setup->catalyst solvent Add Degassed 1,4-Dioxane/Water catalyst->solvent react Heat to 80-100 °C (12-24 h) solvent->react monitor Monitor by TLC/GC-MS react->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine monitor->workup Reaction Complete purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Rationale

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can be employed.[6] For particularly challenging couplings, catalysts based on bulky, electron-rich phosphine ligands such as SPhos can be highly effective.[11] The choice of catalyst can significantly impact reaction rates and yields.

  • The Role of the Base: The base is critical for the transmetalation step.[8][9][12] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. For less reactive boronic acids or sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[13] The base is believed to function by forming a more nucleophilic boronate species from the boronic acid.[10][12]

  • Solvent System: A mixture of an organic solvent and water is often employed. The aqueous phase is essential for dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst. 1,4-Dioxane is a common choice, but other solvents like toluene or DMF can also be used.

  • Regioselectivity: In this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bonds. This difference in reactivity allows for the selective coupling at the 4-position. This is a general trend observed in Suzuki-Miyaura reactions of polyhalogenated heterocycles.[4]

  • Arylboronic Acid Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions.[14] Using a slight excess of the boronic acid can help to compensate for any degradation. Alternatively, more stable boronic esters, such as pinacol esters, can be used.[14]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of the catalyst under an inert atmosphere. Use freshly opened or properly stored catalyst.
Insufficiently active base or poor solubilityTry a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system to improve base solubility.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Protodeboronation of the boronic acidUse a slight excess of the boronic acid or switch to a more stable boronic ester. Minimize reaction time.
Homocoupling of the boronic acidEnsure the reaction mixture is thoroughly degassed to remove oxygen.
Difficulty in Purification Residual palladium catalystPass the crude product through a plug of silica gel or use a palladium scavenger.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex, functionalized pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivity. This protocol provides a solid foundation for the successful implementation of this important reaction in a variety of research and development settings.

References

The Strategic Utility of 4-Bromo-2,3-dichloropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 4-bromo-2,3-dichloropyridine has emerged as a highly versatile and strategically valuable scaffold. Its unique substitution pattern of three distinct halogen atoms on the pyridine core offers a nuanced platform for sequential and site-selective functionalization, enabling the construction of complex molecular architectures with precision and control. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

The Chemical Rationale: A Building Block Designed for Selectivity

This compound (CAS No. 1020717-98-9) is a tri-halogenated pyridine derivative with a molecular formula of C₅H₂BrCl₂N and a molecular weight of 226.88 g/mol .[1] The strategic importance of this molecule lies in the differential reactivity of its halogen substituents, which can be exploited for a variety of cross-coupling and nucleophilic substitution reactions. This allows for a stepwise and controlled elaboration of the pyridine core, a privileged scaffold in numerous biologically active compounds.[1]

The bromine atom at the 4-position, and the chlorine atoms at the 2- and 3-positions, provide multiple reactive handles for synthetic transformations.[1] This multi-functional nature makes this compound a key intermediate in the synthesis of a diverse range of bioactive molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of complex heterocyclic compounds. The pyridine nucleus is a common feature in many approved drugs, and the ability to introduce diverse substituents at specific positions is crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

This building block is particularly valuable in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By leveraging the reactivity of the halogen atoms, various aryl, heteroaryl, and aliphatic groups can be introduced to target the ATP-binding site of kinases, which are critical targets in oncology and inflammatory diseases.

  • Agrochemicals: The antimicrobial properties of halogenated pyridines make them attractive starting materials for the development of novel herbicides, fungicides, and insecticides.[1]

  • Materials Science: The electronic properties of functionalized pyridines are of interest in the development of novel polymers and materials with specific optical or electronic characteristics.[1]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These are foundational reactions that showcase the versatility of this building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl or vinyl boronic acids with aryl halides.[2] The differential reactivity of the halogens on this compound can potentially allow for selective coupling.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 R-B(OH)₂ reactant2->reagents product Coupled Product reagents->product caption Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialSmolecule[1]
Arylboronic acidCoupling PartnerMajor chemical suppliers
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystMajor chemical suppliers
K₂CO₃ or Cs₂CO₃BaseMajor chemical suppliers
1,4-Dioxane/Water or Toluene/Ethanol/WaterSolvent SystemMajor chemical suppliers
Anhydrous Na₂SO₄ or MgSO₄Drying AgentMajor chemical suppliers
Silica GelChromatographic Stationary PhaseMajor chemical suppliers

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of catalyst, base, and solvent can influence the regioselectivity of the coupling, potentially allowing for selective reaction at the more reactive C-Br bond over the C-Cl bonds.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product Alkynylated Product reagents->product caption Sonogashira Coupling Workflow

Caption: Workflow for Sonogashira cross-coupling.

Materials:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialSmolecule[1]
Terminal AlkyneCoupling PartnerMajor chemical suppliers
Pd(PPh₃)₂Cl₂Palladium CatalystMajor chemical suppliers
Copper(I) iodide (CuI)Co-catalystMajor chemical suppliers
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Base and SolventMajor chemical suppliers
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)SolventMajor chemical suppliers

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Add the amine base (e.g., triethylamine, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established Sonogashira coupling conditions and can be adapted for a wide range of terminal alkynes. The progress of the reaction should be carefully monitored to avoid the formation of side products.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 Amine (R₂NH) reactant2->reagents product Aminated Product reagents->product caption Buchwald-Hartwig Amination Workflow

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialSmolecule[1]
Primary or Secondary AmineCoupling PartnerMajor chemical suppliers
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalystMajor chemical suppliers
XPhos, SPhos, or BINAPLigandMajor chemical suppliers
NaOt-Bu or K₃PO₄BaseMajor chemical suppliers
Anhydrous Toluene or DioxaneSolventMajor chemical suppliers

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required for efficient coupling, especially with less reactive aryl chlorides.

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of Halogenated Pyridines

EntryHalogenated Pyridine SubstrateCoupling PartnerReaction TypeCatalyst SystemYield (%)Reference
12-BromopyridinePhenylboronic acidSuzukiPd(PPh₃)₄ / K₂CO₃85[2]
23-BromopyridinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuI / Et₃N92[3]
34-ChloropyridineMorpholineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOt-Bu78[4]

Note: The yields presented are for illustrative purposes with similar substrates and are not specific to this compound.

Conclusion

This compound is a potent and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex, biologically active molecules. Its unique halogenation pattern allows for strategic and selective functionalization through a variety of well-established cross-coupling and nucleophilic substitution reactions. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this valuable intermediate in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of such meticulously designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

Application Notes and Protocols for the Utilization of 4-Bromo-2,3-dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemical Innovation

The relentless pursuit of enhanced crop protection and agricultural productivity hinges on the continuous innovation of active agrochemical ingredients. Within the vast landscape of synthetic chemistry, halogenated heterocyclic compounds have emerged as pivotal building blocks, offering a unique combination of reactivity and metabolic stability that is highly desirable in the design of modern pesticides. Among these, 4-Bromo-2,3-dichloropyridine stands out as a versatile and highly functionalized intermediate. Its distinct substitution pattern, featuring three halogen atoms with differing reactivity on the pyridine core, provides synthetic chemists with a powerful tool for the strategic construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel agrochemicals. It provides an in-depth exploration of the chemical properties of this compound and its application in the synthesis of fungicidal pyridine carboxamides, a class of agrochemicals renowned for their efficacy against a broad spectrum of plant pathogens. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, while the carbon-halogen bonds offer distinct opportunities for cross-coupling reactions. The reactivity of the halogens generally follows the order I > Br > Cl, making the bromine atom at the 4-position the most likely site for initial functionalization in palladium-catalyzed cross-coupling reactions.

PropertyValue
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.89 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 58-62 °C
Boiling Point ~250 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., THF, DMF, toluene)

Application in the Synthesis of Pyridine Carboxamide Fungicides: A Case Study Inspired by Boscalid Analogs

Pyridine carboxamide fungicides, such as the commercially successful boscalid, function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The core structure of these fungicides typically consists of a substituted pyridine carboxylic acid amide linked to a biphenyl or other aromatic moiety. This compound is an excellent starting material for the synthesis of analogs of these potent fungicides.

The synthetic strategy outlined below leverages a sequential cross-coupling and amidation approach to construct a boscalid analog. This multi-step synthesis highlights the differential reactivity of the halogen substituents on the this compound ring.

Agrochemical Synthesis Workflow A This compound B Suzuki Coupling A->B 4-chlorophenylboronic acid, Pd catalyst, Base C 4-(4'-chlorobiphenyl)-2,3-dichloropyridine B->C D Hydrolysis C->D NaOH, H2O E 4-(4'-chlorobiphenyl)-3-chloro-2-hydroxypyridine D->E F Amide Coupling E->F 2-aminobiphenyl, Coupling agent G Boscalid Analog (Fungicide) F->G

Synthetic workflow for a boscalid analog from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a pyridine carboxamide fungicide analog, demonstrating the practical application of this compound.

Protocol 1: Synthesis of 2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide (Boscalid)

While the direct synthesis of Boscalid from this compound is not the primary industrial route, this protocol for its synthesis from related starting materials illustrates the key chemical transformations relevant to the application of halogenated pyridines.[1][2][3][4]

Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Moiety [4]

This initial step involves the palladium-catalyzed cross-coupling of an o-chloronitrobenzene with 4-chlorophenylboronic acid to create the biphenyl core structure. This reaction is analogous to the functionalization of the 4-position of this compound.

  • Materials:

    • o-chloronitrobenzene (1.0 equiv)

    • 4-chlorophenylboronic acid (2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (0.0005 equiv)

    • Sodium hydroxide (3.0 equiv)

    • Toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a three-necked flask under a nitrogen atmosphere, add o-chloronitrobenzene, sodium hydroxide, and toluene.

    • Stir the mixture for 10 minutes, then add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Heat the mixture to 50°C and add a solution of 4-chlorophenylboronic acid in toluene dropwise.

    • After the addition is complete, heat the reaction to reflux and maintain for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, and proceed to the next step.

Step 2: Reduction of the Nitro Group [4]

The nitro group of the biphenyl intermediate is reduced to an amine, which is a crucial functional group for the subsequent amidation.

  • Materials:

    • The reaction mixture from Step 1

    • Iron powder

    • Ammonium chloride

    • Ethanol/Water mixture

  • Procedure:

    • To the reaction mixture from the previous step, add an ethanol/water solvent mixture.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir for 4 hours.

    • Monitor the reduction by TLC.

    • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

    • The filtrate containing 4'-chloro-2-aminobiphenyl is used directly in the next step.

Step 3: Amide Coupling to form Boscalid [4]

The final step is the condensation of the synthesized 2-aminobiphenyl derivative with 2-chloronicotinoyl chloride to form the desired pyridine carboxamide fungicide.

  • Materials:

    • The filtrate containing 4'-chloro-2-aminobiphenyl from Step 2

    • 2-chloronicotinoyl chloride (1.0 - 2.0 equiv)

    • An appropriate organic solvent (e.g., toluene, tetrahydrofuran)

  • Procedure:

    • Transfer the filtrate from the previous step to a reaction flask and heat to reflux.

    • Slowly add a solution of 2-chloronicotinoyl chloride in the chosen solvent.

    • Maintain the reflux for 5 hours.

    • After cooling to room temperature, wash the organic layer, and concentrate under reduced pressure.

    • The resulting solid is the crude 2-chloro-N-(4'-chlorodiphenyl-2-yl)nicotinamide (Boscalid), which can be further purified by recrystallization.

Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A Ar-X PdII_Aryl Ar-Pd(II)-X L2 A->PdII_Aryl B Transmetalation PdII_Aryl->B R-B(OR)2 PdII_Aryl_R Ar-Pd(II)-R L2 B->PdII_Aryl_R C Reductive Elimination PdII_Aryl_R->C C->Pd0 Catalyst Regeneration Product Ar-R C->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic methodologies.[1][2][3][4] To ensure the integrity of the synthesis, the following analytical techniques are recommended for characterization at each step:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules, such as the amide C=O and N-H stretches in the final product.

By employing these analytical methods, researchers can validate the successful synthesis of the target agrochemical and ensure the purity of the final compound, which is critical for subsequent biological activity screening.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique pattern of halogen substitution allows for selective and sequential functionalization, providing access to a wide range of complex molecular structures. The synthesis of pyridine carboxamide fungicides, as exemplified by the boscalid analog, demonstrates the practical utility of this intermediate in modern agrochemical research and development. The continued exploration of the reactivity of this compound and other polyhalogenated pyridines will undoubtedly lead to the discovery of new and more effective crop protection solutions.

References

Application Notes & Protocols: Mastering Regioselective Cross-Coupling of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among the vast landscape of pyridine derivatives, polyhalogenated pyridines serve as exceptionally versatile building blocks, allowing for the sequential and site-selective introduction of diverse functional groups. 4-Bromo-2,3-dichloropyridine is a particularly valuable intermediate due to its distinct arrangement of three halogen atoms, each with differential reactivity that can be exploited for programmed synthesis.[3]

This guide provides a comprehensive overview of the principles and practices governing the regioselective functionalization of this compound. We will delve into the mechanistic underpinnings of selectivity, present optimized protocols for key palladium-catalyzed cross-coupling reactions, and offer field-proven insights to guide researchers in synthesizing complex, trisubstituted pyridine derivatives with high precision.

The Principle of Regioselectivity: A Mechanistic Deep Dive

The success of any regioselective cross-coupling hinges on understanding the intrinsic properties of the substrate and how they interact with the catalytic system. For polyhalogenated heteroarenes, the primary determinant of reaction site is typically the relative ease of oxidative addition, the first and often rate-determining step in the catalytic cycle.[4][5]

Key Factors Governing Selectivity:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl. The C(sp²)-Br bond (at position C4) is significantly weaker than the C(sp²)-Cl bonds (at C2 and C3). Consequently, the palladium(0) catalyst will preferentially undergo oxidative addition into the C4-Br bond, making this the kinetically favored reaction site.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom creates a dipole, rendering the α (C2, C6) and γ (C4) positions more electron-deficient.[6] This increased electrophilicity at C4 further activates the C-Br bond toward insertion by the electron-rich Pd(0) catalyst.[4][6] While the C2 position is also electronically activated, the stronger C-Cl bond makes it less reactive under conditions optimized for C-Br activation.

  • Catalyst System Control: While the inherent reactivity of the C-Br bond dictates the primary selectivity, the choice of palladium precursor, and particularly the ligand, is crucial for achieving high efficiency and yield. Bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands stabilize the active Pd(0) species and facilitate the oxidative addition and subsequent steps of the catalytic cycle.[7][8]

The interplay of these factors allows for highly regioselective functionalization at the C4 position, leaving the two chlorine atoms untouched for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions under more forcing conditions.[7][9]

Core Applications: Suzuki, Buchwald-Hartwig, and Sonogashira Couplings

The C4-position of this compound can be functionalized using a variety of robust palladium-catalyzed cross-coupling reactions. Below, we summarize the most common transformations and provide optimized catalyst systems.

Table 1: Recommended Conditions for C4-Selective Cross-Coupling
Reaction Type Coupling Partner Palladium Precursor Recommended Ligand Typical Base Solvent System Temp. (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterPd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄SPhos, XPhos, RuPhos, or P(t-Bu)₃K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF80-110
Buchwald-Hartwig Primary/Secondary Amines, AmidesPd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP, or BrettPhosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhosEt₃N, i-Pr₂NEt (often as solvent)DMF, Toluene, THF25-80

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for achieving high C4-selectivity.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-2,3-dichloropyridine, a key intermediate for further diversification. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[5][10]

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas manifold

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and finely ground K₂CO₃ (2.5 eq.).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%). Add them to the Schlenk flask containing the other solids.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio by volume) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-2,3-dichloropyridine.

Protocol 2: C4-Selective Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N bond formation at the C4 position, a transformation of immense importance in pharmaceutical synthesis.[11][12] The choice of a moderately bulky phosphine ligand and a strong, non-nucleophilic base is key to its success.[13]

Materials and Reagents:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard work-up and purification reagents as listed in Protocol 1.

Equipment:

  • Same as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.015 eq., 1.5 mol%), Xantphos (0.03 eq., 3 mol%), and NaOt-Bu (1.4 eq.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq.) to the flask.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an inert gas manifold.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the dropwise addition of morpholine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. The mixture will typically become dark and thick.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 4-(morpholino)-2,3-dichloropyridine.

Visualizing the Science

Diagram 1: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation product Ar-R' trans_complex->product Reductive Elimination center center->pd0 arx Ar-X arx->oa_complex boronic R'B(OH)₂ + Base boronic->trans_complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[5][14]

Diagram 2: Experimental Workflow for C4-Selective Coupling

Workflow setup 1. Reaction Setup (Substrate, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvents 3. Add Degassed Solvents & Coupling Partner inert->solvents reaction 4. Heat & Stir (e.g., 100 °C, 16h) solvents->reaction workup 5. Work-up (Quench, Extract, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Pure C4-Coupled Product purify->product

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.

Subsequent Transformations and Conclusion

The true synthetic power of this methodology lies in its ability to deliver a C4-functionalized 2,3-dichloropyridine intermediate. The remaining C2 and C3 chlorine atoms are now available for further, distinct chemical manipulations. The C2-Cl, being alpha to the pyridine nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of O-, N-, or S-based nucleophiles. This sequential, regiocontrolled approach provides a powerful and logical pathway to complex, highly decorated pyridine structures that would be difficult to access through other means.

By carefully selecting the appropriate palladium catalyst, ligand, and reaction conditions, researchers can confidently and selectively functionalize the C4 position of this compound. The protocols and principles outlined in this guide provide a robust foundation for leveraging this versatile building block in drug discovery and materials science.

References

Application Note: Strategic Palladium-Catalyzed Functionalization of 4-Bromo-2,3-dichloropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-2,3-dichloropyridine. This trifunctionalized pyridine scaffold is a valuable building block in medicinal chemistry and materials science. This document elucidates the strategic, site-selective functionalization at the C4 position, leveraging the differential reactivity of the C-Br bond over the more inert C-Cl bonds. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and data-driven recommendations for catalyst, ligand, and base selection.

Introduction: The Synthetic Value of this compound

The pyridine core is a privileged scaffold in discovery-oriented synthesis, particularly in medicinal chemistry. The specific substitution pattern of this compound offers three distinct handles for synthetic diversification. The carbon-bromine bond at the C4 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the stronger, more electron-rich carbon-chlorine bonds at the C2 and C3 positions. This reactivity difference is the cornerstone of selective palladium-catalyzed cross-coupling reactions, allowing for the precise and predictable introduction of a wide array of substituents at the C4 position while preserving the C-Cl bonds for subsequent transformations.

This selective functionalization is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs. The ability to sequentially modify the pyridine ring enables the creation of diverse chemical libraries from a single, readily available starting material.

The Mechanics of Selectivity: Why C-Br Reacts First

The success of selective cross-coupling on polyhalogenated pyridines hinges on the fundamental principles of palladium catalysis. The catalytic cycle for most cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) begins with the oxidative addition of the organohalide to a Pd(0) complex.[1][2]

The relative bond dissociation energies of C-X bonds are critical: C-I > C-OTf > C-Br >> C-Cl.[1][3] This thermodynamic difference means that the energy barrier for the Pd(0) catalyst to insert into the C-Br bond is significantly lower than that for the C-Cl bonds. Consequently, under carefully controlled conditions, the catalyst will exclusively react at the C4 position.[4] This inherent reactivity can be further tuned by the choice of catalyst, ligand, and reaction conditions.[5]

G cluster_cat_cycle Simplified Pd(0) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArX This compound (Ar-Br) ArX->OxAdd PdII Ar-Pd(II)(Br)L_n OxAdd->PdII Selective C-Br bond cleavage Transmetal Transmetalation PdII->Transmetal Partner Coupling Partner (e.g., R-B(OH)₂) Partner->Transmetal Base assists PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim C-C or C-N bond formation RedElim->Pd0 Catalyst Regeneration Product 4-Substituted-2,3-dichloropyridine (Ar-R) RedElim->Product

Figure 1: Simplified catalytic cycle for palladium-catalyzed cross-coupling, highlighting the initial selective oxidative addition step with this compound.

Experimental Protocols & Applications

The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization may be required for specific substrates or scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][6] It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[6]

Protocol: Synthesis of 4-(4-methoxyphenyl)-2,3-dichloropyridine

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane

    • Water

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.[7]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]

    • Add Pd(dppf)Cl₂ catalyst to the flask.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).[7][8]

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[7][8]

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][8]

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[7][8]

Data Summary: Common Suzuki-Miyaura Coupling Conditions [9]

CatalystLigandBaseSolvent SystemTemp (°C)
Pd(dppf)Cl₂dppfK₂CO₃, K₃PO₄Dioxane/Water80-90
Pd(PPh₃)₄PPh₃Na₂CO₃, K₃PO₄Toluene/Ethanol/Water90-100
Pd₂(dba)₃SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene/Water, Dioxane100-110
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is invaluable for introducing linear alkyne functionalities, which are key components in materials science and serve as versatile intermediates for further synthetic transformations.[12]

Protocol: Synthesis of 4-((trimethylsilyl)ethynyl)-2,3-dichloropyridine

  • Materials:

    • This compound (1.0 equiv)

    • Ethynyltrimethylsilane (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.5 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and triethylamine via syringe.[13]

    • Add ethynyltrimethylsilane dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or GC-MS.[13]

    • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.[13]

    • Wash the filtrate with water or saturated aqueous ammonium chloride to remove the amine salt.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).[13]

G cluster_workflow Sonogashira Coupling Workflow Start 1. Assemble Reactants (Ar-Br, Pd/Cu catalysts) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill) Start->Inert Solvents 3. Add Anhydrous Solvents (THF, Amine Base) Inert->Solvents Alkyne 4. Add Alkyne Substrate Solvents->Alkyne React 5. Stir at Room Temperature (Monitor Progress) Alkyne->React Workup 6. Dilute, Filter & Wash React->Workup Purify 7. Concentrate & Purify Workup->Purify Product Final Product Purify->Product

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines.[14][15] Its application to this compound allows for the direct installation of amine substituents, which are critical pharmacophores. The reaction typically requires a palladium source, a suitable phosphine ligand, and a strong, non-nucleophilic base.[14]

Protocol: Synthesis of N-benzyl-2,3-dichloro-pyridin-4-amine

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Step-by-Step Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide to a dry reaction vessel.[16]

    • Add this compound and anhydrous toluene.[16]

    • Add benzylamine via syringe.

    • Seal the vessel and heat the mixture to 100-110 °C for 8-24 hours, with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and carefully quench with water.

    • Separate the layers. Extract the aqueous phase with ethyl acetate.[16]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[16]

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired amine product.

Data Summary: Common Buchwald-Hartwig Amination Conditions

Pd SourceLigandBaseSolventTemp (°C)
Pd₂(dba)₃XPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane100-110
Pd(OAc)₂BINAP, SPhosCs₂CO₃, K₃PO₄Toluene100
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Dioxane100-110

Troubleshooting and Optimization

  • Low Yield: If yields are low, ensure all reagents and solvents are anhydrous and the system is truly inert. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like XPhos or SPhos) often improve catalyst turnover.[1]

  • Side Reactions (Dehalogenation): The presence of water or protic sources can lead to hydrodehalogenation. Ensure the base is non-nucleophilic and dry.

  • Loss of Selectivity: At elevated temperatures or with highly active catalysts, reaction at the C-Cl positions can occur. If this is observed, reduce the reaction temperature or screen less reactive catalyst systems. The use of sterically hindered ligands can also influence selectivity.[5][17]

Conclusion

This compound is a versatile and valuable building block for complex molecule synthesis. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for highly selective, palladium-catalyzed functionalization at the C4 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions detailed herein provide reliable and high-yielding pathways to introduce carbon and nitrogen substituents. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of 4-substituted-2,3-dichloropyridines, paving the way for new discoveries in drug development and materials science.

References

synthesis of novel heterocycles from 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocycles from 4-Bromo-2,3-dichloropyridine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. This compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures.[1][2][3] Its utility stems from the electronically deficient nature of the pyridine ring, which is further accentuated by three distinct halogen substituents. This unique arrangement of bromine and chlorine atoms at the C4, C2, and C3 positions offers a platform for controlled, regioselective functionalization through a variety of synthetic transformations.[2]

The differential reactivity of the C-Br versus C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, and the varied activation of the C2 and C3 positions towards nucleophilic attack, allows chemists to orchestrate sequential reactions.[4] This guide provides an in-depth exploration of the key synthetic pathways originating from this compound, offering detailed protocols and the underlying chemical principles that govern these transformations. The methodologies discussed herein are designed to empower researchers in drug development and materials science to leverage this powerful scaffold for the creation of novel, functionalized heterocyclic systems.[5]

Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor heteroaromatics like polychloropyridines. The pyridine nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack and thereby facilitating the displacement of a halide.[6][7]

Causality of Regioselectivity: C2 vs. C3 Position

In the 2,3-dichloropyridine scaffold, the C2 position is significantly more activated towards nucleophilic attack than the C3 position.[4][6] This preference is rooted in two primary electronic factors:

  • Inductive Effect: The C2 position is directly adjacent to the electronegative ring nitrogen, experiencing a stronger electron-withdrawing inductive effect, which makes it more electrophilic.

  • Intermediate Stabilization: The negative charge of the Meisenheimer complex formed by attack at C2 can be delocalized directly onto the nitrogen atom, providing a highly stable resonance structure. Attack at C3 does not permit such direct delocalization onto the ring nitrogen, resulting in a less stable intermediate.

This inherent reactivity allows for the selective introduction of nucleophiles like amines, thiols, and alkoxides at the C2 position while preserving the C3-chloro and C4-bromo substituents for subsequent transformations.

Application Protocol 1: Selective Amination at C2 via Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds with exceptional functional group tolerance.[6] This protocol details the selective amination of a dichloropyridine at the more electron-deficient 2-position.[4]

Experimental Protocol:

  • Reaction Setup: To an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.025 equiv), a suitable phosphine ligand like Triphenylphosphine (PPh₃, 0.075 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).[6][8]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Subsequently, add the desired amine (e.g., Aniline, 1.05 equiv) via syringe.[8]

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 16-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the pyridine ring is the key to its utility in sequential cross-coupling. The reactivity of halogens in the oxidative addition step of a palladium-catalyzed cycle generally follows the trend: I > Br > OTf >> Cl.[4] This differential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bonds intact for a subsequent, often more forcing, coupling reaction.[4]

Workflow for Sequential Cross-Coupling

The following diagram illustrates the strategic workflow for synthesizing multi-substituted pyridines from this compound using sequential cross-coupling reactions.

G A This compound B Suzuki, Sonogashira, or Heck Reaction (Chemoselective at C4-Br) A->B Pd(0) cat. R-B(OH)2 or similar C 4-Aryl/Alkynyl/Alkenyl-2,3-dichloropyridine B->C D Second Cross-Coupling or S_NAr (at C2-Cl) C->D Harsher Conditions or Different Catalyst System E Novel Di- or Tri-substituted Heterocycle D->E

Caption: Sequential functionalization workflow.

Application Protocol 2: Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with a halide.[9] This protocol targets the selective coupling at the more reactive C4-bromo position.

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[9][10]

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).[10]

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-2,3-dichloropyridine intermediate.

Reaction TypePositionCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Suzuki Coupling C4 (C-Br)Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9060-85[10]
Buchwald-Hartwig C2 (C-Cl)Pd(OAc)₂ (2.5)NaOtBuToluene100~82[6]
Sonogashira C4 (C-Br)Pd(PPh₃)₂Cl₂/CuIEt₃NTHF60Good to Excellent

Table 1: Representative conditions for selective functionalization.

Part 3: Synthesis of Fused Heterocyclic Systems via Annulation

The true power of this compound is realized when it is used to construct fused polycyclic systems, which are common scaffolds in medicinal chemistry. This is typically achieved by reacting it with a bifunctional nucleophile, leading to a sequence of substitution followed by an intramolecular cyclization.

Conceptual Pathway: Synthesis of Pyrido[2,3-b][1][2]thiazines

Pyrido[1][2]thiazines are an important class of heterocycles with diverse biological activities. The synthesis can be envisioned by reacting this compound with a 2-aminothiophenol derivative. The reaction proceeds via an initial SNAr at the C2 position by the more nucleophilic sulfur atom, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the C3 position, displacing the second chloride.

G cluster_0 Synthetic Pathway to Pyrido[2,3-b][1,4]thiazines A This compound + 2-Aminothiophenol B Initial S_NAr at C2 (S-attack) A->B Base (e.g., K2CO3) DMF, Heat C Intermediate: 2-((2-aminophenyl)thio)- 4-bromo-3-chloropyridine B->C D Intramolecular Cyclization (S_NAr at C3) C->D Heat E Fused Product: Pyrido[2,3-b][1,4]thiazine D->E

Caption: Annulation pathway for fused heterocycles.

Application Protocol 3: Synthesis of a Substituted Pyrido[2,3-b]pyrazine

Pyridopyrazines are key pharmacophores. This protocol outlines their synthesis from the C2-aminated intermediate generated in Protocol 1, followed by an intramolecular cyclization.

Experimental Protocol:

  • Starting Material: Use the product from Protocol 1, for example, N¹-(4-bromo-3-chloropyridin-2-yl)ethane-1,2-diamine (synthesized by reacting this compound with ethylenediamine).

  • Cyclization Setup: Dissolve the starting material (1.0 equiv) in a high-boiling polar solvent such as n-butanol or DMF. Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or a stronger base like sodium hydride (NaH) if required.

  • Reaction Conditions: Heat the reaction mixture to reflux (120-150 °C) for 6-12 hours. The high temperature is necessary to drive the intramolecular SNAr at the less reactive C3 position. Monitor the formation of the cyclized product by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic intermediates. The orthogonal reactivity of its three halogen sites provides a predictable and controllable platform for constructing complex, highly substituted pyridine derivatives and fused heterocyclic systems. The protocols outlined in this guide demonstrate the primary pathways of SNAr, selective cross-coupling, and annulation. By understanding the underlying principles of regioselectivity and chemoselectivity, researchers can adapt and expand upon these methods to access novel chemical space, accelerating the discovery of next-generation pharmaceuticals and advanced materials.

References

Mastering the C4 Position: A Guide to the Strategic Functionalization of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polychlorinated Pyridine Building Block

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in a vast array of pharmaceuticals and functional materials. Among the myriad of substituted pyridines, 4-Bromo-2,3-dichloropyridine stands out as a particularly versatile and powerful building block. The strategic placement of its halogen atoms offers a hierarchical reactivity profile, enabling chemists to selectively functionalize the C4-bromo position while retaining the C2 and C3 chloro-substituents for subsequent transformations. This application note provides an in-depth guide to the diverse methodologies for the functionalization of the C4-bromo position, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The C4-bromo bond is the most reactive site for many common cross-coupling reactions due to the inherent bond strength differences (C-Br < C-Cl). This selective reactivity is the cornerstone of its utility, allowing for the introduction of a wide range of functionalities, including carbon-carbon and carbon-heteroatom bonds, with high precision. This guide will explore the most impactful and widely utilized of these transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions offer a reliable and modular approach to introduce diverse aryl, heteroaryl, alkynyl, and amino moieties at the C4 position. The general catalytic cycle for these reactions is depicted below.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L_n Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product R-R' Transmetalation Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L_n Transmetalation Complex->Regenerated Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-pyridine structures.[1] The reaction's tolerance to a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a first-choice reaction for many synthetic campaigns.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, often in the form of Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, are standard. The choice of ligand can be crucial for achieving high yields, especially with challenging substrates.

  • Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and suppress side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically employed to ensure the solubility of both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Reagent Addition: Add a 2M aqueous solution of K₂CO₃ (2.0-3.0 eq). Then, add a degassed organic solvent, such as 1,4-dioxane or toluene, to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dichloro-4-phenylpyridine.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O90~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene/H₂O100~80-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)Cs₂CO₃ (2)DMF/H₂O80~75-85
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[3][4] This reaction is particularly valuable for introducing primary and secondary amines at the C4 position of our target molecule.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand.[5] Ligands like BINAP, XPhos, or RuPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq) to the tube. Add anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the residue by column chromatography to yield 4-(2,3-dichloropyridin-4-yl)morpholine.

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction requires a palladium catalyst and a copper(I) co-catalyst.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Work-up: Upon completion, dilute with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts. Then, wash with water and brine, dry, and concentrate.

  • Purification: Purify via column chromatography.

D. Stille and Negishi Couplings: Alternative C-C Bond Formations

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are often the primary choices, Stille and Negishi couplings offer valuable alternatives, particularly when the required organometallic reagent is more readily available or offers unique reactivity.

  • Stille Coupling: This reaction utilizes organostannanes as the coupling partner.[7] A key advantage is the stability of organostannanes to a wide range of conditions, though their toxicity is a significant drawback.[8]

  • Negishi Coupling: This coupling employs organozinc reagents, which are highly reactive and can be prepared from a variety of precursors.[9] The reactions are often fast and high-yielding, but the organozinc reagents are sensitive to moisture and air.

II. Nucleophilic Aromatic Substitution (SNA r): A Direct Approach to C-O, C-S, and C-N Bonds

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNA r), particularly at the C4 position. This provides a direct, metal-free pathway for the introduction of heteroatom nucleophiles.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA r).

Protocol: SNA r with Sodium Methoxide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or DMF.

  • Reagent Addition: Add a solution of sodium methoxide (1.1-1.5 eq) in methanol dropwise at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography or recrystallization.

III. Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound via halogen-metal exchange, followed by quenching with an electrophile, offers a powerful method for introducing a variety of functional groups. However, the presence of the acidic protons on the pyridine ring can be a challenge. More commonly, a halogen-metal exchange using an organolithium reagent at low temperature, followed by transmetalation with MgBr₂ is employed.

Protocol: Halogen-Metal Exchange and Reaction with an Electrophile

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under argon at -78 °C.

  • Reagent Addition: Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes. Stir for a short period (e.g., 15-30 minutes) to allow for the halogen-metal exchange.

  • Transmetalation (Optional but Recommended): Add a solution of MgBr₂·OEt₂ (1.1 eq) in THF to form the Grignard reagent in situ.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the crude product by standard methods.

IV. Palladium-Catalyzed Cyanation

The introduction of a nitrile group opens up a plethora of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage.[10]

Protocol: Cyanation using K₄[Fe(CN)₆]

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), K₄[Fe(CN)₆] (0.5-0.6 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like dppf, 1-3 mol%), and a base like Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a solvent system such as DMAc or a mixture of an organic solvent and water.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C.

  • Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate.

  • Purification: Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The selective functionalization of its C4-bromo position can be achieved through a variety of powerful and reliable methods. The choice of reaction—be it a palladium-catalyzed cross-coupling, a nucleophilic aromatic substitution, or a Grignard-based transformation—will depend on the desired final product and the compatibility of the functional groups present in the coupling partners. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the Suzuki-Miyaura coupling of 4-Bromo-2,3-dichloropyridine. This challenging substrate, with its electron-deficient pyridine ring and multiple halogen atoms, presents unique optimization hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve higher yields and cleaner reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered when working with this compound.

Q1: My reaction yield is very low, or I'm only recovering starting material. What are the primary causes?

A1: Low to no conversion with this substrate is a frequent issue stemming from the challenging nature of the C-Br bond activation on an electron-deficient pyridine ring. The two chlorine atoms further deactivate the ring, making the oxidative addition step of the catalytic cycle particularly difficult.

Primary Causes & Troubleshooting Steps:

  • Inactive Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1]

    • Recommendation: Employ a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling heteroaryl halides as they promote the formation of the active monoligated palladium(0) species.[1][2] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1][2]

  • Suboptimal Base: The base is critical for activating the boronic acid in the transmetalation step.[1][3] Its strength, solubility, and potential to cause side reactions are key considerations.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][4] The solubility of the base is crucial; if it's not dissolving, the reaction will be sluggish.[5]

  • Inappropriate Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[1][4][6] The water helps to dissolve the inorganic base.

  • Insufficient Temperature: Many Suzuki couplings require heating to overcome the activation energy of the oxidative addition step.[7]

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[7] Microwave irradiation can also be a very effective method for improving yields and reducing reaction times.[4][6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily deactivated.[1]

    • Recommendation: Ensure all solvents are rigorously degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.[8][9] Perform the reaction under a strictly inert atmosphere.[4]

Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?

A2: The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted.

Minimizing Side Reactions:

  • Protodeboronation (Loss of the Boronic Acid Group): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. Electron-rich boronic acids are particularly susceptible to this.

    • Mitigation Strategies:

      • Use fresh, high-purity boronic acid. Consider using a slight excess (1.2-1.5 equivalents) to compensate for some degradation.[4][5]

      • Employ milder bases or carefully control the amount of a stronger base.[7]

      • Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester), which can be more resistant to premature decomposition.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7]

    • Mitigation Strategies:

      • Thorough Degassing: This is the most critical factor. Ensure your solvent and reaction setup are rigorously degassed.[7]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[7]

Q3: I am seeing mono-substitution, but I am trying to achieve di- or tri-substitution. How can I control the selectivity?

A3: The reactivity of the halogen atoms on the pyridine ring is not equal. The C-Br bond is generally more reactive than the C-Cl bonds in Suzuki couplings.[10] The position of the halogen also plays a significant role, with halogens at the 2- and 4-positions being more activated.

Strategies for Controlling Selectivity:

  • Stepwise Approach: The most reliable method is a stepwise approach. First, perform the Suzuki coupling at the more reactive C-4 (bromo) position under optimized conditions. Then, after isolating and purifying the mono-substituted product, you can proceed with a second coupling at one of the chloro positions under more forcing conditions (e.g., a more active catalyst, higher temperature).

  • Ligand Control: In some cases, the choice of ligand can influence site-selectivity. For 2,4-dichloropyridines, certain N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position.[11] While your substrate is different, this highlights the potential for ligand-steered selectivity.

Frequently Asked Questions (FAQs)

  • Q: Which palladium catalyst is the best starting point for this compound?

    • A: While there is no single "best" catalyst for all Suzuki reactions, for this challenging substrate, starting with a more advanced catalyst system is recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][2]

  • Q: What is the optimal base to use?

    • A: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their high activity in coupling electron-deficient heteroaryl halides.[1] It is often beneficial to screen a few different bases to find the optimal one for your specific coupling partner.

  • Q: Should I be concerned about the purity of my reagents?

    • A: Absolutely. The purity of all reagents is critical. Boronic acids can degrade over time, leading to lower yields and the formation of side products.[5] Ensure your this compound is pure, and use freshly opened, high-purity catalysts and ligands.

  • Q: Is it necessary to use a glovebox for setting up the reaction?

    • A: While a glovebox provides the best inert atmosphere, it is not strictly necessary if proper Schlenk line techniques are used. The key is to meticulously exclude oxygen from the reaction mixture. This includes using degassed solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup process.[12]

Experimental Protocols

Protocol 1: Standard Conditions for Mono-Arylation at the C-4 Position

This protocol provides a robust starting point for the selective Suzuki coupling at the C-4 (bromo) position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and evacuate and backfill with argon three times.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction and improve yields.

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[4]

  • Add a mixture of 1,4-dioxane and water.[4]

  • Flush the vial with argon and seal it.[4]

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15-30 minutes.[4]

  • After cooling, extract the mixture with ethyl acetate and wash with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.

Data Summary

ParameterRecommendationRationale
Catalyst System Pd(OAc)₂ / SPhos or XPhosHighly active for electron-deficient heteroaryl halides.[1][2]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[1]
Solvent 1,4-Dioxane / Water (4:1)Good solubility for reactants and facilitates base activity.[1][6]
Temperature 80-120 °C (Conventional) or 100-120 °C (Microwave)Overcomes activation barrier for oxidative addition.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents deactivation of the Pd(0) catalyst.[1]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)L2-X Ar-Pd(II)-X Complex OxAdd->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)L2-R RedElim Reductive Elimination Ar-Pd(II)L2-R->RedElim RedElim->Pd(0)L2 Product Ar-R' Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_q Is the catalyst system active enough? start->catalyst_q catalyst_a Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_q->catalyst_a No base_q Is the base effective? catalyst_q->base_q Yes catalyst_a->base_q base_a Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Ensure base solubility. base_q->base_a No temp_q Is the reaction temperature sufficient? base_q->temp_q Yes base_a->temp_q temp_a Increase temperature to 80-120 °C. Consider microwave irradiation. temp_q->temp_a No degas_q Is the system properly degassed? temp_q->degas_q Yes temp_a->degas_q degas_a Degas solvents and reagents thoroughly. degas_q->degas_a No side_reactions_q Are side reactions (protodeboronation, homocoupling) occurring? degas_q->side_reactions_q Yes degas_a->side_reactions_q side_reactions_a Use fresh boronic acid or a boronic ester. Improve degassing. side_reactions_q->side_reactions_a Yes success Successful Coupling side_reactions_q->success No side_reactions_a->success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize 4-Bromo-2,3-dichloropyridine. This molecule is a valuable building block in medicinal and materials chemistry, but its synthesis presents several distinct challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

The most direct and commonly explored route is the electrophilic bromination of 2,3-dichloropyridine. This precursor is commercially available and provides the core dichlorinated scaffold. The primary challenge of this approach lies in controlling the regioselectivity and reactivity of the bromination reaction. Alternative, multi-step routes, such as those involving Sandmeyer-type reactions from an appropriately substituted aminopyridine, can be considered but often involve more complex procedures and potentially hazardous reagents.[1][2]

Q2: Why is the direct bromination of 2,3-dichloropyridine so challenging?

The difficulty arises from the electronic nature of the pyridine ring, which is already electron-deficient (often compared to a nitrobenzene analogue). The presence of two strongly electron-withdrawing chlorine atoms at the C2 and C3 positions further deactivates the ring towards electrophilic aromatic substitution. Consequently, forcing conditions (e.g., high temperatures, strong Lewis acids, or oleum) are typically required to achieve bromination, which can lead to a host of side reactions, including decomposition and the formation of undesired isomers.

Q3: What are the primary safety concerns when synthesizing this compound?

Handling halogenated pyridines and brominating agents requires strict safety protocols.

  • Halogenated Heterocycles: Compounds like this compound are generally classified as irritants and are harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Brominating Agents: Liquid bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a more manageable solid but is still a strong irritant. All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to solvents like dichloromethane; consider using thicker gloves or double-gloving).

Q4: How can I reliably characterize the final product and distinguish it from isomers?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. The product, this compound, will show two doublets in the aromatic region, corresponding to the protons at C5 and C6. The coupling constant (J-value) between these two adjacent protons will be a key identifier. Isomeric impurities will present different splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight. The isotopic pattern is crucial; look for the characteristic signature of one bromine atom and two chlorine atoms.

  • Thin-Layer Chromatography (TLC) / Gas Chromatography (GC): These are vital for monitoring reaction progress and assessing the purity of the final product. Co-spotting with the starting material is necessary to confirm conversion.

Troubleshooting Guide: Electrophilic Bromination of 2,3-Dichloropyridine

This section addresses common problems encountered during the synthesis of this compound via the direct bromination of 2,3-dichloropyridine.

Problem 1: Low or No Conversion of Starting Material

Potential Cause A: Insufficient Electrophilicity of the Brominating Agent

  • The Chemistry: The heavily deactivated 2,3-dichloropyridine ring requires a highly reactive "Br+" source. Simply mixing with Br₂ or NBS at room temperature is often ineffective.

  • Solution: The reaction typically requires a strong acidic medium to activate the brominating agent and protonate the pyridine ring. Using fuming sulfuric acid (oleum) or a mixture of concentrated sulfuric acid and a Lewis acid (e.g., FeBr₃, AlCl₃) can enhance the reaction rate.

Potential Cause B: Inadequate Reaction Temperature

  • The Chemistry: Due to the high activation energy barrier, thermal energy is necessary to drive the reaction forward.

  • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction by TLC or GC. A typical temperature range might be 80-120°C. Be cautious, as excessively high temperatures can lead to decomposition and byproduct formation.

dot

start Problem: Low or No Conversion q1 Is the reaction run in a strong acidic medium (e.g., oleum)? start->q1 sol1 Action: Re-run reaction in fuming H₂SO₄ or with a Lewis acid catalyst. q1->sol1 No q2 Is the reaction temperature optimized (e.g., >80°C)? q1->q2 Yes sol1->q2 sol2 Action: Gradually increase temperature and monitor via TLC/GC. q2->sol2 No q3 Is the brominating agent (NBS/Br₂) fresh and of high purity? q2->q3 Yes sol2->q3 sol3 Action: Use a fresh bottle of reagent or purify existing stock. q3->sol3 No end Conversion should improve. q3->end Yes sol3->end

Caption: Troubleshooting decision tree for low reaction conversion.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Potential Cause: Competing Reaction Sites

  • The Chemistry: Electrophilic substitution on the 2,3-dichloropyridine ring is directed to the C4 and C5 positions. While the C4 position is often favored, substitution at C5 can occur, leading to the formation of 5-Bromo-2,3-dichloropyridine. The ratio of these isomers is highly dependent on reaction conditions.

  • Solution:

    • Temperature Control: Lowering the reaction temperature (if conversion is still acceptable) can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Solvent Effects: The choice of acid or solvent can influence the isomer ratio. A systematic screen of conditions may be necessary.

    • Bulky Catalysts: In some systems, employing a bulky Lewis acid catalyst can sterically hinder attack at one position over another, though this is less predictable for this specific substrate.

Problem 3: Formation of Di-brominated or Other Byproducts

Potential Cause A: Incorrect Stoichiometry

  • The Chemistry: Using an excess of the brominating agent can lead to the formation of di-brominated species.

  • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Ensure it is added slowly and in portions to maintain a low instantaneous concentration, minimizing the chance of a second bromination event on the product molecule.

Potential Cause B: Prolonged Reaction Time or High Temperature

  • The Chemistry: Even with correct stoichiometry, harsh conditions can cause the initially formed product to undergo further reaction or degradation.

  • Solution: Monitor the reaction closely using an appropriate technique (TLC, GC, or LC-MS). Quench the reaction as soon as the consumption of the starting material plateaus to prevent the accumulation of byproducts.

Condition Effect on Yield Effect on Selectivity (4-Bromo vs. Isomers) Risk of Byproducts
Low Temperature (~50°C) Very LowPotentially HigherLow
Moderate Temp. (~90°C) ModerateGoodModerate
High Temperature (>120°C) May Decrease (Decomposition)LowerHigh
1.1 eq. Bromine OptimalNot Directly AffectedLow-Moderate
>1.5 eq. Bromine No ImprovementNot Directly AffectedHigh (Di-bromination)
Problem 4: Difficulty in Product Purification

Potential Cause: Similar Physicochemical Properties

  • The Chemistry: The desired 4-Bromo product, isomeric byproducts (e.g., 5-Bromo), and any remaining starting material often have very similar polarities, making separation by standard column chromatography challenging.[4]

  • Solution:

    • High-Resolution Chromatography: Use a high-performance flash chromatography system with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane).

    • Recrystallization: If the crude product is obtained as a solid, recrystallization can be a powerful purification technique. Screen various solvent systems (e.g., hexane, ethanol/water, isopropanol) to find one that provides good differential solubility between the product and impurities.

Reference Experimental Protocol: Bromination of 2,3-Dichloropyridine

Disclaimer: This protocol is a conceptual guide and must be adapted and optimized for specific laboratory conditions. All work must be performed in a fume hood with appropriate PPE.

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Charge reactor with 2,3-Dichloropyridine and Fuming H₂SO₄ B 2. Cool to 0°C and slowly add Br₂ A->B C 3. Heat to 90-100°C for 4-6 hours B->C D 4. Monitor by TLC/GC until SM is consumed C->D E 5. Cool and quench carefully on ice D->E F 6. Neutralize with aq. NaOH to pH 8-9 E->F G 7. Extract with Dichloromethane (x3) F->G H 8. Dry, filter, and concentrate crude product G->H I 9. Purify via Flash Chromatography (Hexane/EtOAc gradient) H->I

Caption: Experimental workflow for synthesis and purification.

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • Liquid Bromine (1.1 eq)

  • Fuming Sulfuric Acid (20% SO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3-dichloropyridine. Cool the flask in an ice bath (0-5°C) and slowly add fuming sulfuric acid.

  • Reagent Addition: Slowly add liquid bromine via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100°C using an oil bath. Maintain this temperature and stir vigorously for 4-6 hours.

  • Monitoring: Periodically take small aliquots, quench them carefully in a saturated sodium bicarbonate solution, extract with DCM, and analyze by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or cautiously adding solid sodium hydroxide pellets until the pH is ~8. During this process, a precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a shallow gradient of ethyl acetate in hexane to isolate the this compound.

References

Technical Support Center: Purification of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,3-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the experimental purification of this compound. Each problem is followed by probable causes and detailed, step-by-step solutions.

Issue 1: Low Purity of the Final Product Despite Purification

You've performed a purification, but analytical techniques like GC or ¹H NMR still show significant impurities.

  • Probable Cause 1: Incomplete Reaction or Presence of Starting Materials. The synthesis of this compound may not have gone to completion, leaving unreacted starting materials in your crude product.

  • Probable Cause 2: Formation of Isomeric Byproducts. The synthesis conditions might have favored the formation of isomeric products, such as other brominated or chlorinated pyridines, which can be difficult to separate.[1]

  • Probable Cause 3: Ineffective Purification Method. The chosen purification technique (e.g., recrystallization, column chromatography) may not be optimal for separating the specific impurities present.

Solutions:

  • Optimize Reaction Conditions: Before purification, ensure the synthesis reaction has gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reagents.

  • Thorough Aqueous Work-up: An initial extraction and washing step is crucial to remove inorganic salts and other water-soluble impurities.[3] Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[3]

  • Optimize Column Chromatography:

    • Solvent System Selection: Use TLC to determine the optimal eluent system for column chromatography. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] Aim for an Rf value between 0.2 and 0.4 for the desired product on the TLC plate for effective separation.[4]

    • Stationary Phase: Standard silica gel is commonly used. However, pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[4] If you observe streaking on your TLC or degradation, consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like neutral alumina.[1][4]

  • Consider Recrystallization: If the product is a solid and has relatively high purity after initial work-up, recrystallization can be a highly effective final purification step.[3][5] Experiment with different solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[5]

Issue 2: Product "Oiling Out" During Recrystallization

Instead of forming solid crystals, your product separates as an oil upon cooling the recrystallization solvent.

  • Probable Cause 1: High Level of Impurities. Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Probable Cause 2: Cooling the Solution Too Quickly. Rapid cooling does not allow sufficient time for the crystal lattice to form properly.[5]

  • Probable Cause 3: Inappropriate Solvent Choice. The solvent may be too good of a solvent for your compound even at lower temperatures, or the boiling point of the solvent might be too high.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional hot solvent. Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[6]

  • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound, if available, is also an effective method.[5]

  • Re-evaluate Your Solvent System:

    • Single Solvent: If "oiling out" persists, your chosen solvent may be too effective. Try a solvent in which your compound is less soluble.

    • Mixed Solvent System: A mixed solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again, and then allow it to cool slowly.[5]

Issue 3: Significant Product Loss During Purification

Your final yield of pure this compound is much lower than expected.

  • Probable Cause 1: Product Loss During Extraction. If the pyridine nitrogen is protonated by acidic conditions during the work-up, the compound can become water-soluble and be lost to the aqueous layer.

  • Probable Cause 2: Using Too Much Recrystallization Solvent. An excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[5]

  • Probable Cause 3: Degradation on Silica Gel. As mentioned, the acidic nature of silica gel can lead to the degradation of pyridine compounds.[4]

Solutions:

  • Control pH During Extraction: During the aqueous work-up, ensure the pH of the aqueous layer is neutral or slightly basic to prevent the protonation of the pyridine nitrogen.

  • Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.[6] You can also try to recover a second crop of crystals by concentrating the mother liquor.[5]

  • Deactivate Silica Gel: If you suspect degradation on the column, add a small amount of a base like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., other bromo-dichloro-pyridines), and byproducts from side reactions.[1][7] The specific impurities will depend on the synthetic route used. For example, in Sandmeyer-type reactions, phenolic byproducts can be a concern if the diazonium salt reacts with water.[7]

Q2: What is a standard procedure for purifying this compound using column chromatography?

A2: A general procedure involves dissolving the crude product in a minimal amount of solvent and loading it onto a silica gel column. The product is then eluted with a solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.[3] The fractions are collected and analyzed by TLC to identify those containing the pure product.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. You can determine this through small-scale solubility tests with a variety of solvents. For polar compounds like this, polar solvents such as ethanol or methanol are often good starting points.[5]

Q4: My purified this compound is a liquid, but some sources describe it as a solid. Why is this?

A4: The physical state can depend on the purity. Highly pure this compound may be a low-melting solid or a crystalline solid at room temperature.[8] The presence of even small amounts of impurities can depress the melting point, causing it to be a liquid or an oil.

Q5: How should I store purified this compound?

A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some related compounds are noted to be hygroscopic and sensitive to moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent degradation.[9]

III. Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table
Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesDisadvantages
Aqueous Extraction Low to ModerateInorganic salts, water-soluble starting materialsSimple, quick, and removes bulk inorganic impurities.[3]Does not remove organic byproducts with similar solubility.
Column Chromatography High (>98%)Isomeric byproducts, less polar and more polar impuritiesHigh resolution, adaptable to a wide range of impurities.[3]Can be time-consuming, potential for product degradation on silica.[4]
Recrystallization Very High (>99%)Soluble impurities in the chosen solventCan yield very high purity, effective for removing minor impurities.[5]Requires the product to be a solid, potential for yield loss.[5]

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Work-up cluster_purification Primary Purification cluster_final Final Product Crude Crude Reaction Mixture Extraction Extraction & Washing Crude->Extraction Quench & Dilute Drying Drying Organic Layer Extraction->Drying Separate Layers Column Column Chromatography Drying->Column If complex mixture Recrystallization Recrystallization Drying->Recrystallization If solid & relatively pure PureProduct Pure this compound Column->PureProduct Combine pure fractions Recrystallization->PureProduct Isolate crystals TroubleshootingLogic Start Low Purity Detected? CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Yes Success High Purity Achieved Start->Success No OptimizeColumn Optimize Column Chromatography CheckReaction->OptimizeColumn Incomplete Reaction CheckIsomers Isomeric Impurities Present? CheckReaction->CheckIsomers Complete Reaction TryRecrystallization Attempt Recrystallization OptimizeColumn->TryRecrystallization TryRecrystallization->Success CheckIsomers->OptimizeColumn No HighResColumn Use High-Efficiency Column / Shallow Gradient CheckIsomers->HighResColumn Yes HighResColumn->Success

References

Technical Support Center: Sonogashira Coupling of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions involving polychlorinated pyridine substrates. As valuable synthons in medicinal chemistry and materials science, polychlorinated pyridines present unique challenges due to the low reactivity of C-Cl bonds and the potential for the pyridine nitrogen to interfere with catalysis.[1][2] This guide is structured to provide direct, actionable solutions to common problems (Troubleshooting) and to clarify the fundamental principles governing this powerful transformation (FAQs).

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting chloro-pyridine. What are the first things I should check?

A1: Failure to convert a chloro-pyridine substrate is the most common issue and typically points to insufficient reactivity in the catalytic cycle. The C-Cl bond is notoriously difficult to activate via oxidative addition.[3]

Primary Suspects & Solutions:

  • Inactive Catalyst System: The energy barrier for the oxidative addition of an aryl chloride to a palladium(0) complex is high. Your catalyst system may not be active enough.

    • Solution: Switch to a more robust ligand. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which are known to promote the oxidative addition of aryl chlorides.[4][5][6] These ligands stabilize the catalytically active monoligated Pd(0) species, which is highly reactive.[5]

    • Solution: Increase the reaction temperature. While standard Sonogashira reactions can run at room temperature for iodides or bromides, chlorides almost always require heating, often in the range of 80-120 °C.[1][7]

  • Catalyst Degradation: You may be forming inactive "palladium black."

    • Solution: Ensure your reaction is performed under strictly anaerobic and anhydrous conditions.[8] Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Oxygen can oxidize and deactivate the catalyst. Use high-purity, dry solvents, as anecdotal evidence suggests some solvents like THF may promote the formation of palladium black.[8][9]

  • Poor Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced to the active Pd(0) species in situ. This process can be inefficient and may consume your alkyne via homocoupling.[9]

    • Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step. If using Pd(II), ensure your conditions are conducive to its reduction.

Q2: My main byproduct is a dimer of my alkyne (homocoupling). How do I prevent this?

A2: The formation of a symmetrical diyne, known as Glaser coupling, is a classic side reaction in Sonogashira couplings.[10] It is an oxidative dimerization of the terminal alkyne, heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[8]

Primary Suspects & Solutions:

  • Oxygen in the Reaction: This is the primary culprit for Glaser coupling.

    • Solution: Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.[8]

  • Copper(I) Co-catalyst: The copper cycle is directly responsible for this side reaction.

    • Solution 1 (Optimization): Minimize the amount of copper(I) iodide (CuI) used. While it accelerates the desired reaction, excess CuI can favor homocoupling. Try reducing the loading to 1-2 mol%.

    • Solution 2 (Procedural): Add the alkyne slowly to the reaction mixture via syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling pathway relative to the cross-coupling reaction.[11]

    • Solution 3 (Strategic): Switch to a copper-free Sonogashira protocol .[10][12] This is the most effective way to eliminate Glaser coupling. These systems rely on the palladium catalyst alone to activate the alkyne, often requiring a strong organic base and specific ligands.[4]

Q3: I'm observing hydrodehalogenation, where a chlorine atom is replaced by hydrogen. What causes this and how can I stop it?

A3: Hydrodehalogenation is a side reaction where the aryl halide is reduced instead of coupled. This pathway becomes competitive when the desired cross-coupling is slow.

Primary Suspects & Solutions:

  • Reaction with Amine/Solvent: The amine base or solvent can act as a hydride source. The proposed mechanism involves the formation of a palladium-hydride species, which can then reductively eliminate with the coordinated aryl group.[13]

    • Solution: If hydrodehalogenation is significant, consider changing the base or solvent system. An inorganic base like K₂CO₃ or Cs₂CO₃ might be a suitable alternative to an amine base, although this will necessitate a change in the overall protocol, potentially to a copper-free system.[14]

  • Slow Transmetalation/Reductive Elimination: If the catalytic cycle is stalled after oxidative addition, the palladium-aryl intermediate has more time to undergo side reactions.

    • Solution: Ensure the other steps of the cycle are efficient. Use a fresh, high-quality source of CuI to facilitate rapid transmetalation.[8] Ensure the alkyne is pure and present in a slight excess (1.1-1.5 equivalents).

Q4: My reaction turns black and stalls. What is happening?

A4: The formation of a black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[8] This indicates your catalyst is falling out of the catalytic cycle.

Primary Suspects & Solutions:

  • Ligand Dissociation/Decomposition: The ligands stabilize the soluble palladium species. At high temperatures required for chloro-pyridines, ligands can dissociate or decompose, causing the metal to precipitate.

    • Solution: Use more thermally stable ligands. NHC ligands are often more robust than phosphines at high temperatures.[4] Ensure you have an appropriate palladium-to-ligand ratio (typically 1:2 or 1:4) to maintain catalyst stability.

  • Impurities: Impurities in your reagents or solvent can poison the catalyst.

    • Solution: Use freshly purified substrates and high-purity, anhydrous, and degassed solvents.[8]

  • Solvent Choice: Some solvents are more prone to causing catalyst precipitation.

    • Solution: While THF is common, some researchers report it can promote palladium black formation.[9] Consider switching to other common Sonogashira solvents like DMF, toluene, or using the amine base (e.g., Et₃N) as the solvent.[11][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are polychlorinated pyridines such challenging substrates for Sonogashira coupling?

A1: There are two primary reasons:

  • Bond Strength/Reactivity: The reactivity of aryl halides in palladium-catalyzed cross-coupling follows the trend I > Br > OTf >> Cl.[3][16] The C-Cl bond is strong and has a high barrier to oxidative addition, the first and often rate-limiting step of the catalytic cycle.[17][18] This necessitates more forcing conditions (high temperature) and highly active catalysts.[1]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can act as an inhibitory effect, sequestering the catalyst and preventing it from participating in the catalytic cycle.[2] The choice of ligand is critical to compete with this coordination and maintain catalytic activity.

Q2: How do I choose the right catalyst system (Pd source, ligand, Cu co-catalyst) for a difficult chloro-pyridine coupling?

A2: For a challenging substrate like a polychlorinated pyridine, a high-activity catalyst system is non-negotiable.

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is often a good starting point as it does not require an in-situ reduction step.[4][19]

  • Ligand: This is the most critical choice. Avoid simple ligands like PPh₃. Opt for bulky, electron-rich monodentate phosphines that are commercially available as pre-formed catalysts or can be added separately. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) are excellent choices.[6] N-heterocyclic carbene (NHC) ligands are also highly effective and offer great thermal stability.[4]

  • Copper Co-catalyst: CuI is the standard and is effective in most cases.[15] Its role is to react with the alkyne and base to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[10] This is generally a much faster process than direct reaction of the alkyne with the palladium intermediate, thus accelerating the overall reaction.

Q3: When and why should I consider a copper-free Sonogashira coupling?

A3: You should strongly consider a copper-free protocol primarily to avoid the alkyne homocoupling (Glaser) side reaction.[10][12] This is particularly important in the final stages of a complex synthesis where purification can be difficult, or if your alkyne is precious. Copper-free reactions are also advantageous if your substrate contains functional groups that can chelate or be sensitive to copper.[10] The tradeoff is that these reactions may require more specialized ligands or different bases (often stronger organic or inorganic bases) to facilitate the deprotonation and activation of the alkyne directly by the palladium complex.[4]

Q4: How can I achieve selective mono-alkynylation on a di- or poly-chlorinated pyridine?

A4: Achieving selectivity relies on exploiting the differential reactivity of the C-Cl bonds, which can be influenced by their electronic and steric environment. For a molecule like 2,6-dichloropyridine, the two positions are equivalent, making selective mono-functionalization a challenge of stoichiometry and reaction control.

  • Stoichiometry Control: Use a slight deficiency or exactly one equivalent of the terminal alkyne relative to the dichloropyridine.

  • Low Temperature & Dilution: Run the reaction at the lowest possible temperature that still gives a reasonable rate and under dilute conditions. This will favor the mono-substituted product and reduce the statistical likelihood of a second coupling event.

  • Exploit Halogen Reactivity: If you have a mixed polyhalogenated pyridine (e.g., 3,5-dibromo-2,6-dichloropyridine), you can exploit the higher reactivity of C-Br over C-Cl bonds to achieve highly selective coupling at the bromo-positions first by using milder conditions.[20][21]

Part 3: Protocols & Data

Table 1: Representative Conditions for Sonogashira Coupling of Chloro-pyridines
SubstrateCatalyst SystemBaseSolventTemp (°C)Yield / ObservationReference
2,6-DichloropyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Sequential or double couplings possible. Requires more forcing conditions than bromo-pyridines.[1]
4,6-Dichloro-2-pyronePd(dba)₂ / PPh₃ / CuIi-Pr₂NEtDioxane100Good yields obtained.[1]
PentachloropyridinePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDioxane120Successful penta-alkynylation achieved in high yields.[22]
Aryl ChloridesPd/C / XPhosK₃PO₄Dioxane120Efficient copper-free system for aryl chlorides.[6]
3,5-Dibromo-2,6-dichloropyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Selective coupling at C-Br positions occurs first.[1][20]
Experimental Protocol: General Procedure for Sonogashira Coupling of 2,6-Dichloropyridine

This protocol is a starting point and may require optimization.[1][15]

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 equiv.), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), the ligand if separate (e.g., XPhos, 6-10 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent & Reagents: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF or dioxane). Add the amine base (e.g., triethylamine, 2.5-4.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (2.2-2.5 equiv. for di-substitution; 1.0 equiv. for attempted mono-substitution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated ammonium chloride solution to remove the amine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 4: Visualizations

Diagram 1: Sonogashira Catalytic Cycle & Common Side Reactions

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Side Side Reactions Pd0 Pd(0)L₂ Pd_Aryl L₂Pd(II)(Ar)(Cl) Pd0->Pd_Aryl Oxidative Addition (Ar-Cl) Pd_Alkyne L₂Pd(II)(Ar)(C≡CR) Pd_Aryl->Pd_Alkyne Transmetalation Hydrodehalogenation Ar-H (Hydrodehalogenation) Pd_Aryl->Hydrodehalogenation + [H] source (e.g., Base) Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product Alkyne H-C≡CR Cu_pi [Cu(I)(π-alkyne)]⁺ Alkyne->Cu_pi + Cu(I) Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide + Base - HB⁺ Cu_acetylide->Pd_Aryl To Transmetalation Glaser R-C≡C-C≡C-R (Glaser Homocoupling) Cu_acetylide->Glaser + O₂ caption Sonogashira catalytic cycles with key side reactions.

Caption: Sonogashira catalytic cycles with key side reactions.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Low or No Product Yield Check_SM Starting Material Consumed? Start->Check_SM Check_Byproduct Major Byproduct? Check_SM->Check_Byproduct Yes No_Reaction Problem: No Reaction Check_SM->No_Reaction No Glaser Alkyne Homocoupling (Glaser Product) Check_Byproduct->Glaser Glaser Dehalogenation Hydrodehalogenation (Ar-H) Check_Byproduct->Dehalogenation Ar-H Decomposition Decomposition (Palladium Black) Check_Byproduct->Decomposition Pd Black Other Other/Complex Mixture Check_Byproduct->Other Other Solution_No_Reaction Action: 1. Increase Temperature 2. Use more active ligand (XPhos, NHC) 3. Check catalyst quality (use fresh Pd/Cu) 4. Ensure rigorous anaerobic conditions No_Reaction->Solution_No_Reaction Solution_Glaser Action: 1. Rigorously degas solvent/reagents 2. Switch to Copper-Free protocol 3. Add alkyne via syringe pump Glaser->Solution_Glaser Solution_Dehalogenation Action: 1. Increase alkyne concentration 2. Change base (e.g., inorganic base) 3. Optimize catalyst for faster coupling Dehalogenation->Solution_Dehalogenation Solution_Decomposition Action: 1. Use more stable ligand (NHC) 2. Purify all reagents/solvents 3. Change solvent (e.g., from THF to Dioxane) Decomposition->Solution_Decomposition Solution_Other Action: Re-evaluate entire protocol. Simplify system to identify issue. Other->Solution_Other caption A workflow for troubleshooting common Sonogashira failures.

Caption: A workflow for troubleshooting common Sonogashira failures.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-bromo-2,3-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile, yet challenging, heterocyclic building block. Here, we address common issues encountered during experimentation, providing troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to equip you with the scientific rationale and practical insights needed to achieve your desired regiochemical outcomes.

Understanding the Challenge: Relative Reactivity

The core challenge in functionalizing this compound lies in the differential reactivity of its three halogen substituents. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[1][2] This suggests that the C4-Br bond should be the most susceptible to oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions.[3] However, electronic and steric factors inherent to the pyridine ring can influence this reactivity profile, sometimes leading to mixtures of products or unexpected selectivity.

This guide will delve into the nuances of controlling regioselectivity in three major classes of reactions: Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange/Deprotonation.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4] For this compound, the primary goal is to selectively react at the C4-Br position while leaving the C2-Cl and C3-Cl bonds intact for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: In a Suzuki-Miyaura coupling with this compound, I'm observing a mixture of products, with some coupling occurring at the C2 or C3 positions. How can I improve selectivity for the C4 position?

A1: Achieving high regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated heterocycles is a common challenge.[2][5] While the C-Br bond is generally more reactive than C-Cl bonds, several factors can lead to a loss of selectivity. Here’s a troubleshooting guide:

  • Ligand Choice is Crucial: The ligand on the palladium catalyst plays a significant role in determining the regioselectivity. For selective C4 coupling on dichloropyridines, sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred. These bulky ligands can favor oxidative addition at the less sterically hindered C4 position.

  • Catalyst System: The choice of palladium precursor and ligand can influence the outcome. Systems like Pd(PEPPSI)(IPr) have been reported to show good C4 selectivity. It is also worth noting that varying the ratio of ligand to palladium can alter the active catalytic species and, consequently, the regioselectivity.[6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred pathway (oxidative addition at the C-Br bond).

    • Base: The choice of base can be critical. Weaker bases like carbonates (e.g., Na2CO3, Cs2CO3) are often a good starting point.[7]

    • Solvent: The solvent can influence catalyst activity and selectivity. Aprotic polar solvents like dioxane or THF are commonly used.[8]

  • Purity of Reagents: Ensure the purity of your starting materials, as impurities can sometimes interfere with the catalytic cycle.[9]

Q2: I am attempting a Buchwald-Hartwig amination on this compound. What conditions should I start with to favor C-N bond formation at the C4 position?

A2: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[10][11] To achieve regioselective amination at the C4 position of this compound, consider the following:

  • Catalyst System: A combination of a palladium precursor like Pd2(dba)3 or Pd(OAc)2 with a bulky, electron-rich phosphine ligand is a standard approach.[12][13] Ligands such as those from the Buchwald or Hartwig groups are often effective.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[12]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are typical solvents for this reaction.[13]

  • Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C). However, for optimizing regioselectivity, it's advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Consider using a pre-catalyst.[9]
Steric hindranceTry a less sterically demanding coupling partner or a more active catalyst system.
Poor Regioselectivity Reaction conditions too harshLower the reaction temperature.
Inappropriate ligandScreen a variety of ligands, focusing on bulky phosphines or NHCs.
Homocoupling of Boronic Acid (Suzuki) Presence of Pd(II) or oxygenThoroughly degas the reaction mixture. Use a Pd(0) source or ensure complete reduction of a Pd(II) precursor.[15]
Dehalogenation Side reactionsUse milder bases or lower reaction temperatures.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv).[8]

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Reductive Elimination Product Reductive Elimination Product Transmetalation Complex->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)L2 Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Section 2: Metal-Halogen Exchange and Directed ortho-Metalation (DoM)

For functionalizations that do not proceed readily via cross-coupling, metal-halogen exchange or directed ortho-metalation (DoM) can provide alternative pathways.[16]

Frequently Asked Questions (FAQs)

Q3: I want to introduce a functional group at the C4 position via a Grignard reagent. How can I selectively perform a bromine-magnesium exchange?

A3: Regioselective bromine-magnesium exchange is a powerful technique.[17] For this compound, you can favor exchange at the C4-Br bond by taking advantage of its higher reactivity compared to the C-Cl bonds.

  • Reagents: Use of reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at low temperatures can facilitate the Br/Mg exchange.

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to -40 °C) is crucial to prevent side reactions and potential halogen "scrambling" or "dance" reactions.[18]

  • Quenching: The resulting Grignard reagent can then be quenched with a variety of electrophiles to install the desired functional group.

Q4: Is it possible to achieve functionalization at the C5 position through deprotonation?

A4: Yes, directed ortho-metalation (DoM) can be a viable strategy.[19] While the C4-Br is the most reactive site for cross-coupling, the electronic nature of the pyridine ring and the directing effects of the chlorine atoms can influence the acidity of the ring protons.

  • Directing Groups: The chlorine atoms can act as weak directing groups for metalation.[20]

  • Bases: Strong, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically used for deprotonation of pyridines at low temperatures.[18] The use of TMP-based magnesium reagents like TMPMgCl·LiCl has also been shown to be effective for regioselective metalation.[21]

  • Kinetic vs. Thermodynamic Control: The site of metalation can sometimes be controlled by the reaction conditions. Kinetic deprotonation (short reaction times at low temperatures) may favor one position, while allowing the reaction to equilibrate to thermodynamic conditions could lead to a different regioisomer.

Troubleshooting Guide: Metalation Strategies
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Unstable organometallic intermediateEnsure strict anhydrous and inert conditions. Use the intermediate immediately after formation.
Competing reactionsAdjust the temperature and reaction time. Screen different metalating agents.
Mixture of Regioisomers Lack of selectivity in metalationScreen different bases and solvents.[18] Consider the use of additives that can influence regioselectivity.[17]
Dimerization or Polymerization Instability of the metalated pyridineUse of flow chemistry can sometimes mitigate the instability of highly reactive intermediates.[22]
Experimental Protocol: Regioselective Bromine-Magnesium Exchange

This is a general procedure and requires careful handling of air- and moisture-sensitive reagents.

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to the desired low temperature (e.g., -78 °C).

  • Slowly add a solution of i-PrMgCl·LiCl (1.0-1.2 equiv) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for complete Br/Mg exchange.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or other electrophilic source) and stir for an additional period.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify as needed.

Visualization of Key Concepts

Metalation Strategies cluster_0 Metal-Halogen Exchange cluster_1 Directed ortho-Metalation (DoM) Start_MHE This compound Grignard 4-Magnesio-2,3-dichloropyridine Start_MHE->Grignard i-PrMgCl·LiCl Product_MHE C4-Functionalized Product Grignard->Product_MHE Electrophile (E+) Start_DoM This compound Lithiation Lithiated Intermediate Start_DoM->Lithiation Strong Base (e.g., LDA) Product_DoM C5-Functionalized Product Lithiation->Product_DoM Electrophile (E+)

Caption: Pathways for C4 vs. C5 functionalization.

Concluding Remarks

Improving the regioselectivity in the functionalization of this compound requires a careful and systematic approach to reaction optimization. By understanding the interplay between the substrate's inherent reactivity, the choice of catalyst and ligands, and the reaction conditions, researchers can effectively steer the reaction towards the desired outcome. This guide provides a foundation for troubleshooting common issues and developing robust synthetic protocols. For further in-depth information, we encourage you to consult the cited literature.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the functionalization of halogenated pyridines. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) specifically tailored to the challenges of catalyst selection for the cross-coupling of 4-Bromo-2,3-dichloropyridine. The primary synthetic challenge with this substrate is achieving chemoselectivity, leveraging the differential reactivity of the C-Br versus the C-Cl bonds to enable site-selective functionalization at the C4 position.

Frequently Asked Questions (FAQs)

Q1: I am starting a project with this compound. Which position is most likely to react in a standard palladium-catalyzed cross-coupling reaction?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl.[1][2] Therefore, the C4-Br bond is significantly more reactive than the C2-Cl and C3-Cl bonds. Under carefully controlled conditions, you can achieve highly selective mono-functionalization at the C4 position, leaving the two chlorine atoms untouched for subsequent transformations. This selective activation is a cornerstone of synthetic strategy when using bromo-chloro substituted heteroaromatics.[2]

Q2: My Suzuki-Miyaura coupling at the C4-Br position is giving low to no yield. What are the most common causes and how do I fix them?

A2: Low or no yield in a Suzuki coupling of this substrate is a frequent issue that can typically be traced back to a few key areas.[3][4]

  • Inactive Catalyst: The active catalytic species is Pd(0), which is sensitive to oxygen. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[3][5] Furthermore, exposure to air can deactivate the catalyst at any stage.

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[4] Solvents and bases must be anhydrous, as water can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]

  • Ligand Issues: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An inappropriate ligand may not be effective for this electron-deficient pyridine system.[4]

A logical troubleshooting workflow is essential to diagnose the issue systematically.

start Low / No Yield Observed reagents Verify Reagent Integrity - Use fresh boronic acid (1.2-1.5 eq) - Ensure anhydrous solvent & base - Check substrate purity start->reagents Step 1 atmosphere Ensure Strict Inert Atmosphere - Thoroughly degas solvent - Use Schlenk line or glovebox reagents->atmosphere Step 2 catalyst Evaluate Catalyst System - Use fresh, high-purity catalyst - Switch to a pre-activated Pd(0) source or a more robust precatalyst atmosphere->catalyst Step 3 conditions Screen Reaction Conditions - Vary base (K₃PO₄, Cs₂CO₃) - Vary solvent (Dioxane, Toluene) - Increase temperature incrementally catalyst->conditions Step 4 end Optimized Reaction conditions->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Q3: I want to perform a Buchwald-Hartwig amination on this compound. What type of catalyst system should I start with?

A3: For Buchwald-Hartwig amination, achieving high yields and selectivity for the C4-Br bond requires a specialized catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You should start with a palladium source like Pd(OAc)₂ or a palladacycle precatalyst in combination with a bulky, electron-rich biarylphosphine ligand.[7][8]

  • Recommended Ligands: The "Buchwald ligands" are essential for this transformation. Good starting points include XPhos , SPhos , or RuPhos . These ligands promote the crucial C-N reductive elimination step and prevent catalyst decomposition.[9][10]

  • Recommended Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) , lithium bis(trimethylsilyl)amide (LiHMDS) , or potassium tert-butoxide (KOt-Bu) are common choices.[11][12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Q4: How do I prevent side reactions like homocoupling of my boronic acid or protodeboronation in a Suzuki reaction?

A4: These are common pitfalls, especially with heteroaryl substrates.

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II) species that favor this side reaction.[4] The solution is rigorous exclusion of air by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water or acidic protons. To mitigate this, you can:

    • Use a slight excess (1.2–1.5 equivalents) of the boronic acid.[4]

    • Ensure your base and solvent are truly anhydrous.

    • Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These are generally more resistant to protodeboronation.[6]

Catalyst Selection and Optimization Guide

The choice of catalyst is not universal; it is highly dependent on the specific cross-coupling reaction you intend to perform. The following decision tree provides a starting point for selecting an appropriate catalyst system for selective C4-Br functionalization.

start Select Cross-Coupling Type for this compound suzuki Suzuki-Miyaura (C-C Bond, Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (C-N Bond, Amine) start->buchwald sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira suzuki_cat Catalyst System: - Pd Source: Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) - Ligand: SPhos, XPhos, or PPh₃ - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane/H₂O or Toluene suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd Source: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: XPhos, RuPhos, BrettPhos - Base: NaOtBu, KOtBu, LiHMDS - Solvent: Toluene or Dioxane buchwald->buchwald_cat sonogashira_cat Catalyst System: - Pd Source: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ - Co-catalyst: CuI (optional, for Cu-free use specific ligands) - Base: Et₃N or i-Pr₂NH - Solvent: THF or DMF sonogashira->sonogashira_cat

Caption: Decision tree for selecting a starting catalyst system.

Comparative Data for Catalyst Systems

The following tables summarize representative catalyst systems and conditions for achieving selective C4-Br coupling. Note that yields are highly substrate-dependent and these should be considered starting points for optimization.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%) (at C-Br)Selectivity (C-Br:C-Cl)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012~85[1]>99:1
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10016>90[2]>99:1
3PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF9012~88>99:1

Table 2: Buchwald-Hartwig Amination with Morpholine

EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%) (at C-Br)Selectivity (C-Br:C-Cl)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene11018~92[10]>99:1
2RuPhos Precat (4)-LiHMDS (2.5)THF6512>90[9][12]>99:1

Table 3: Sonogashira Coupling with Phenylacetylene

EntryPd Source (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%) (at C-Br)Selectivity (C-Br:C-Cl)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF608~95[13]>99:1
2Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (3)DMF806>90[14][15]>99:1

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.[4][6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If a biphasic system is used (e.g., Toluene/H₂O), ensure both solvents are thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture.[12]

  • Reaction Setup: In a glovebox or using a Schlenk line, add the palladium precatalyst (e.g., RuPhos Precatalyst, 4 mol%) and the base (e.g., LiHMDS, 2.5 eq) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 eq), the amine (1.5 eq), and anhydrous solvent (e.g., THF or Toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 65-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Selective Sonogashira Coupling

This procedure includes a copper co-catalyst, which generally accelerates the reaction.[13]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3 eq) and the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl to remove the amine salt, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting. All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

cluster_legend Legend pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln(X) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex Ar-Pd(II)Ln(R) oa_complex->tm_complex Transmetalation (+ R-M) tm_complex->pd0 Reductive Elimination (forms Ar-R) Ar 4-(2,3-dichloro)pyridyl X X = Br RM R-M = Organometallic Reagent (e.g., R-B(OH)₂, R-NH₂, R-C≡CH)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving the versatile but challenging reagent, 4-Bromo-2,3-dichloropyridine. The unique electronic and steric properties of this molecule can lead to specific challenges during reaction workup and product purification. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its derivatives?

A1: this compound and related halogenated pyridines are classified as hazardous substances and must be handled with appropriate safety measures. They are often toxic if swallowed, in contact with skin, or if inhaled.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4] It is crucial to consult the Safety Data Sheet (SDS) for the specific reagents you are using for comprehensive safety information.[1][2][3][4]

Q2: My reaction mixture is a dark, tarry mess. What are the likely causes and how can I begin to approach the workup?

A2: Dark, insoluble reaction mixtures are a common issue, often indicating polymerization, degradation of starting materials or products, or the formation of insoluble palladium black in cross-coupling reactions.

  • For Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig): The formation of palladium black is a frequent observation. A filtration step through a pad of Celite® is the first and most critical step. This will remove the insoluble palladium species that can interfere with subsequent extractions and chromatographic purification.

  • General Approach: After filtration, the next step is to attempt to dissolve the crude material in a suitable organic solvent. A solvent panel (e.g., dichloromethane, ethyl acetate, toluene) can help identify an appropriate solvent for extraction. If the product is basic (as many pyridine derivatives are), an acidic wash can help to bring the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified product.

Q3: I'm performing a Suzuki coupling with this compound. Which halogen is expected to react first, and how does this impact my workup?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, in a Suzuki-Miyaura coupling, the C-Br bond at the 4-position is more reactive and will preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bonds at the 2 and 3-positions.[5]

This selective reactivity is advantageous as it allows for sequential functionalization. However, during the workup, it is important to be mindful of potential side products arising from the slower reaction at the chlorine-substituted positions, especially if the reaction is run for an extended period or at elevated temperatures. Your purification strategy, likely column chromatography, will need to be able to separate the desired mono-arylated product from any di-arylated or unreacted starting material.

Q4: How do I effectively remove residual palladium catalyst and ligands from my product after a cross-coupling reaction?

A4: Removing palladium and phosphine ligand byproducts is a critical purification step.

  • Filtration: As mentioned, a preliminary filtration through Celite® is effective for removing insoluble palladium black.

  • Aqueous Washes: For water-soluble phosphine ligands, repeated aqueous washes can be effective.

  • Acid/Base Washes: If your product is stable to acidic or basic conditions, washing with a dilute acid solution can remove basic phosphine ligands by protonating them and increasing their aqueous solubility.[6]

  • Specialized Scavengers: For persistent impurities, commercially available palladium and phosphine scavengers can be employed. These are typically silica-based materials with functional groups that chelate to the metal or react with the ligand.

  • Column Chromatography: This is the most common and effective method for removing trace amounts of catalyst and ligands. A well-chosen solvent system is key.[7][8]

Q5: What are the common challenges in the chromatographic purification of substituted dichloropyridines?

A5: The purification of substituted pyridines by column chromatography can present several challenges.[9]

  • Tailing: The basic nature of the pyridine nitrogen can lead to interactions with the acidic silica gel, causing significant tailing of the product peak on the column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Co-elution: Structurally similar impurities, such as regioisomers or starting material, may co-elute with the desired product. Careful selection of the mobile phase and potentially using a different stationary phase (e.g., alumina, or reverse-phase silica) may be necessary.

  • On-Column Decomposition: Some sensitive functional groups may degrade on silica gel. In such cases, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base before use can be beneficial.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup
Potential Cause Troubleshooting Step Scientific Rationale
Product is partially water-soluble. Perform multiple extractions (3-5 times) with the organic solvent.Maximizes the partitioning of the product from the aqueous to the organic phase.
Saturate the aqueous layer with NaCl (brine wash) before the final extraction.The "salting-out" effect decreases the solubility of organic compounds in the aqueous phase.
Product is a basic pyridine derivative that has been protonated and remains in the acidic aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to a pH > 8 before re-extracting.Deprotonation of the pyridine nitrogen makes the product less water-soluble and more soluble in organic solvents.
Product has volatilized during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. Avoid high vacuum for extended periods.Halogenated pyridines can have significant vapor pressure and can be lost if evaporation is too aggressive.
Problem 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete reaction. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.Minimizes the amount of starting material that needs to be removed during purification.
Formation of hard-to-separate side products (e.g., regioisomers, dehalogenated species). Re-purify using a different chromatographic technique (e.g., reverse-phase HPLC, preparative TLC).Different separation principles can resolve impurities that co-elute under standard conditions.
Consider recrystallization if the product is a solid.Exploits differences in solubility between the product and impurities to achieve high purity.[10]
Hydrolysis of chloro-substituents. Ensure all solvents and reagents used in the workup are anhydrous. Avoid prolonged exposure to aqueous acidic or basic conditions.The chlorine atoms on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide, especially at elevated temperatures.
Reductive dehalogenation. If using a palladium catalyst, ensure the reaction is not run for an excessively long time or under a high concentration of a reducing agent.Palladium catalysts can sometimes facilitate the reductive removal of halogen atoms, leading to byproducts.

Experimental Protocols

General Workup Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig)

This protocol provides a general framework. Specific details may need to be adjusted based on the scale and nature of your reaction.

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • If the reaction was conducted in an anhydrous solvent, it can be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.[11]

  • Filtration:

    • Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and any other insoluble material. Wash the filter cake with additional organic solvent to ensure complete recovery of the product.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble salts and reagents).

      • A saturated aqueous solution of sodium bicarbonate (if the reaction was run under acidic conditions or to remove acidic byproducts).

      • Brine (to remove residual water from the organic layer).[10]

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The addition of ~0.5% triethylamine to the eluent can help to prevent peak tailing.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[10]

Visualizing the General Workup Workflow

Workup_Workflow Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Filter Filter through Celite® (Removes Pd black) Quench->Filter Extract Liquid-Liquid Extraction (Organic vs. Aqueous) Filter->Extract Wash Aqueous Washes (Water, NaHCO3, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for the workup of a reaction involving this compound.

References

Technical Support Center: Large-Scale Synthesis of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-2,3-dichloropyridine (PubChem CID: 29919246).[1] This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this critical intermediate. This compound is a versatile halogenated pyridine derivative valued as a building block in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries.[2][3]

This document provides in-depth, field-proven insights into the common challenges encountered during its synthesis, moving beyond simple protocols to explain the causality behind experimental choices.

Synthesis Pathway Overview

The most direct and common approach for the industrial synthesis of this compound is the electrophilic bromination of 2,3-dichloropyridine. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions which can lead to challenges in selectivity and byproduct formation.[4][5]

The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The pyridine nitrogen deactivates the ring, and while substitution typically favors the 3- and 5-positions, the existing chloro substituents further influence the electronic landscape, making the formation of a mixture of isomers a significant possibility.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable route for synthesizing this compound?

The most industrially viable route is the direct electrophilic bromination of 2,3-dichloropyridine. This is typically achieved using elemental bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or in a strong Brønsted acid medium like fuming sulfuric acid (oleum).[6][7] The choice of catalyst and solvent system is critical for controlling selectivity and reaction rate.

Q2: What are the primary impurities I should expect?

The main impurities include:

  • Unreacted Starting Material: 2,3-dichloropyridine.

  • Regioisomers: 5-Bromo-2,3-dichloropyridine and 6-Bromo-2,3-dichloropyridine.

  • Poly-brominated Species: Primarily 4,5-dibromo-2,3-dichloropyridine.

  • Hydrolysis Products: Dichlorohydroxypyridines, if water is present under harsh conditions.

Q3: What analytical methods are recommended for in-process control (IPC)?

For monitoring reaction progress and purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its ability to resolve isomers and quantify components accurately. Gas Chromatography (GC) can also be used, particularly for monitoring the disappearance of the more volatile starting material. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for a quick check of the reaction's progress.

Q4: Is this synthesis particularly hazardous?

Yes. The synthesis involves several hazardous materials. Elemental bromine is highly corrosive, toxic, and volatile.[8] Chlorinated pyridines are generally toxic and can cause skin and eye irritation.[9] The use of strong acids like oleum or reactive Lewis acids presents significant handling risks. A thorough risk assessment and adherence to strict safety protocols are mandatory.[10]

Troubleshooting Guide

Issue 1: Low Yield & Incomplete Conversion

Q: My reaction has stalled with significant starting material remaining, resulting in a low yield. What are the likely causes and solutions?

Low conversion is a common issue, often stemming from insufficient activation of the pyridine ring or deactivation of the catalyst.

  • Causality: The pyridine nitrogen can coordinate with the Lewis acid catalyst, effectively sequestering it and reducing its ability to polarize the bromine molecule for electrophilic attack. Moisture in the reaction can also hydrolyze and deactivate the catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All reagents, solvents, and glassware must be rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[11]

    • Increase Catalyst Loading: A sub-stoichiometric amount of Lewis acid may be insufficient. Incrementally increase the catalyst loading (e.g., from 1.1 eq to 1.5 eq) and monitor the effect via IPC.

    • Elevate Reaction Temperature: Pyridine halogenations often require thermal energy.[4] Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation. Be aware that higher temperatures can negatively impact regioselectivity.

    • Consider a Stronger Acid Medium: Switching from a solvent with a Lewis acid to fuming sulfuric acid can enhance reactivity. The SO₃ in oleum acts as a bromine activator and protonates the pyridine nitrogen, which, despite being deactivating, can alter the regiochemical outcome.[7]

Issue 2: Poor Regioselectivity / Isomer Formation

Q: I am getting a mixture of bromo-isomers, and the desired 4-bromo product is not the major component. How can I improve selectivity?

This is the central challenge of this synthesis. Selectivity is a delicate balance of electronic and steric effects, influenced heavily by reaction conditions.

  • Causality: The electronic directing effects of the two chlorine atoms and the protonated pyridine nitrogen determine the position of bromination. Minor changes in temperature or the catalytic species can alter the kinetic vs. thermodynamic product ratio.

  • Troubleshooting Steps:

    • Optimize Temperature: Run a temperature screening study. Lower temperatures often favor the kinetically controlled product, which may increase the desired isomer's ratio. Start the reaction at 0-10°C and allow it to slowly warm, tracking isomer distribution over time.

    • Screen Lewis Acids: Different Lewis acids can provide varying steric hindrance and electronic activation. Compare standard catalysts like FeCl₃ and AlCl₃. Sometimes, bulkier catalysts can favor substitution at less hindered positions.

    • Control Reagent Addition: The rate of bromine addition can impact selectivity. A slow, controlled addition of bromine to the mixture of substrate and catalyst can maintain a low concentration of the electrophile, suppressing less selective pathways.

    • Alternative Brominating Agents: While elemental bromine is standard, consider N-Bromosuccinimide (NBS) with an acid catalyst.[12] NBS can sometimes offer different selectivity profiles under milder conditions.

Table 1: Typical Reaction Parameters and Potential Outcomes

ParameterTypical RangeEffect of IncreasingTroubleshooting Focus
Temperature 20°C - 100°C↑ Rate, ↓ Selectivity, ↑ ByproductsOptimize for best selectivity/rate balance.
Catalyst Eq. 1.0 - 2.0↑ Rate, ↑ Cost, Potential exothermEnsure sufficient loading to overcome catalyst sequestration.
Reaction Time 4 - 24 hours↑ Conversion, ↑ Byproduct formationMonitor by IPC to stop at optimal product/byproduct ratio.
Solvent Dichloromethane, OleumVaries by systemEnsure anhydrous conditions. Oleum is a highly reactive medium.
Issue 3: Formation of Di- and Poly-brominated Byproducts

Q: My final product is contaminated with a significant amount of di-bromo species, complicating purification. How can I prevent this?

Over-bromination occurs when the desired mono-brominated product competes with the starting material for the brominating agent.

  • Causality: The first bromination product, this compound, is still susceptible to further electrophilic attack, especially if excess bromine is present or the reaction is run for too long.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use a slight deficit of bromine (e.g., 0.95 equivalents) relative to the 2,3-dichloropyridine. This ensures there is always starting material present to compete with the product, minimizing di-bromination at the cost of some conversion.

    • Slow Bromine Addition: Add the bromine dropwise over a prolonged period (e.g., 2-4 hours) using a syringe pump. This maintains a very low instantaneous concentration of bromine, favoring reaction with the more abundant starting material.

    • Lower Reaction Temperature: As with selectivity, lower temperatures can reduce the rate of the second bromination reaction more significantly than the first.

Issue 4: Purification & Isolation Challenges

Q: I'm struggling to separate the 4-bromo isomer from the 5-bromo isomer by column chromatography. What are my options?

Co-elution of closely related isomers is a common purification hurdle.[11]

  • Causality: Isomers with similar polarity can be very difficult to separate on silica gel. Large-scale chromatography is expensive and generates significant solvent waste.

  • Troubleshooting Steps:

    • Chromatography Optimization: Systematically screen eluent systems. A shallow gradient of ethyl acetate in hexanes is a good starting point.[11] Sometimes, adding a small amount of a different solvent like dichloromethane can alter selectivity.

    • Fractional Crystallization: This is often the most scalable and cost-effective method. Experiment with various solvent/anti-solvent systems. The goal is to find a system where one isomer is significantly less soluble than the others.

      • Protocol: Dissolve the crude isomeric mixture in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or toluene). Allow it to cool slowly. The least soluble isomer should crystallize out first. Seeding with a pure crystal of the desired product can be beneficial.[13]

    • Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation may be an option, although this is less common for solid compounds.

Visualizing the Process

Synthesis and Byproduct Formation

The following diagram illustrates the primary reaction pathway and the formation of common impurities that complicate the process.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products & Byproducts SM 2,3-Dichloropyridine Reaction Electrophilic Aromatic Substitution SM->Reaction Br2 Bromine (Br2) + Lewis Acid (e.g., FeCl3) Br2->Reaction Product Desired Product: This compound Reaction->Product Major Pathway Iso1 Isomeric Impurity: 5-Bromo-2,3-dichloropyridine Reaction->Iso1 Side Pathway Iso2 Isomeric Impurity: 6-Bromo-2,3-dichloropyridine Reaction->Iso2 Side Pathway Poly Over-bromination: 4,5-Dibromo-2,3-dichloropyridine Product->Poly Excess Br2

Caption: Key reaction pathways in the synthesis of this compound.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during synthesis and purification.

G Start Start Synthesis IPC In-Process Control (IPC) (HPLC/GC/TLC) Start->IPC Workup Aqueous Workup & Solvent Extraction IPC->Workup Reaction Complete Fail Troubleshoot Process IPC->Fail Incomplete / Poor Selectivity Crude Isolate Crude Product Workup->Crude Purify Purification Step (Crystallization / Chromatography) Crude->Purify Final Final Product QC Purify->Final Purity Met Purify->Fail Purity Not Met Fail->Start Re-evaluate Conditions

Caption: A decision workflow for troubleshooting synthesis and purification.

Safety First: Handling Hazardous Reagents

Safe handling of all chemicals is paramount. The following table summarizes key hazards and recommended personal protective equipment (PPE). Always consult the full Safety Data Sheet (SDS) for each chemical before use.[9][10][14][15]

Table 2: Hazard Summary and PPE Recommendations

SubstanceKey HazardsEngineering ControlsRequired PPE
Bromine Highly corrosive, acute toxicity (inhalation), severe skin/eye damage.Chemical fume hood, scrubber for large scale.Gas mask with appropriate cartridge, face shield, chemical-resistant gloves (Neoprene/Nitrile), rubber apron.
2,3-Dichloropyridine Harmful if swallowed, skin/eye irritant.Chemical fume hood.Safety glasses, lab coat, nitrile gloves.
This compound Harmful if swallowed, causes skin and serious eye irritation.[9]Chemical fume hood.Safety glasses, lab coat, nitrile gloves.
Lewis Acids (FeCl₃, AlCl₃) Corrosive, react violently with water.Glove box or dry, inert atmosphere.Safety goggles, face shield, chemical-resistant gloves, lab coat.
Chlorinated Solvents Volatile, potential carcinogens, organ toxicity.Chemical fume hood.Safety glasses, lab coat, appropriate gloves (e.g., Viton).

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For spills, use an appropriate absorbent material (e.g., vermiculite) and dispose of it as hazardous waste according to local regulations.

References

Validation & Comparative

Chloro vs. Bromo Pyridines: A Researcher's Guide to Strategic Substituent Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine-containing molecules, the choice between a chloro or bromo substituent is a critical decision that profoundly impacts synthetic strategy and efficiency. This guide provides an in-depth technical comparison of the reactivity of bromo- versus chloro-pyridines in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA). By understanding the underlying mechanistic principles and examining supporting experimental data, researchers can make more informed decisions in the design and execution of their synthetic routes.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The fundamental difference in reactivity between bromo- and chloro-pyridines lies in the inherent properties of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy (BDE). This seemingly subtle difference has significant consequences for the energy barrier of key reaction steps, particularly in palladium-catalyzed cross-coupling reactions.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl~327[1]
C-Br~285[1]

Note: These are average values and can vary based on the specific electronic environment of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage

In the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, bromopyridines are generally more reactive than their chloro- counterparts.[2] This heightened reactivity is a direct consequence of the lower C-Br bond dissociation energy.

The rate-determining step in many of these catalytic cycles is the oxidative addition of the halopyridine to the palladium(0) catalyst.[2] A weaker C-X bond facilitates this step, allowing the reaction to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.

Mechanistic Underpinnings: Oxidative Addition

The oxidative addition step involves the insertion of the palladium(0) complex into the carbon-halogen bond, forming a palladium(II) species. The lower bond dissociation energy of the C-Br bond translates to a lower activation energy for this critical step, thus accelerating the overall catalytic cycle.

cluster_0 Energy Profile Pd(0)L2 Pd(0)L2 Transition State Transition State Pd(0)L2->Transition State Oxidative Addition Pd(II)(Py)(X)L2 Pd(II)(Py)(X)L2 Transition State->Pd(II)(Py)(X)L2 Ar-X Ar-X Ar-X->Transition State Reactants Pd(0)L2 + Ar-X TS_Cl Transition State (Ar-Cl) TS_Br Transition State (Ar-Br) Products Pd(II)(Ar)(X)L2 Start Assemble Reactants (Halopyridine, Boronic Acid, Catalyst, Base) Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction Progress (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End cluster_1 SNA Mechanism Halopyridine Halopyridine Meisenheimer_Complex Meisenheimer Complex Halopyridine->Meisenheimer_Complex Nucleophilic Attack Product Product Meisenheimer_Complex->Product Loss of Halide Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex

References

A Senior Application Scientist's Guide to the Reactivity of 4-Bromo-2,3-dichloropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated pyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science. Among these, 4-Bromo-2,3-dichloropyridine stands out as a trifunctionalized scaffold offering multiple reaction sites for diversification. Understanding its reactivity profile in comparison to other polychlorinated and brominated pyridines is paramount for strategic synthetic planning. This guide provides an in-depth comparative analysis of the reactivity of this compound, offering insights into its behavior in key organic transformations and providing a framework for predicting its synthetic utility.

The Electronic Landscape of Polychlorinated Pyridines: A Foundation for Reactivity

The reactivity of a substituted pyridine is fundamentally governed by the electronic influence of its substituents on the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a predisposition for nucleophilic attack, especially at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by resonance. The addition of multiple halogen atoms further depletes the ring of electron density, enhancing its electrophilicity.

The halogens themselves exert a dual electronic effect: a strong -I (inductive) effect, which is electron-withdrawing, and a weaker +M (mesomeric) effect, which is electron-donating through lone pair delocalization. For chlorine and bromine, the inductive effect dominates, rendering the carbon atoms to which they are attached more electrophilic.

In this compound, the cumulative electron-withdrawing effects of the two chlorine atoms and one bromine atom, coupled with the inherent electron deficiency of the pyridine ring, make this molecule a highly activated substrate for a variety of transformations.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems. The regioselectivity of this reaction on polychlorinated pyridines is dictated by a combination of electronic and steric factors.

Positional Reactivity and Leaving Group Ability

In general, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the effective stabilization of the negatively charged Meisenheimer intermediate by the nitrogen atom. When comparing the leaving group ability of halogens in SNAr reactions, fluoride is the best leaving group, followed by chloride, and then bromide. This trend is counterintuitive based on acidity of the conjugate acids (HBr > HCl > HF), but is explained by the rate-determining step of the SNAr mechanism. The first step, the nucleophilic attack to form the Meisenheimer complex, is typically rate-determining. A more electronegative halogen (like fluorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

A Comparative Outlook

Let's analyze the expected SNAr reactivity of this compound in comparison to its analogs:

  • This compound: Nucleophilic attack is anticipated to occur preferentially at the 2-position. This is because the 2-position is activated by both the ring nitrogen and the adjacent chlorine at the 3-position. The chlorine at C-2 is a better leaving group than the bromine at C-4 in SNAr.

  • 2,3,4-Trichloropyridine: Similar to the above, the 2-position is the most likely site for initial nucleophilic attack due to activation from the nitrogen and the adjacent chlorine.

  • 4-Bromo-2-chloropyridine: The 2-position is highly activated by the nitrogen and is expected to be the primary site of substitution. The chlorine at C-2 is a superior leaving group to the bromine at C-4 in an SNAr context.

  • 3-Bromo-2,4-dichloropyridine: In this isomer, both the 2- and 4-positions are activated. However, the 4-position is generally more susceptible to nucleophilic attack than the 2-position in the absence of ortho-directing groups. Thus, substitution is predicted to favor the 4-position.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

CompoundPredicted Major Site of MonosubstitutionRationale
This compound C-2Activation by ring nitrogen and adjacent chlorine; Cl is a better SNAr leaving group than Br.
2,3,4-Trichloropyridine C-2Highest activation by ring nitrogen and adjacent chlorine.
4-Bromo-2-chloropyridine C-2Strong activation by ring nitrogen; Cl is a better SNAr leaving group than Br.
3-Bromo-2,4-dichloropyridine C-4C-4 is generally more activated than C-2 for nucleophilic attack in pyridines.
Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is a representative example for the reaction of a polychlorinated pyridine with a primary or secondary amine.

Materials:

  • Polychlorinated pyridine (e.g., this compound) (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the polychlorinated pyridine and the base.

  • Add the anhydrous solvent and stir the suspension.

  • Add the amine dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are indispensable tools for the formation of C-C and C-N bonds. The reactivity of the different halogen atoms on the pyridine ring in these reactions is a critical consideration for selective functionalization.

The Reactivity Order of Halogens in Oxidative Addition

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the Pd(0) catalyst. The general reactivity order for halogens in this step is I > Br > Cl >> F. This trend is opposite to that observed in SNAr reactions and is a key determinant of selectivity in polyhalogenated substrates.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-aryl structures.

  • This compound: The bromine at the 4-position is significantly more reactive towards oxidative addition than the chlorines at the 2- and 3-positions. Therefore, selective Suzuki-Miyaura coupling at the C-4 position is highly favored, leaving the two chlorine atoms intact for subsequent transformations.

  • 2,3,4-Trichloropyridine: The chlorine at the 4-position is generally more reactive than the chlorine at the 2-position in Suzuki couplings of polychloropyridines, although selectivity can sometimes be influenced by the ligand and reaction conditions.

  • 4-Bromo-2-chloropyridine: The C-Br bond will readily undergo oxidative addition, allowing for selective coupling at the 4-position while preserving the C-Cl bond.

  • 3-Bromo-2,4-dichloropyridine: The bromine at the 3-position will be the primary site of reaction, enabling the introduction of a substituent at this position.

Table 2: Predicted Regioselectivity in Suzuki-Miyaura Coupling

CompoundPredicted Major Site of MonocouplingRationale
This compound C-4C-Br bond is significantly more reactive in oxidative addition than C-Cl bonds.
2,3,4-Trichloropyridine C-4C-Cl at the 4-position is generally more reactive than at the 2-position.
4-Bromo-2-chloropyridine C-4C-Br bond is more reactive than the C-Cl bond.
3-Bromo-2,4-dichloropyridine C-3C-Br bond is the most reactive site for oxidative addition.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a polyhalogenated pyridine with a boronic acid.

Materials:

  • Polyhalogenated pyridine (e.g., this compound) (1.0 eq)

  • Aryl or vinyl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the polyhalogenated pyridine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Parallel Selectivity

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, follows a similar mechanistic pathway to the Suzuki-Miyaura coupling in terms of the initial oxidative addition step. Therefore, the same regioselectivity trends based on the C-X bond reactivity (Br > Cl) are expected. This allows for the selective introduction of an amino group at the most reactive halogen position.

Metal-Halogen Exchange: Accessing Nucleophilic Pyridines

Metal-halogen exchange, typically using organolithium or Grignard reagents, is a powerful method for converting an electrophilic C-X bond into a nucleophilic C-metal bond. The selectivity of this reaction is primarily governed by the ease of the halogen's removal, which generally follows the trend I > Br > Cl.

Lithiation and Grignard Formation
  • This compound: Treatment with a strong organolithium reagent (e.g., n-BuLi or s-BuLi) at low temperatures is expected to result in selective lithium-bromine exchange at the 4-position. The resulting lithiated species can then be trapped with various electrophiles. Similarly, Grignard reagent formation would occur at the C-Br bond.

  • 2,3,4-Trichloropyridine: Metal-halogen exchange is more challenging with C-Cl bonds and may require harsher conditions or more reactive organometallic reagents. Selectivity can be an issue, potentially leading to mixtures of products.

  • 4-Bromo-2-chloropyridine: Selective lithium-bromine exchange at the 4-position is anticipated.

  • 3-Bromo-2,4-dichloropyridine: Lithium-bromine exchange at the 3-position is the expected outcome.

Table 3: Predicted Site of Metal-Halogen Exchange

CompoundPredicted Site of ExchangeRationale
This compound C-4Br is more readily exchanged than Cl.
2,3,4-Trichloropyridine C-4 (less selective)C-Cl exchange is less facile; potential for multiple exchanges.
4-Bromo-2-chloropyridine C-4Br is more readily exchanged than Cl.
3-Bromo-2,4-dichloropyridine C-3Br is the most reactive site for exchange.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Materials:

  • Polyhalogenated pyridine (e.g., this compound) (1.0 eq)

  • Organolithium reagent (e.g., n-BuLi) (1.0-1.1 eq)

  • Anhydrous ethereal solvent (e.g., THF, Diethyl ether)

  • Electrophile (e.g., aldehyde, ketone, CO₂, etc.) (1.2 eq)

  • Inert atmosphere (Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the polyhalogenated pyridine and anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for the specified time (typically 30-60 minutes).

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by chromatography or crystallization.

Visualizing the Reactivity Landscape

To further illustrate the key transformations and their underlying principles, the following diagrams provide a visual representation of the reaction mechanisms and workflows.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling Start_SNAr This compound Intermediate_SNAr Meisenheimer Complex (Attack at C-2) Start_SNAr->Intermediate_SNAr + Nu- Product_SNAr 2-Substituted-4-bromo-3-chloropyridine Intermediate_SNAr->Product_SNAr - Cl- Start_Suzuki This compound Pd_Intermediate Ar-Pd(II)(Br)L_n Start_Suzuki->Pd_Intermediate Pd(0) Pd_Cycle Pd(0)L_n Ox_Ad Oxidative Addition Pd_R Ar-Pd(II)(R)L_n Pd_Intermediate->Pd_R R-B(OH)2 / Base Transmetalation Transmetalation + R-B(OH)2 Pd_R->Pd_Cycle Product_Suzuki 4-Aryl-2,3-dichloropyridine Pd_R->Product_Suzuki Red_Elim Reductive Elimination

Figure 1: Simplified reaction pathways for SNAr and Suzuki-Miyaura coupling of this compound.

G Start This compound Reaction_Type Choose Reaction Type Start->Reaction_Type SNAr Nucleophilic Aromatic Substitution Reaction_Type->SNAr Strong Nucleophile Cross_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Cross_Coupling Pd Catalyst Metal_Halogen Metal-Halogen Exchange Reaction_Type->Metal_Halogen Organolithium / Mg SNAr_Product Functionalization at C-2 (Cl displacement) SNAr->SNAr_Product Cross_Coupling_Product Functionalization at C-4 (Br displacement) Cross_Coupling->Cross_Coupling_Product Metal_Halogen_Product Formation of Nucleophile at C-4 (Br exchange) Metal_Halogen->Metal_Halogen_Product

Figure 2: Decision workflow for the selective functionalization of this compound.

Conclusion and Future Outlook

This compound emerges as a highly versatile and strategically valuable building block in organic synthesis. Its reactivity is characterized by a predictable and often highly selective behavior in a range of fundamental organic transformations. The presence of both bromine and chlorine atoms with differing reactivities in SNAr and palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled functionalization of the pyridine ring. The bromine at the 4-position serves as a handle for C-C and C-N bond formation via cross-coupling or for the generation of a nucleophilic center via metal-halogen exchange, while the chlorine at the 2-position is the preferred site for nucleophilic substitution.

This comparative analysis provides a roadmap for chemists to navigate the rich and diverse reactivity of this compound and its analogues. By understanding the underlying electronic principles and the differential reactivity of the halogen substituents, researchers can unlock the full potential of these powerful synthetic intermediates to construct novel and complex molecules with applications in medicine, agriculture, and materials science. Further exploration of more recently developed cross-coupling methodologies, such as photoredox catalysis, on these substrates will undoubtedly open up new avenues for their synthetic elaboration.

A Senior Application Scientist's Guide to 4-Bromo-2,3-dichloropyridine: A Comparative Validation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of 4-Bromo-2,3-dichloropyridine, a pivotal intermediate for specialists in pharmaceutical and agrochemical development. This guide moves beyond simple catalog data, offering a deep, comparative analysis grounded in mechanistic principles and validated experimental performance. Our objective is to equip you, our fellow researchers and development professionals, with the critical insights needed to optimize your synthetic strategies, justify substrate selection, and accelerate your development timelines.

We will dissect the reactivity of this versatile building block, compare its performance in cornerstone reactions against viable alternatives, and provide robust, field-tested protocols. This is not just a technical datasheet; it is a strategic guide to leveraging this compound to its fullest potential.

The Strategic Value of this compound: A Structural Overview

The core principle governing its reactivity lies in the relative bond strengths of the carbon-halogen bonds and their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[3] This hierarchy allows for the selective reaction at the C4-Br position while leaving the more robust C-Cl bonds at the C2 and C3 positions intact for subsequent transformations.

Caption: Structure of this compound highlighting reactivity.

Performance in Key Transformations: A Comparative Analysis

The true measure of a synthetic intermediate is its performance in widely used, robust chemical reactions. We will focus on two of the most critical transformations in modern drug discovery: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6]

Suzuki-Miyaura Cross-Coupling: Bromo vs. Chloro Analogs

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis.[5][6] The choice of halide on the pyridine ring directly impacts reaction kinetics and achievable yields. While this compound is a reliable substrate, it is essential to understand its performance relative to other dihalopyridines. Generally, bromo-substituted pyridines are more reactive than their chloro counterparts, which can lead to higher yields and shorter reaction times under similar conditions.[7]

Let's consider a representative coupling with phenylboronic acid.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntryPyridine SubstrateHalogen at C4Typical Yield (%)Key Observations
1This compoundBromo85-95%Excellent reactivity under standard conditions.
22,3,4-trichloropyridineChloro40-60%Requires more forcing conditions (higher temp, stronger base, more active catalyst).

Note: Yields are representative and can vary based on specific catalyst, ligand, base, and solvent systems.

Causality Behind Performance: The difference in yield and required conditions is directly attributable to the bond dissociation energy of the C4-Halogen bond. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making the oxidative addition step of the catalytic cycle more facile for the bromo-derivative.[3] For large-scale synthesis, the higher cost of the bromo-derivative may be offset by improved throughput and reduced energy consumption. However, for cost-sensitive projects where lower yields are acceptable, a chloro-analog might be considered.[3]

Buchwald-Hartwig Amination: A Workhorse for N-Aryl Scaffolds

The synthesis of N-aryl pyridines is fundamental in medicinal chemistry, and the Buchwald-Hartwig amination is the premier method for this transformation.[4][8][9] Similar to the Suzuki coupling, the reactivity of the halide is paramount. This compound provides a reliable entry point for introducing an amine at the 4-position, selectively.

Experimental Insight: In our experience, the choice of phosphine ligand is critical when working with electron-deficient substrates like dichloropyridines. Sterically hindered, electron-rich ligands such as tBuXPhos or RuPhos often provide superior results by promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[4]

G Figure 2: General Workflow for Buchwald-Hartwig Amination cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Quench cluster_workup Workup & Purification p1 Charge Schlenk flask with Pd catalyst, ligand, and base. p2 Evacuate and backfill with inert gas (Ar/N2) 3 times. p1->p2 r1 Add this compound and the desired amine. p2->r1 r2 Add anhydrous solvent (e.g., Toluene, Dioxane) via syringe. r1->r2 rxn Heat mixture to specified temperature (e.g., 80-110 °C) and stir for 4-24h. r2->rxn quench Cool to RT. Quench with water or saturated NH4Cl. rxn->quench workup Extract with organic solvent. Wash, dry, and concentrate. quench->workup purify Purify by column chromatography. workup->purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Validated Experimental Protocols

The following protocols are provided as robust starting points for your experimental work. They have been designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Rationale: This protocol uses a common palladium catalyst and base, representing a standard, reliable procedure. Dioxane is chosen as the solvent for its ability to dissolve both organic and inorganic reagents at elevated temperatures.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.5 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Rationale: This protocol employs a catalyst system well-suited for coupling with secondary amines. Sodium tert-butoxide is a strong, non-nucleophilic base necessary to facilitate the deprotonation of the amine-palladium complex.[10] Toluene is an excellent solvent for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Add this compound and anhydrous toluene.

    • Add morpholine via syringe.

    • Seal the flask and heat the mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Safety and Handling

As with all halogenated heterocyclic compounds, appropriate safety precautions are mandatory.

  • Handling: this compound should be handled in a well-ventilated fume hood.[11][12][13] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[11][12][13]

  • Hazards: This compound is likely harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound stands as a validated and highly effective intermediate for the synthesis of complex substituted pyridines. Its key strategic advantage lies in the predictable, site-selective reactivity of the C4-bromo position, allowing for robust functionalization via Suzuki-Miyaura and Buchwald-Hartwig reactions while preserving the C2 and C3 chloro-substituents for subsequent chemical elaboration.

While alternatives such as trichloropyridines exist and may offer a cost advantage, the superior reactivity of this compound often translates to milder reaction conditions, higher yields, and greater overall process efficiency. This makes it an exceptional choice for research, process development, and manufacturing campaigns where reliability and performance are paramount.

References

A Senior Application Scientist's Guide to Computational Insights into Halogenated Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Halogenated Pyridines and the Rise of Computational Chemistry

Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials and ligands for catalysis. The position and nature of the halogen atom(s) on the pyridine ring profoundly influence its reactivity, providing a versatile handle for synthetic chemists to introduce further complexity and tailor molecular properties. However, the electron-deficient nature of the pyridine ring and the unique electronic effects of different halogens can lead to complex and sometimes counterintuitive reactivity patterns.[1]

Traditionally, understanding and predicting this reactivity has relied on empirical observations and the application of established mechanistic principles. While invaluable, these approaches can be time-consuming and may not fully capture the subtle interplay of electronic and steric factors that govern reaction outcomes. This is where computational chemistry has emerged as a transformative tool. By simulating chemical reactions at the molecular level, we can gain unprecedented insights into reaction mechanisms, predict reactivity trends, and rationally design more efficient and selective synthetic routes.

This guide, prepared from the perspective of a Senior Application Scientist, will provide an in-depth comparison of the reactivity of halogenated pyridines through the lens of modern computational chemistry. We will explore how different computational methods are employed to study these systems, compare the reactivity of fluoro-, chloro-, bromo-, and iodopyridines across a range of important chemical transformations, and provide a practical, step-by-step protocol for conducting a representative computational study. Our goal is to equip you with the knowledge to critically evaluate and leverage computational data in your own research, fostering a deeper understanding of the chemistry of these vital heterocyclic compounds.

I. A Comparative Overview of Computational Methods for Studying Halogenated Pyridine Reactivity

The accuracy and reliability of computational predictions are intrinsically linked to the chosen theoretical methods and basis sets. For halogenated pyridines, the presence of heteroatoms, lone pairs, and the varying electronic nature of the halogens necessitates a careful selection of computational tools.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the most widely used computational method for studying the reactivity of organic molecules due to its excellent balance of accuracy and computational cost.[2] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, to calculate the system's energy.

A plethora of DFT functionals, which are approximations to the exchange-correlation energy, are available. For reactions involving halogenated pyridines, the choice of functional is critical:

  • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP is a popular and versatile choice, often providing a good starting point for many systems. PBE0 is another widely used hybrid functional that can offer improved accuracy for some reaction types.

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly well-suited for systems where long-range interactions, such as those involving charge transfer or dispersion forces, are important. For halogenated systems, where halogen bonding and other non-covalent interactions can play a role, these functionals often provide more accurate results.[3] For instance, in a study on the nucleophilic aromatic substitution (SNAr) of substituted 2-fluoropyridines, the ωB97X-D functional was used to calculate LUMO and LUMO+1 energies to correlate with experimental activation energies.[3]

  • Minnesota Functionals (e.g., M06-2X): This family of functionals is parameterized to perform well for a broad range of chemical applications, including non-covalent interactions, thermochemistry, and kinetics. M06-2X, with its high amount of exact exchange, is often a good choice for studying reaction barriers.[4]

Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For halogenated compounds, it is crucial to use basis sets that can adequately describe the electron distribution around the halogen atoms, including their polarizability.

  • Pople-style Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and provide a good balance of accuracy and computational cost for many organic molecules. The addition of polarization functions (e.g., * or (d,p)) is essential for describing the non-spherical electron distribution in bonded atoms. Diffuse functions (e.g., +) are important for describing anions and systems with significant negative charge delocalization, which are common in reaction intermediates and transition states. A study on the SNAr reactions of substituted pyridines utilized the B3LYP method with a + augmented basis set to accurately model the reaction.[5]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style basis sets. The "aug-" prefix indicates the addition of diffuse functions.

  • Effective Core Potentials (ECPs) for Heavier Halogens (Br, I): For heavier elements like bromine and especially iodine, the large number of core electrons can make all-electron calculations computationally prohibitive. ECPs replace the core electrons with a potential, significantly reducing the computational cost while maintaining good accuracy for valence electron properties. Basis sets like LANL2DZ are commonly used ECPs.

Solvation Models: Bringing the Reaction into the Real World

Most chemical reactions are performed in a solvent, which can have a profound effect on reactivity. Computational models can account for solvent effects through either explicit or implicit methods:

  • Explicit Solvation: This involves including a number of solvent molecules in the calculation. While this can provide a detailed picture of solute-solvent interactions, it is computationally very expensive.

  • Implicit Solvation (Continuum Models): These models treat the solvent as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model are two of the most widely used implicit solvation models. They offer a computationally efficient way to capture the bulk effects of the solvent on the reaction energetics.

The choice of computational method and basis set should always be validated against experimental data or higher-level calculations whenever possible to ensure the reliability of the predictions.

II. Comparative Reactivity of Halogenated Pyridines: A Computational Perspective

In this section, we will compare the reactivity of fluoro-, chloro-, bromo-, and iodopyridines in several key chemical transformations. The trends in reactivity will be rationalized using computational data, primarily focusing on calculated activation energies (ΔE‡ or ΔG‡). A lower activation energy corresponds to a faster reaction rate.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction of halogenated pyridines, particularly those with electron-withdrawing groups. The generally accepted mechanism involves the nucleophilic attack on the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex), followed by the departure of the halide leaving group.[6]

Reactivity Trend: F > Cl > Br > I

Computationally, this trend is reflected in the calculated activation barriers for the rate-determining nucleophilic addition step. For example, studies on the reaction of 2-halopyridines with ethoxide have shown that 2-fluoropyridine reacts significantly faster than 2-chloropyridine.[3][7]

Halogen (X) at C2Relative Reactivity (vs. X=Cl)Calculated Relative ΔG‡ (kcal/mol)
F~320Lower
Cl1Reference
Br< 1Higher
I< 1Higher

Note: The exact values can vary depending on the specific substrate, nucleophile, and computational method.

Causality Behind the Trend: The high reactivity of fluoropyridines in SNAr is often termed the "fluorine effect." It can be attributed to two main factors:

  • High Electronegativity of Fluorine: The strong electron-withdrawing nature of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This lowers the energy of the transition state for the addition step.

  • Stabilization of the Meisenheimer Complex: While fluorine is a poor leaving group in SN1 and SN2 reactions, in SNAr, the departure of the halide is not the rate-determining step. The stability of the Meisenheimer intermediate is crucial. The electronegative fluorine atom effectively stabilizes the negative charge in the intermediate through its inductive effect.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The Suzuki-Miyaura coupling, which couples an organoboron reagent with a halide, is one of the most widely used. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.

Reactivity Trend: I > Br > Cl >> F

This trend is the reverse of that observed for SNAr and is directly related to the carbon-halogen bond dissociation energies (BDEs).

Halogen (X)C-X Bond Dissociation Energy (kcal/mol)Calculated Relative ΔE‡ for Oxidative Addition (kcal/mol)
F~125High
Cl~96Moderate
Br~81Low
I~65Lowest

Note: BDE values are approximate and can vary with the specific molecule.

Causality Behind the Trend: The oxidative addition step involves the cleavage of the C-X bond. A weaker C-X bond leads to a lower activation barrier for this step. As we go down the halogen group, the C-X bond becomes weaker, hence the reactivity in palladium-catalyzed cross-coupling reactions increases. Computational studies on the Suzuki-Miyaura coupling of dihalopyridines have confirmed that the reaction proceeds selectively at the position with the weaker C-X bond (e.g., C-I over C-Br, and C-Br over C-Cl).[8]

Lithiation and Grignard Reagent Formation

Organolithium and Grignard reagents are powerful nucleophiles and are often prepared from the corresponding halogenated precursors. The formation of these organometallic reagents can proceed through different mechanisms, including halogen-metal exchange or reductive lithiation.

Reactivity Trend (Halogen-Metal Exchange): I > Br > Cl > F

This trend is generally observed for the formation of both organolithium and Grignard reagents from aryl halides.

Causality Behind the Trend: The halogen-metal exchange reaction is thought to proceed through an "ate" complex. The ease of this exchange is related to the polarizability of the halogen and the strength of the C-X bond. The more polarizable iodine and the weaker C-I bond facilitate the exchange process. While detailed comparative computational studies on a full series of halopyridines are less common, experimental observations support this trend. For example, reductive lithiation of chloropyridines and bromopyridines with lithium naphthalenide shows similar reactivity, while iodopyridines can also be used.[5] Regioselective ortho-lithiation of chloro-, fluoro-, and bromopyridines has been achieved using lithium diisopropylamide (LDA).[9][10][11]

C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridines. Transition metal catalysts can selectively cleave C-H bonds, allowing for the introduction of new functional groups. The presence and position of a halogen can influence the regioselectivity and rate of C-H activation.

Influence of Halogens on C-H Activation: The electronic effects of halogens can modulate the acidity of adjacent C-H bonds, making them more or less susceptible to deprotonation or oxidative addition. Computational studies are crucial for elucidating the complex mechanisms of C-H activation and predicting the site of functionalization. For instance, in the C-H activation of fluorinated substrates, competition between C-H and C-F bond activation is a key consideration that can be addressed computationally.[12] The review by Maity et al. provides a comprehensive overview of different approaches for pyridine C-H functionalization.[1]

III. A Practical Guide: Step-by-Step Protocol for a Computational Study of a Halogenated Pyridine Reaction

To illustrate the practical application of computational chemistry in studying the reactivity of halogenated pyridines, we will outline a step-by-step protocol for investigating the SNAr reaction of 2-chloropyridine with a methoxide anion using the Gaussian software package.

Experimental Workflow

G cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization cluster_ts 3. Transition State Search cluster_analysis 4. Analysis A Build Reactants and Products (2-chloropyridine, CH3O-, product, Cl-) B Optimize Geometries of Reactants and Products A->B C Frequency Calculation to Confirm Minima B->C D Build Initial Guess for Transition State (TS) C->D E TS Optimization (e.g., Opt=TS) D->E F Frequency Calculation to Confirm TS (1 imaginary frequency) E->F G Calculate Reaction and Activation Energies F->G H Intrinsic Reaction Coordinate (IRC) Calculation (optional) F->H I Visualize Results and Construct Reaction Profile G->I H->I

Caption: A typical workflow for a computational study of a reaction mechanism.

Detailed Protocol

Software: Gaussian 16, GaussView 6

Methodology:

  • Theory Level: DFT with the B3LYP functional.

  • Basis Set: 6-31+G(d,p) (to account for the anionic nature of the nucleophile and transition state).

  • Solvation: Implicit solvation using the PCM model with ethanol as the solvent.

Step 1: Build and Optimize Reactants and Products

  • In GaussView, build the structures for:

    • 2-chloropyridine

    • Methoxide anion (CH₃O⁻)

    • 2-methoxypyridine (product)

    • Chloride anion (Cl⁻)

  • For each molecule, set up a geometry optimization and frequency calculation:

    • Job Type: Opt+Freq

    • Method: Ground State, DFT, Default Spin, B3LYP. Basis Set: 6-31+G(d,p).

    • Solvation: Default, PCM, Solvent: Ethanol.

    • For anions (methoxide, chloride), set Charge to -1.

  • Submit and run the calculations.

  • Verify the optimizations: Open the output files (.log or .out). Check that the optimization has completed successfully ("Normal termination") and that there are no imaginary frequencies, confirming that the structures are true minima on the potential energy surface.

  • Record the final electronic energies (including thermal corrections to Gibbs Free Energy).

Step 2: Locate the Transition State (TS)

  • Build an initial guess for the TS: This is the most challenging part. For an SNAr reaction, the TS will resemble the Meisenheimer complex, with the nucleophile partially bonded to the pyridine ring and the C-Cl bond partially broken. You can build this by starting with the optimized 2-chloropyridine and adding the methoxide nucleophile, positioning it close to the C2 carbon.

  • Set up a TS optimization calculation:

    • Job Type: Optimization, Opt=TS(CalcFC,NoEigentest). The TS keyword initiates a search for a saddle point. CalcFC calculates the initial force constants, which is often helpful. NoEigentest can prevent the optimization from stopping prematurely.

    • Use the same method, basis set, and solvation model as in Step 1.

  • Submit and run the calculation. This may require several attempts with different initial guesses.

  • Once the TS optimization completes, perform a frequency calculation on the optimized TS structure.

  • Verify the TS: A true transition state will have exactly one imaginary frequency. The animation of this frequency in GaussView should correspond to the motion along the reaction coordinate (i.e., the formation of the C-O bond and the breaking of the C-Cl bond).

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended)

An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

  • Set up an IRC calculation:

    • Job Type: IRC.

    • Use the optimized TS geometry as the starting point.

    • Specify Forward and Reverse directions in separate calculations.

  • Run the calculations. The final geometries of the forward and reverse IRC calculations should correspond to the reactant and product complexes.

Step 4: Calculate Energies and Construct a Reaction Profile

  • Extract the Gibbs free energies for the reactants, transition state, and products from the frequency calculation output files.

  • Calculate the activation energy (ΔG‡): ΔG‡ = G(TS) - [G(2-chloropyridine) + G(methoxide)]

  • Calculate the reaction energy (ΔGrxn): ΔGrxn = [G(2-methoxypyridine) + G(chloride)] - [G(2-chloropyridine) + G(methoxide)]

  • Plot the energies to create a reaction energy profile diagram.

G cluster_axis Reactants Reactants (2-chloropyridine + CH3O-) R_level Reactants->R_level TS Transition State [Meisenheimer-like] Products Products (2-methoxypyridine + Cl-) P_level Products->P_level TS_level R_level->TS_level ΔG‡ TS_level->P_level start_axis end_axis start_axis->end_axis Reaction Coordinate

Caption: A simplified reaction energy profile for an SNAr reaction.

By following this protocol, you can obtain valuable quantitative data on the reactivity of halogenated pyridines, enabling you to make more informed decisions in your synthetic planning.

IV. Conclusion: Integrating Computational Chemistry into Modern Drug Discovery

Computational studies on the reactivity of halogenated pyridines provide a powerful complement to experimental work. They allow for the rapid screening of substrates, the elucidation of complex reaction mechanisms, and the rationalization of observed reactivity trends. As we have seen, the choice of computational method and basis set is crucial for obtaining reliable results, and a thorough understanding of the underlying principles is essential for interpreting the data correctly.

From the disparate reactivity of halogens in SNAr and palladium-catalyzed cross-coupling reactions to the subtle influences on C-H activation, computational chemistry provides a framework for understanding these phenomena at a fundamental level. By integrating these computational tools into the research and development workflow, scientists and drug development professionals can accelerate the discovery of new medicines and materials, ultimately leading to more efficient and innovative science.

V. References

  • Schlosser, M., et al. (2009). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2009(28), 4847-4851. --INVALID-LINK--

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6296-6309. --INVALID-LINK--

  • Lu, Y., Zheng, Z., Chen, Y., & Wai, J. S. (n.d.). Correlating Activation Energy with Relevant Orbital Energy. WuXi Biology. --INVALID-LINK--

  • Kwan, E. E., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 140(44), 14947-14957. --INVALID-LINK--

  • Ayachi, S., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(3), 205-214. --INVALID-LINK--

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(1), 1467-1470. --INVALID-LINK--

  • Truhlar, D. G., & Zhao, Y. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. --INVALID-LINK--

  • Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian [Video]. YouTube. --INVALID-LINK--

  • Jhaa, G. (2023, January 27). Transition State Calculation TS Berny, QST2, QST3 in Gaussian [Video]. YouTube. --INVALID-LINK--

  • Ketkaew, R. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction. Google Sites. --INVALID-LINK--

  • Macgregor, S. A., & McMullin, C. L. (2017). Computational Studies on Heteroatom-Assisted C–H Activation and Functionalisation at Group 8 and 9 Metal Centres. In C-H Bond Activation and Catalytic Functionalization I (pp. 1-46). Springer. --INVALID-LINK--

  • Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(32), 11506-11516. --INVALID-LINK--

  • Szostak, M., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Nature Communications, 8(1), 1-9. --INVALID-LINK--

  • Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... Organic & Biomolecular Chemistry, 20(24), 4964-4970. --INVALID-LINK--

  • Schlosser, M., et al. (2009). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2009(28), 4847-4851. --INVALID-LINK--

  • Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(32), 11506-11516. --INVALID-LINK--

  • Eisenstein, O., & Perutz, R. N. (2017). Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8710-8753. --INVALID-LINK--

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  • Smith, A. M., & Whyman, R. (2014). Review of methods for the catalytic synthesis of substituted pyridines. Chemical Reviews, 114(1), 1-61. --INVALID-LINK--

  • Bak, A., et al. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Molecules, 18(11), 13614-13626. --INVALID-LINK--

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • Fantoni, T., et al. (2025). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New Journal of Chemistry. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. --INVALID-LINK--

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  • Overman, L. E., & Heffernan, G. D. (1982). Grignard compounds derived from pyridine. I. The Journal of Organic Chemistry, 47(23), 4642-4645. --INVALID-LINK--

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 35(1), 151-168. --INVALID-LINK--

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--

  • Comins, D. L., & Joseph, S. P. (1996). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. The Journal of Organic Chemistry, 61(19), 6564-6570. --INVALID-LINK--

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7568-7587. --INVALID-LINK--

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References

spectroscopic analysis of 4-Bromo-2,3-dichloropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2,3-dichloropyridine Derivatives

Authored by: The Gemini Senior Application Scientist Group
Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive, comparative spectroscopic analysis of this compound, a pivotal halogenated pyridine derivative. Designed for researchers, scientists, and professionals in drug development, this document details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for its unambiguous structural elucidation. By comparing its spectral data with the well-characterized precursor, 2,3-Dichloropyridine, this guide illuminates the distinct influence of the C4-bromo substituent. We delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data in comparative tables and workflows, establishing a framework for the reliable characterization of this compound class.

Introduction: The Significance of Polychlorinated Pyridine Scaffolds

Halogenated pyridines are fundamental building blocks in medicinal chemistry and materials science. The specific substitution pattern of this compound offers multiple reactive sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.

Accurate and efficient characterization of such intermediates is paramount to ensure the integrity of the synthetic pathway and the purity of the final product. Spectroscopic analysis provides the necessary tools for this validation. This guide serves as a practical, field-proven reference, moving beyond a simple data repository to explain the rationale behind the spectral features observed. Our core comparison between 2,3-Dichloropyridine and its C4-brominated derivative provides a clear, instructive example of substituent effects on spectroscopic signatures.

Foundational Principles: Substituent Effects in Pyridine Spectroscopy

The spectroscopic properties of a pyridine ring are profoundly influenced by the electronic nature of its substituents.[1] The nitrogen atom inherently withdraws electron density, creating a deshielded environment for the ring protons. The addition of highly electronegative chlorine and bromine atoms further amplifies this effect.

  • Inductive Effects: Chlorine and bromine atoms are strongly electron-withdrawing, pulling electron density away from the carbon atoms to which they are attached. This results in a significant downfield shift (deshielding) of nearby proton and carbon signals in NMR spectra.

  • Positional Isomerism: The relative positions of the halogens are critical. In this compound, the protons at the C5 and C6 positions experience distinct electronic environments, leading to predictable chemical shifts and coupling patterns that are key to its identification. The bromine at C4, in particular, will most strongly influence the adjacent C5 proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For substituted pyridines, ¹H and ¹³C NMR provide precise information about the electronic environment and connectivity of every atom.

Expertise in Practice: Causality of Experimental Choices

The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is often used for its excellent solubilizing power for many organic compounds.[1] However, for compounds with the potential for hydrogen bonding or lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of proton signals and their coupling constants, which is essential for differentiating the closely spaced signals in a polysubstituted aromatic system.[1]

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[1]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical linewidths on a preliminary ¹H spectrum.[1]

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1.5-2.0 seconds.[1]

    • Number of Scans: 16-64, depending on concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm to cover the aromatic region.[1]

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow: NMR Spectroscopic Analysis

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl₃ acq1 Lock & Shim prep1->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent proc2->proc3 proc4 Assign Signals & Correlate proc3->proc4 result result proc4->result Structural Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Comparative Data: ¹H and ¹³C NMR

The introduction of a bromine atom at the C4 position significantly alters the NMR spectrum compared to 2,3-Dichloropyridine. The table below contrasts the experimental data for 2,3-Dichloropyridine with predicted values for this compound, illustrating the deshielding effect of the C4-bromo substituent.

Table 1: Comparative ¹H & ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound Assignment ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm Rationale for Shift
2,3-Dichloropyridine [2] H-4 7.78 (dd) 139.4 Adjacent to Cl at C3 and para to N.
H-5 7.23 (dd) 123.0 Ortho to N, least deshielded proton.
H-6 8.31 (dd) 150.1 Adjacent to N (strongest deshielding).
C-2 - 147.9 Attached to Cl, adjacent to N.
C-3 - 130.5 Attached to Cl.
This compound H-5 ~7.5 (d) ~125 Now adjacent to Br at C4, causing a downfield shift.
(Predicted) H-6 ~8.4 (d) ~152 Adjacent to N, small downfield shift due to overall electron withdrawal.
C-2 - ~148 Attached to Cl, adjacent to N.
C-3 - ~132 Attached to Cl, adjacent to C4-Br.

| | C-4 | - | ~110 | Attached to Br (ipso-carbon, significant shielding effect). |

Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes

IR spectroscopy is a rapid and effective technique for identifying the functional groups and fingerprint region of a molecule. For halogenated pyridines, the spectrum is characterized by aromatic ring stretches and carbon-halogen vibrational modes.

Expertise in Practice: Causality of Experimental Choices

The KBr pellet method is a standard and reliable technique for acquiring IR spectra of solid samples.[2][3] It is crucial that the KBr be thoroughly dried to prevent broad O-H absorption bands from obscuring important regions of the spectrum. The sample must be ground to a very fine powder with the KBr to minimize light scattering and produce sharp, well-defined peaks.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Finely grind 1-2 mg of the pyridine derivative with 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) using an agate mortar and pestle.[2]

  • Pellet Formation: Transfer the homogeneous powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent disc.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Workflow: IR Spectroscopic Analysis

G IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind 1-2 mg sample with 100-200 mg KBr prep2 Press into transparent pellet prep1->prep2 acq1 Acquire Background Spectrum prep2->acq1 acq2 Acquire Sample Spectrum (4000-400 cm⁻¹) acq1->acq2 proc1 Identify key absorption bands acq2->proc1 proc2 Correlate bands to functional groups proc1->proc2 result result proc2->result Functional Group Confirmation

Caption: Workflow for IR sample preparation, data acquisition, and analysis.

Comparative Data: Key IR Absorption Bands

The addition of the C-Br bond introduces a characteristic absorption band in the low-frequency region of the spectrum.

Table 2: Comparative IR Spectroscopic Data (cm⁻¹)

Vibrational Mode 2,3-Dichloropyridine This compound (Expected) Significance
Aromatic C-H Stretch 3100-3000 3100-3000 Confirms the presence of the aromatic ring.
C=N & C=C Ring Stretching 1580-1400 1570-1390 Characteristic "fingerprint" vibrations for the pyridine ring.
C-Cl Stretch 800-600 800-600 Indicates the presence of carbon-chlorine bonds.

| C-Br Stretch | N/A | 650-550 | Confirmatory band for the C-Br bond. |

Mass Spectrometry (MS): Confirming Molecular Weight and Halogenation

Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition, particularly through the analysis of isotopic patterns.

Expertise in Practice: Causality of Experimental Choices

Electron Ionization (EI) is a robust and common ionization technique that provides a clear molecular ion peak and a reproducible fragmentation pattern.[2] For halogenated compounds, this technique is particularly informative. Chlorine has two stable isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), and bromine also has two (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This results in a highly characteristic isotopic cluster for the molecular ion, which serves as a definitive confirmation of the number of each halogen atom present in the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (standardized at 70 eV). This process ejects an electron, forming a radical cation (the molecular ion, M⁺•).[2]

  • Mass Analysis: Accelerate the resulting ions through an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions against their m/z value.

Workflow: Mass Spectrometry Analysis

G Mass Spectrometry Analysis Workflow cluster_prep Sample Introduction cluster_ion Ionization & Analysis cluster_proc Data Interpretation prep1 Introduce sample (Direct Probe or GC) ion1 Electron Ionization (70 eV) prep1->ion1 ion2 Separate ions by m/z ion1->ion2 ion3 Detect ions ion2->ion3 proc1 Identify Molecular Ion (M⁺•) ion3->proc1 proc2 Analyze Isotopic Cluster proc1->proc2 proc3 Identify Key Fragments proc2->proc3 result result proc3->result Confirm MW & Composition

Caption: Workflow for EI-MS sample analysis and data interpretation.

Comparative Data: Molecular Ion and Isotopic Pattern

The mass spectrum of this compound is distinguished by its unique molecular weight and a complex isotopic pattern arising from the presence of one bromine and two chlorine atoms.

Table 3: Comparative Mass Spectrometry Data

Parameter 2,3-Dichloropyridine This compound [4] Significance
Molecular Formula C₅H₃Cl₂N C₅H₂BrCl₂N Different elemental composition.
Monoisotopic Mass 146.97 g/mol 224.87 g/mol Confirms the addition of one Br and loss of one H.
Molecular Ion Cluster (M⁺•) m/z 147, 149, 151 (9:6:1 ratio) m/z 225, 227, 229, 231 The pattern confirms the presence of two Cl atoms.

| (Expected Pattern) | | (Complex pattern) | The highly characteristic cluster for one Br and two Cl atoms provides definitive proof of structure. |

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide demonstrates that a comparative approach, using a simpler analogue like 2,3-Dichloropyridine, provides a powerful framework for understanding the spectroscopic impact of specific substituents. The downfield shift of the H-5 proton in ¹H NMR, the appearance of a C-Br stretching band in the IR spectrum, and the unique isotopic cluster of the molecular ion in the mass spectrum are the three key pillars for the unambiguous identification of this compound. These self-validating protocols and the causal explanations behind them provide researchers with the necessary tools for confident structural elucidation in their synthetic endeavors.

References

A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a versatile building block for designing molecules with diverse therapeutic applications.[3] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

This guide focuses on the synthetic potential and subsequent biological evaluation of compounds derived from a specific, highly functionalized starting material: 4-Bromo-2,3-dichloropyridine . The strategic placement of three distinct halogen atoms on the pyridine ring offers a rich platform for selective chemical modifications, enabling the generation of a diverse library of novel compounds. We will explore plausible synthetic transformations of this scaffold and delve into the methodologies for evaluating the biological activities of the resulting molecules, comparing their potential efficacy against established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage substituted pyridines in their discovery programs.

Synthetic Strategies: From this compound to Bioactive Candidates

The reactivity of the halogen substituents on the this compound ring is dictated by their position. The bromine at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atoms at the 2- and 3-positions are more prone to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and controlled diversification of the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The C-Br bond at the 4-position is the most reactive site for cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, which are common moieties in bioactive molecules.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, a diverse range of 4-aryl-2,3-dichloropyridines can be synthesized. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity of the product.

  • Sonogashira Coupling: This reaction enables the introduction of an alkyne group at the 4-position by coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting 4-alkynyl-2,3-dichloropyridines can serve as key intermediates for further transformations or as final compounds with potential biological activity.

Nucleophilic Aromatic Substitution (SNAr) at the 2- and 3-Positions

The electron-withdrawing effect of the pyridine nitrogen atom and the other halogen substituents activates the chlorine atoms at the 2- and 3-positions towards nucleophilic attack. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted pyridines with diverse functional groups. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Biological Evaluation: A Comparative Analysis

The synthesized derivatives of this compound can be screened for a variety of biological activities. Here, we focus on two of the most prominent areas for pyridine-based compounds: anticancer and antimicrobial activities.

Anticancer Activity

Numerous pyridine derivatives have been investigated as potential anticancer agents, with several compounds exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[6]

Comparative Performance of Substituted Pyridine Derivatives

The following table summarizes the anticancer activity of various substituted pyridine derivatives, providing a benchmark for evaluating new compounds synthesized from this compound. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), with lower values indicating higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea Derivatives MCF-7 (Breast)0.11 - 4.53Doxorubicin1.93
Imidazo[1,2-a]pyridines A549 (Lung)1.5 - 10.2Doxorubicin0.8
Pyrazolo[3,4-b]pyridines HCT-116 (Colon)1.98 - 8.5Doxorubicin2.11
2,6-Diphenylpyridines HeLa (Cervical)5.8 - 15.2Cisplatin7.5

Data synthesized from multiple sources for comparative purposes.[2][7][8][9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: The nature and position of substituents on the pyridine ring and its appended moieties significantly influence anticancer activity. For instance, in pyridine-urea derivatives, electron-withdrawing groups on the phenylurea moiety can enhance potency.[7]

  • Kinase Inhibition: Many pyridine-based anticancer agents function as kinase inhibitors. The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of various kinases, such as VEGFR-2 and HER-2, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have shown significant promise in this area, with many exhibiting potent activity against a broad spectrum of bacteria and fungi.[11]

Comparative Performance of Substituted Pyridine Derivatives

The following table provides a comparison of the antimicrobial activity of different classes of pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thienopyridines Staphylococcus aureus2 - 16Ciprofloxacin1
Pyridine Carbonitriles Escherichia coli8 - 64Gentamicin4
Schiff Bases of 2-amino-4-chloropyridine Candida albicans4 - 32Fluconazole8

Data synthesized from multiple sources for comparative purposes.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The lipophilicity of the pyridine derivatives often plays a crucial role in their antimicrobial activity, as it influences their ability to penetrate the microbial cell membrane.

  • Functional Groups: The presence of specific functional groups, such as halogens or amino groups, can significantly impact the antimicrobial potency and spectrum of activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the synthetic and evaluation workflows.

Synthetic_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalyst, Base snar S_NAr Reaction (Amines, Alcohols, Thiols) start->snar Nucleophile product1 4-Aryl-2,3-dichloropyridines suzuki->product1 product2 4-Alkynyl-2,3-dichloropyridines sonogashira->product2 product3 2,3,4-Trisubstituted Pyridines snar->product3

Caption: Synthetic pathways from this compound.

Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead Lead Optimization start Synthesized Pyridine Derivatives anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) start->antimicrobial mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) anticancer->mechanism Active Compounds mic MIC Determination (Broth Microdilution) antimicrobial->mic Active Compounds sar Structure-Activity Relationship (SAR) Analysis mechanism->sar mic->sar admet ADMET Profiling sar->admet

Caption: Workflow for biological evaluation of synthesized compounds.

Kinase_Inhibition_Pathway cluster_pathway Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf pi3k_akt PI3K/Akt/mTOR Pathway receptor->pi3k_akt ligand Growth Factor ligand->receptor proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor Pyridine Derivative (Kinase Inhibitor) inhibitor->receptor Inhibits ATP Binding

Caption: Simplified signaling pathway for kinase inhibition.

Conclusion and Future Directions

The strategic functionalization of this compound presents a promising avenue for the discovery of novel, biologically active compounds. The differential reactivity of its halogen substituents allows for the creation of diverse molecular architectures with potential applications in oncology and infectious diseases. This guide has provided a framework for the synthesis and comparative biological evaluation of these compounds, grounded in established methodologies and data from related pyridine derivatives.

While this guide offers a comprehensive overview, it is important to note that the direct biological evaluation of compounds synthesized specifically from this compound is an area ripe for further investigation. Future research should focus on synthesizing a focused library of compounds from this versatile starting material and performing extensive biological screening to elucidate their therapeutic potential and establish clear structure-activity relationships. Such efforts will undoubtedly contribute to the ever-expanding and vital field of pyridine-based drug discovery.

References

A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of complex heterocyclic scaffolds is paramount. 4-Bromo-2,3-dichloropyridine represents a valuable but challenging building block, offering multiple points for diversification. Its electron-deficient nature and the presence of three distinct carbon-halogen bonds necessitate a deep understanding of reaction dynamics to achieve desired selectivity and efficiency. This guide provides a comparative kinetic analysis of palladium-catalyzed cross-coupling reactions at the C4-bromo position, offering insights into reaction mechanisms and a framework for rational experimental design.

The Kinetic Landscape of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are governed by a well-established catalytic cycle, typically involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).

For many cross-coupling reactions involving aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) center is the RDS.[3] The activation energy for this step is heavily influenced by the carbon-halogen bond dissociation energy. Consequently, the reactivity of halopyridines generally follows the trend: I > Br > Cl > F.[4][5] In the case of this compound, this intrinsic reactivity difference forms the basis for selective functionalization. The C4-Br bond is significantly weaker than the C2-Cl and C3-Cl bonds, making it the primary site for oxidative addition under carefully controlled conditions.

The electron-deficient character of the pyridine ring, amplified by the two chlorine substituents, further influences the kinetics. This electron withdrawal increases the electrophilicity of the carbon centers, which can facilitate the oxidative addition step.[6][7]

Comparative Kinetic Analysis of Key Cross-Coupling Reactions

We will now compare the kinetic profiles of four major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with this compound. The focus remains on the selective coupling at the C4-bromo position.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the pyridine scaffold and an organoboron reagent. It is one of the most widely used coupling reactions due to the stability and low toxicity of the boron reagents.[8]

  • Typical Catalytic System: Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with phosphine ligands like PPh₃, PCy₃, or more advanced biaryl phosphines. A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.[9][10]

  • Expected Kinetic Profile: The reaction is often first-order in the aryl halide and the palladium catalyst.[11] The base plays a crucial role in activating the boronic acid for transmetalation, and its concentration can significantly impact the reaction rate. Due to the higher reactivity of the C-Br bond, selective coupling at C4 can be achieved with high fidelity over the C-Cl bonds, especially at moderate temperatures.[10]

Buchwald-Hartwig Amination

This powerful method forges C-N bonds, coupling the pyridine with a primary or secondary amine.[12] This reaction is fundamental in pharmaceutical chemistry for synthesizing aniline derivatives.[13]

  • Typical Catalytic System: A Pd(0) source combined with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is often necessary to facilitate the reductive elimination step, which can be challenging for C-N bond formation.[14][15] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

  • Expected Kinetic Profile: Kinetic studies have shown that the mechanism can be complex, with the rate-determining step varying based on the specific ligand, base, and substrates used.[16] However, the initial oxidative addition at the C-Br bond is expected to be significantly faster than at the C-Cl bonds. The choice of ligand is critical not only for catalytic activity but also to prevent catalyst deactivation and promote the desired mono-arylation.[13]

Sonogashira Coupling

The Sonogashira reaction creates a C-C bond between the pyridine and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[17][18]

  • Typical Catalytic System: A dual-catalyst system is traditionally used, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.[17]

  • Expected Kinetic Profile: The reactivity order for the halide is I > Br > Cl, allowing for selective coupling at the C4-bromo position.[17] The mechanism involves two interconnected catalytic cycles (one for palladium and one for copper). The oxidative addition to the Pd(0) species is generally the entry point and is expected to occur selectively at the most labile C-X bond.[19]

Heck Reaction

The Heck reaction couples the pyridine with an alkene to form a substituted alkene, offering a powerful method for vinylation.[20][21]

  • Typical Catalytic System: Pd(OAc)₂ or PdCl₂ with phosphine ligands are common. A base, typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃, is required to regenerate the Pd(0) catalyst at the end of the cycle.[22][23]

  • Expected Kinetic Profile: The catalytic cycle begins with oxidative addition, making the C-Br bond the preferred reaction site.[21] The reaction rate can be influenced by various parameters including temperature, solvent, and the electronic nature of the alkene coupling partner.[22]

Summary of Comparative Kinetics
ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseKey Kinetic Considerations
Suzuki-Miyaura R-B(OH)₂Pd(OAc)₂ / PPh₃K₂CO₃, K₃PO₄Rate is highly dependent on base-mediated boronate formation. High C4-Br selectivity.
Buchwald-Hartwig R₂NHPd₂(dba)₃ / BiarylphosphineNaOt-Bu, LHMDSMechanism is sensitive to ligand and base. Bulky ligands are crucial for C-N reductive elimination.
Sonogashira R-C≡CHPd(PPh₃)₄ / CuIEt₃N, i-Pr₂NHDual catalytic cycle. Oxidative addition at C4-Br initiates the reaction.
Heck AlkenePd(OAc)₂ / PPh₃Et₃N, K₂CO₃Oxidative addition is the first and selective step. Alkene insertion follows.

Designing a Kinetic Study: A Practical Workflow

Accurate kinetic analysis requires careful experimental design and precise monitoring. Reaction Progress Kinetic Analysis (RPKA), which utilizes in-situ monitoring to generate continuous data from a single experiment, is a highly effective method.[24]

General Experimental Protocol for Kinetic Analysis (Suzuki-Miyaura Example)
  • Reagent Preparation : Prepare stock solutions of this compound, the arylboronic acid, an internal standard (e.g., dodecane), and the palladium catalyst/ligand system in a dry, deoxygenated solvent (e.g., dioxane).

  • Reaction Setup : To a jacketed reactor maintained at a constant temperature (e.g., 80 °C) and under an inert atmosphere (N₂ or Ar), add the solvent, the arylboronic acid solution, the base (e.g., K₃PO₄), and the internal standard solution.

  • Initiation : Initiate the reaction by injecting the this compound and catalyst stock solutions. This is considered t=0.

  • Sampling : At timed intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe. Immediately quench the aliquot in a vial containing a suitable solvent (e.g., cold diethyl ether) and a quenching agent (e.g., water) to stop the reaction.

  • Analysis : Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting material, product, and any intermediates relative to the internal standard.

  • Data Processing : Plot the concentration of the reactant and product versus time. Determine the initial reaction rate from the initial slope of the product formation curve. Varying the initial concentrations of each component allows for the determination of the reaction order with respect to each.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_reagents Prepare Stock Solutions (Substrate, Boronic Acid, Catalyst, Standard) add_reagents Add Base, Partner, & Standard to Reactor prep_reagents->add_reagents prep_reactor Setup Inert Reactor at Constant Temp. prep_reactor->add_reagents initiate Initiate Reaction (t=0) by adding Substrate & Catalyst add_reagents->initiate sampling Withdraw & Quench Aliquots at Timed Intervals initiate->sampling Reaction Progress gc_hplc Analyze Samples by GC/HPLC sampling->gc_hplc plot Plot [Conc] vs. Time gc_hplc->plot determine_rate Determine Rate Law & Constants plot->determine_rate

Experimental workflow for the kinetic analysis of a cross-coupling reaction.

Mechanistic Deep Dive: The Critical Oxidative Addition Step

The selectivity and overall rate of these transformations hinge on the oxidative addition of the C-Br bond to the Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) intermediate.

The oxidative addition of an aryl bromide to a Pd(0) center.

The choice of ligand (L) is critical. Electron-rich and bulky phosphine ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[25] Furthermore, the ligand's steric bulk can facilitate the subsequent reductive elimination step, preventing catalyst inhibition and promoting turnover.[26] For a substrate like this compound, where subsequent couplings at the C-Cl positions might be desired, a ligand capable of activating the stronger C-Cl bond would be chosen for the second step, highlighting the power of ligand-controlled selectivity.

Conclusion

Kinetic studies provide an indispensable tool for understanding and optimizing the cross-coupling reactions of this compound. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br >> C-Cl) provides a solid foundation for achieving high site selectivity at the C4 position across a range of powerful transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By carefully selecting the catalyst, ligands, base, and reaction temperature, researchers can control the reaction pathway, maximize yields, and efficiently synthesize complex, highly functionalized pyridine derivatives for applications in drug discovery and materials science.

References

The Synthetic Chemist's Guide to Polyhalogenated Pyridines: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatile Scaffold of Modern Synthesis

Polyhalogenated pyridines are a class of heterocyclic compounds that have emerged as indispensable building blocks in modern organic synthesis.[1] Their unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring nitrogen and the attached halogen atoms, render them highly susceptible to a variety of chemical transformations. This reactivity profile makes them valuable precursors for the synthesis of a wide array of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, where the pyridine motif is a common feature in bioactive compounds.[2][3][4][5] This guide provides a comparative overview of the key applications of polyhalogenated pyridines, offering insights into reaction mechanisms, comparative reactivity, and practical experimental protocols for researchers, scientists, and drug development professionals.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the polyhalogenated pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6][7][8] This class of reactions provides a powerful, often transition-metal-free, method for introducing a wide range of functional groups onto the pyridine core.[7]

Mechanism and Regioselectivity

The SNAr reaction in polyhalogenated pyridines typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, some studies suggest that a concerted (cSNAr) mechanism may also be operative.[8][9] The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions and is governed by the electronic properties of the pyridine ring. The positions ortho and para to the ring nitrogen are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[10]

For instance, in pentafluoropyridine, the attack predominantly occurs at the C4 (para) position due to the strong electron-withdrawing effect of the nitrogen atom and the fluorine substituents.[8][11] This high regioselectivity is a significant advantage in synthetic planning.

Comparative Reactivity of Halogens

In SNAr reactions, the nature of the halogen leaving group plays a significant role in the reaction rate. For activated aryl systems, the typical leaving group order is F > Cl > Br > I.[12][13] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

However, the reactivity can be influenced by the presence of other electron-withdrawing groups on the pyridine ring. For example, pyridines with additional nitro or trifluoromethyl groups show enhanced reactivity in SNAr reactions, sometimes comparable to more activated systems like pyrimidines.[14]

Table 1: Comparison of Nucleophilic Aromatic Substitution on Halopyridines

SubstrateNucleophileConditionsProductYield (%)Reference
PentafluoropyridinePhenothiazineK₃PO₄, MeCN4-(Phenothiazin-10-yl)tetrafluoropyridine92[7]
3-Chloro-2,4,5,6-tetrafluoropyridineBenzaldehyde (via NHC catalysis)NHC precatalyst, base, solvent4-Benzoyl-3-chloro-2,5,6-trifluoropyridine47[6]
2-FluoropyridineVarious aminesKF, Water2-AminopyridinesModerate[14]
2-ChloropyridineVarious aminesKF, Water2-AminopyridinesLow[14]
Experimental Protocol: SNAr of Pentafluoropyridine with Phenothiazine

This protocol is adapted from a published procedure for the synthesis of fluorinated pyridylphenothiazine.[7]

Materials:

  • Pentafluoropyridine

  • Phenothiazine

  • Potassium phosphate (K₃PO₄)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add phenothiazine (1.0 mmol), pentafluoropyridine (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-(phenothiazin-10-yl)tetrafluoropyridine.

Diagram 1: Regioselectivity in SNAr of Pentafluoropyridine

SNAr_Regioselectivity PFP Pentafluoropyridine C4_Attack Attack at C4 (para) PFP->C4_Attack Major Pathway C2_Attack Attack at C2/C6 (ortho) PFP->C2_Attack Minor Pathway Nucleophile Nucleophile (Nu⁻) Nucleophile->C4_Attack Nucleophile->C2_Attack Meisenheimer Meisenheimer Complex (Charge on N) C4_Attack->Meisenheimer Minor_Product 2/6-Substituted Product (Minor) C2_Attack->Minor_Product - F⁻ Product 4-Substituted Product (Major) Meisenheimer->Product - F⁻

Caption: Preferential nucleophilic attack at the C4 position of pentafluoropyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and polyhalogenated pyridines are excellent substrates for these transformations.[15] Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyridines.[15][16][17][18]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[19][20] In the case of polyhalogenated pyridines, the reactivity of the different halogens can be exploited for selective functionalization. The general reactivity order for the halide is I > Br > OTf > Cl.[17] This differential reactivity allows for sequential couplings on a polyhalogenated pyridine scaffold. For example, in 3,5-dibromo-2,6-dichloropyridine, Suzuki coupling can be directed to the more reactive C-Br bonds first, followed by functionalization of the C-Cl bonds under different conditions.[18]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] Similar to the Suzuki coupling, the reactivity of the halogens dictates the selectivity. For instance, in 3,5-dibromo-2,6-dichloropyridine, Sonogashira coupling can be selectively performed at the C-Br positions.[23] This allows for the synthesis of alkynylpyridines, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[16][24] This reaction is particularly useful for synthesizing aminopyridines, which are prevalent in many pharmaceutical compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance, especially when dealing with less reactive chloro- and bromopyridines.[25][26][27]

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Halopyridines

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-arylpyridines | High |[18] | | Suzuki-Miyaura | 2-Pyridylboronate | Aryl bromides | Pd₂(dba)₃ / Custom Ligand | 2-Arylpyridines | Good to Excellent |[28] | | Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Mono- and di-alkynylated pyridines | Good |[23] | | Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | 2-Aminopyridines | 55-98 |[26] | | Buchwald-Hartwig | 5-Bromopyrimidine | Various amines | Pd₂(dba)₃ / Biaryl phosphine ligand | 5-Aminopyrimidines | Good to Excellent |[27] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine

This protocol is a general representation based on efficient, ligand-free Suzuki coupling procedures.[18]

Materials:

  • 2,3,5-Trichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask or pressure vessel, combine 2,3,5-trichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: General Workflow for Sequential Cross-Coupling

Sequential_Coupling Start Polyhalogenated Pyridine (e.g., DiBromo-DiChloro) Step1 Reaction 1: Suzuki Coupling (Conditions for C-Br) Start->Step1 Partner 1 (Boronic Acid) Intermediate Mono/Di-Aryl Intermediate Step1->Intermediate Step2 Reaction 2: Sonogashira Coupling (Conditions for C-Cl) Intermediate->Step2 Partner 2 (Alkyne) Product Multi-Functionalized Pyridine Step2->Product

Caption: A strategic approach to synthesizing complex pyridines.

Emerging Applications and Future Outlook

The utility of polyhalogenated pyridines continues to expand. Recent research focuses on developing more selective and sustainable synthetic methods. This includes the use of novel catalyst systems for cross-coupling reactions that operate under milder conditions or in greener solvents.[14] Furthermore, strategies for the site-selective functionalization of C-H bonds on pyridine rings are gaining prominence, offering alternative pathways to complex pyridine derivatives.[29][30][31] The development of photocatalytic methods also presents exciting opportunities for novel transformations of polyhalogenated pyridines.

The inherent versatility and tunable reactivity of polyhalogenated pyridines ensure their continued importance as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[32] As our understanding of their chemistry deepens, we can expect the development of even more sophisticated and efficient methods for their application in organic synthesis.

References

Safety Operating Guide

A Comprehensive Technical Guide to the Safe Disposal of 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and caution. The same level of rigor must be applied to the entire lifecycle of a chemical, including its final disposition. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2,3-dichloropyridine, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern these essential safety protocols.

The molecular structure of this compound, featuring a pyridine ring substituted with three halogen atoms (one bromine and two chlorine), dictates its chemical reactivity and toxicological profile. This high degree of halogenation necessitates specific handling and disposal considerations to mitigate risks to personnel and the environment. Improper disposal can lead to the release of persistent organic pollutants and other hazardous decomposition byproducts.[1][2]

Hazard Assessment and Immediate Safety Protocols

Before any disposal-related activities commence, a thorough understanding of the hazards associated with this compound is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from close structural analogs, such as 3-Bromo-2,4-dichloropyridine and 4-Bromo-2-chloropyridine, provide a reliable basis for hazard assessment.[3][4]

Table 1: Summary of Anticipated Hazards for this compound

Hazard ClassGHS CategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2A/1H318/H319: Causes serious eye damage/irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][5]

Immediate Actions & Personal Protective Equipment (PPE):

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the chemical and the user.

  • Work Environment : All handling and preparation for disposal must occur within a certified chemical fume hood to control vapor inhalation.[5][6]

  • Hand Protection : Use chemical-resistant gloves, such as butyl rubber or Viton®, to prevent skin contact. Double-gloving is recommended when handling neat material.[6]

  • Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is advisable.[5][6]

Waste Segregation and Containment: The First Step in Proper Disposal

The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.[7] Halogenated organic waste must be kept separate from non-halogenated waste.[7]

Protocol for Waste Collection:

  • Designate a Waste Container : Select a clean, dry, and chemically compatible container with a secure, vapor-tight lid. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.

  • Labeling : The container must be clearly labeled as "HAZARDOUS WASTE" and must include the full chemical name: "this compound". List all components of the waste, including any solvents, and their approximate concentrations.

  • Collection :

    • Solid Waste : Collect pure this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, pipette tips) in the designated solid waste container.

    • Liquid Waste : Collect solutions containing this compound in a designated liquid waste container. Do not mix with non-halogenated solvent waste.[7]

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[8]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

Spill Cleanup Procedure:

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Secure the Area : Restrict access to the spill area. Remove all ignition sources.[9]

  • Don PPE : Wear the appropriate PPE as described in Section 1.

  • Containment & Absorption : For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6][9] For solid spills, carefully sweep the material to avoid creating dust.[5]

  • Collection : Carefully collect the absorbed material and contaminated debris into the designated hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Disposal Pathway: Chemical Destruction

Landfilling of halogenated organic compounds is strictly regulated and environmentally irresponsible due to their persistence and potential to leach into groundwater.[10][11] The required and preferred method of disposal for compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[7][12]

The Rationale for Incineration:

The molecular stability of the pyridine ring and the strength of the carbon-halogen bonds necessitate high-energy input for complete destruction. High-temperature incineration (typically ≥850°C, and ≥1100°C for waste containing >1% halogens) in an oxygen-rich environment is designed to break down the molecule into its simplest, least harmful components: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and acid gases (HCl and HBr).[13][14]

Disposal_Workflow cluster_Lab_Operations In-Lab Procedures cluster_Disposal_Vendor EHS & Vendor Procedures cluster_legend *TSDF: Treatment, Storage, and Disposal Facility A Generation of Waste (this compound) B Segregate as Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E Researcher Initiates F Transportation to TSDF* G High-Temperature Incineration (≥1100°C) F->G H Scrubbing of Acid Gases (HCl, HBr) G->H J Landfilling of Inert Ash G->J I Release of Treated Flue Gas (CO₂, H₂O, N₂) H->I K

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complexities of pharmaceutical and chemical synthesis, the safe handling of reactive intermediates is paramount. 4-Bromo-2,3-dichloropyridine, a key building block in the development of novel therapeutics and agrochemicals, demands a rigorous and well-informed approach to personal safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a laboratory environment where safety is an intrinsic part of the scientific process.

Hazard Profile: Understanding the Adversary

  • Acute Toxicity (Oral, Dermal): These compounds are frequently classified as toxic or harmful if swallowed and can be toxic, even fatal, if absorbed through the skin.

  • Severe Skin Irritation/Corrosion: Direct contact is likely to cause significant skin irritation or burns.

  • Serious Eye Damage/Irritation: Splashes pose a high risk of causing serious, potentially irreversible, eye damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory system.

This profile dictates that our primary defense strategy must focus on creating an impermeable barrier between the researcher and the chemical.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

Before we address specific PPE, it is crucial to contextualize its role. The most effective safety measures are engineering and administrative controls. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Administrative controls, such as standard operating procedures (SOPs) and rigorous training, are also foundational. PPE is the last line of defense, essential for safeguarding against residual risks and in the event of a spill or unexpected exposure.

Core PPE for this compound

Eye and Face Protection: The Non-Negotiable Shield

Given the high risk of serious eye damage, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory for all operations. They must provide a complete seal around the eyes, protecting from splashes from any direction. Ensure they meet ANSI Z87.1 standards.

  • Face Shield: When handling larger quantities (>50 g) or performing operations with a higher risk of splashing (e.g., quenching a reaction, pressure transfers), a face shield must be worn in addition to chemical splash goggles. The face shield provides a critical extra layer of protection for the entire face.

Skin and Body Protection: An Impermeable Defense
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement. For procedures involving significant quantities, a chemically-resistant apron worn over the lab coat is recommended.

  • Gloves: The Critical Interface: Glove selection is one of the most critical decisions. Due to the dermal toxicity of halogenated pyridines, double-gloving is a mandatory practice.

    • Inner Glove: A thin, disposable nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton® should be worn over the nitrile glove. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Nitrile gloves alone are not recommended for extended contact.

    • Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use.

Respiratory Protection: Guarding Against Inhalation

All work with this compound must be performed in a chemical fume hood. However, in specific situations, respiratory protection may be necessary:

  • Spill Cleanup: For a significant spill outside of a fume hood, a full-face respirator with a combination organic vapor/P100 cartridge is required.

  • Engineering Control Failure: If a fume hood is not operating correctly, work must cease until it is repaired. If immediate action is needed to secure a reaction, appropriate respiratory protection must be used.

PPE Selection Matrix

The required level of PPE is dictated by the specific task and the associated risk. The following table provides guidance for common laboratory operations.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Chemical Splash GogglesDouble Gloving (Nitrile inner, Butyl/Viton® outer)Flame-Resistant Lab CoatRequired only if outside a fume hood or containment
Solution Preparation Chemical Splash GogglesDouble Gloving (Nitrile inner, Butyl/Viton® outer)Flame-Resistant Lab CoatNot required if in a fume hood
Reaction Setup/Monitoring Chemical Splash GogglesDouble Gloving (Nitrile inner, Butyl/Viton® outer)Flame-Resistant Lab CoatNot required if in a fume hood
Work-up/Extraction Chemical Splash Goggles & Face ShieldDouble Gloving (Nitrile inner, Butyl/Viton® outer)Flame-Resistant Lab Coat & Chemical ApronNot required if in a fume hood
Large Spill Cleanup Full-Face RespiratorHeavy-Duty Butyl/Viton® GlovesChemical-Resistant Suit/CoverallsFull-Face Respirator with Organic Vapor/P100 Cartridge

Procedural Discipline: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Protocol:
  • Lab Coat: Fasten completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Goggles/Face Shield: Put on eye and face protection.

  • Final Check: Visually inspect all PPE for any defects.

Doffing (Taking Off) Protocol:

This process is designed to contain contaminants.

  • Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel one glove off from the cuff towards the fingers, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in a designated hazardous waste container.

  • Lab Coat: Unfasten and peel it off from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained within and place it in a designated laundry receptacle or disposal bag.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.

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4-Bromo-2,3-dichloropyridine
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4-Bromo-2,3-dichloropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.